molecular formula C5H5NO3 B123575 3-Methylisoxazole-4-carboxylic acid CAS No. 17153-20-7

3-Methylisoxazole-4-carboxylic acid

货号: B123575
CAS 编号: 17153-20-7
分子量: 127.1 g/mol
InChI 键: YBLSBWHFPXDRHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylisoxazole-4-carboxylic acid is a versatile heterocyclic building block highly valued in medicinal chemistry and drug discovery research. Its isoxazole nucleus acts as a key pharmacophore, contributing to the development of novel therapeutic agents with a broad spectrum of biological activities. This compound serves as a critical precursor in the synthesis of various derivatives, particularly through amide bond formation, to create molecules with enhanced pharmacological properties . Researchers utilize this compound in the design and synthesis of potential immunosuppressive agents. Studies have shown that derivatives stemming from this core structure can effectively inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells and suppress inducible tumor necrosis factor production, indicating a promising mechanism for immune response modulation . The mechanism of action for these active derivatives often involves the induction of pro-apoptotic pathways, characterized by the increased expression of key markers like caspases and Fas in cellular models . Furthermore, its application extends to solid-phase peptide synthesis, where it can be incorporated as an unnatural beta-amino acid to create hybrid α/β-mixed peptides. These peptidomimetics show great promise for improving metabolic stability and developing new classes of bioactive peptides that are resistant to proteolysis . The compound's utility is also demonstrated in the development of antimicrobial agents, with synthesized derivatives exhibiting activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSBWHFPXDRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404622
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-20-7
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylisoxazole-4-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methylisoxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key quantitative data, detailed experimental protocols for their determination, and logical workflows to ensure accurate characterization.

Core Physical and Chemical Properties

This compound is a solid, appearing as white to cream or pale yellow crystalline powder.[1] It is a key chemical intermediate and has been identified as an impurity in some pharmaceutical compounds.[2] A summary of its fundamental properties is presented below.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃[2][3][4]
Molecular Weight 127.10 g/mol [2][3][4]
Melting Point 184 - 190 °C[1][2][3]
Boiling Point 303.6 ± 22.0 °C (Predicted)[2]
pKa 2.90 ± 0.25 (Predicted)[2]
Solubility Slightly soluble in DMSO[2]
Physical Form Solid, Crystals or Crystalline Powder[1]
Appearance White to cream or pale yellow/pink[1]
CAS Number 17153-20-7[2][3]

Experimental Protocols

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized protocols for measuring the key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation:

    • Place a small amount of dry this compound powder on a clean, dry surface.

    • Take a glass capillary tube, sealed at one end, and press the open end into the powder.[5]

    • Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[5][6]

  • Apparatus Setup:

    • Insert the prepared capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

    • Place a calibrated thermometer in the designated slot.

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/min) to quickly find an approximate melting range.[5]

    • Allow the apparatus to cool below the approximate range.

    • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Reduce the heating rate to a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.[5]

    • The melting point is reported as the range T₁ - T₂.

  • Purity Confirmation:

    • Perform at least two careful determinations. Consistent values indicate a reliable measurement.

melting_point_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Grind Sample to Fine Powder prep2 Load Sample into Capillary Tube (1-2 mm) prep1->prep2 measure1 Place Capillary in Apparatus prep2->measure1 measure2 Heat Rapidly for Approximate MP measure1->measure2 measure3 Cool and Repeat with Slow Heating (1-2°C/min) measure2->measure3 measure4 Record T1 (First Liquid) & T2 (All Liquid) measure3->measure4 report1 Report Melting Point as Range T1 - T2 measure4->report1

General Workflow for Melting Point Determination.
pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For carboxylic acids, this value is fundamental to understanding their behavior in different pH environments, which is critical in drug development.

Protocol: Potentiometric Titration

  • Solution Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 0.01 M).

    • Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).[7]

  • Titration Procedure:

    • Place a known volume of the acidic solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]

    • Continue this process well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

    • For higher accuracy, perform the titration multiple times and average the results.[7]

purity_meltingpoint_relationship pure Pure Compound sharp_mp Sharp Melting Point Range (e.g., 189-190°C) pure->sharp_mp leads to impure Impure Compound broad_mp Broad & Depressed MP Range (e.g., 186-189°C) impure->broad_mp leads to

Logical Relationship between Purity and Melting Point.

Spectroscopic Properties

Spectroscopic data is essential for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group.[8]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

  • C=O Stretch: A sharp, intense absorption peak should appear around 1710-1760 cm⁻¹.[9] The presence of conjugation with the isoxazole ring may shift this peak to the lower end of the range.[9]

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Carboxyl Proton (-COOH): A highly deshielded singlet is expected far downfield, typically around 10-12 ppm. This signal is often broad and its chemical shift can be dependent on concentration and solvent.[10]

    • Isoxazole Proton (-CH=): A singlet corresponding to the proton on the isoxazole ring.

    • Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the isoxazole ring, expected to be further upfield.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carbonyl carbon is expected to appear in the deshielded region of 165-185 ppm.[9][10]

    • Isoxazole Carbons: Signals corresponding to the carbons of the isoxazole ring.

    • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield (shielded) region of the spectrum.

References

An In-depth Technical Guide to 3-Methylisoxazole-4-carboxylic Acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid isoxazole scaffold and the presence of a reactive carboxylic acid group make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide.

Chemical Structure and Identification

The chemical structure of this compound consists of a five-membered isoxazole ring substituted with a methyl group at position 3 and a carboxylic acid group at position 4.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 3-methyl-1,2-oxazole-4-carboxylic acid
CAS Number 17153-20-7
Molecular Formula C5H5NO3[1]
Molecular Weight 127.10 g/mol [2]
InChI Key YBLSBWHFPXDRHC-UHFFFAOYSA-N
SMILES CC1=NOC=C1C(=O)O[3]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
Melting Point 185-187 °C[4]
Boiling Point (Predicted) 303.6 ± 22.0 °C[4]
Density (Predicted) 1.348 ± 0.06 g/cm³[4]
pKa (Predicted) 2.90 ± 0.25[4]
Appearance White to cream or pale yellow/pink solid (crystals or powder)[3]
Solubility Slightly soluble in DMSO[4]

Table 2: Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral WarningH302: Harmful if swallowed
Skin Corrosion/Irritation WarningH315: Causes skin irritation
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation
General Precautions P261, P280, P305+P351+P338

Data sourced from supplier safety data sheets. It is recommended to consult the full safety data sheet before handling this compound.

Synthesis and Purification

The synthesis of this compound is most prominently documented as a key step in the production of Leflunomide. One common synthetic route involves the cyclization of a β-ketoester derivative with hydroxylamine.

Experimental Protocol: Synthesis via Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate

This method involves the hydrolysis of the corresponding ethyl ester, which itself is synthesized from ethyl ethoxymethyleneacetoacetate.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate A solution of hydroxylamine hydrochloride and sodium acetate in ethanol is added to a solution of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate. The mixture is stirred and then cooled to allow for the precipitation of the product, which is then extracted.[5]

Step 2: Hydrolysis to this compound The crude ethyl 5-methylisoxazole-4-carboxylate is refluxed with a mixture of acetic acid, water, and concentrated hydrochloric acid for several hours. After cooling, the crude this compound precipitates and can be collected by filtration.[5]

Purification

Purification of this compound is typically achieved through recrystallization. A reported method involves using a mixture of 2% acetic acid in toluene to effectively reduce impurities.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound. A typical method for a similar compound, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for structural elucidation. For 3-methyl-4-isoxazolecarboxylic acid, the expected 1H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) would show a singlet for the methyl protons and a singlet for the isoxazole ring proton, along with a broad singlet for the carboxylic acid proton.

Table 3: Representative Analytical Data

TechniqueExpected Data
HPLC Purity ≥98%
1H NMR Signals corresponding to methyl, isoxazole, and carboxylic acid protons.
Mass Spectrometry [M+H]+ at m/z 128.03

Applications in Drug Development

The primary and most well-documented application of this compound in drug development is its role as a crucial intermediate in the synthesis of Leflunomide.

Role in Leflunomide Synthesis

Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis. The synthesis of Leflunomide involves the conversion of this compound to its acid chloride, followed by condensation with 4-(trifluoromethyl)aniline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of Leflunomide from this compound.

Leflunomide_Synthesis cluster_start Starting Material cluster_activation Acid Activation cluster_condensation Condensation cluster_product Final Product 3_Methylisoxazole_4_carboxylic_acid This compound Acid_Chloride_Formation Conversion to Acid Chloride 3_Methylisoxazole_4_carboxylic_acid->Acid_Chloride_Formation Thionyl Chloride Condensation_Reaction Condensation with 4-(trifluoromethyl)aniline Acid_Chloride_Formation->Condensation_Reaction Leflunomide Leflunomide Condensation_Reaction->Leflunomide

Caption: General workflow for the synthesis of Leflunomide.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and signaling pathway modulation of this compound itself. Its biological significance is primarily understood through its role as a precursor to Leflunomide.

However, the broader class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[7][8] Some isoxazole derivatives have been reported to modulate signaling pathways such as the Akt/GSK3β/β-catenin and MAPK/AKT/FOXO3a pathways.[9][10] These findings suggest that while underexplored, this compound could potentially possess intrinsic biological activities, representing an area for future research.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined chemical and physical properties. Its primary significance in the pharmaceutical industry lies in its established role as a key building block for the synthesis of Leflunomide. While its own biological activity and interaction with cellular signaling pathways are not yet thoroughly investigated, the diverse bioactivities of the isoxazole class of compounds suggest that this compound may hold further potential for drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this versatile molecule.

References

An In-depth Technical Guide to 3-Methylisoxazole-4-carboxylic acid (CAS: 17153-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant role as a key intermediate in the synthesis of prominent immunomodulatory drugs.

While derivatives of this compound have shown a range of biological activities including anticonvulsant and anti-inflammatory effects, the compound itself is primarily utilized as a precursor in multi-step synthetic pathways.[1] Its most notable application is in the industrial-scale synthesis of Leflunomide and its active metabolite, Teriflunomide, both of which are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2]

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to cream or pale yellow crystalline powder.[3] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 17153-20-7
Molecular Formula C₅H₅NO₃[2]
Molecular Weight 127.10 g/mol [2]
IUPAC Name 3-methyl-1,2-oxazole-4-carboxylic acid[3]
Synonyms 3-methyl-4-isoxazolecarboxylic acid[2]
Appearance White to cream or pale yellow solid/crystalline powder[3]
Melting Point 184-190 °C[3]
pKa (Predicted) 2.90 ± 0.25[2]
Solubility Slightly soluble in DMSO[2]
InChI Key YBLSBWHFPXDRHC-UHFFFAOYSA-N
SMILES CC1=NOC=C1C(=O)O[4]

Spectroscopic Data

¹H NMR Spectroscopy

A patent for a synthesis method provides the following ¹H NMR data for this compound in DMSO-d₆:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.02s (singlet)1HIsoxazole C5-H
2.52s (singlet)3HMethyl (CH₃)

Note: The carboxylic acid proton (COOH) is often broad and may not be clearly observed or could be exchanged with residual water in the solvent.

¹³C NMR Spectroscopy

Predicted chemical shifts for the carbon atoms are listed below, based on typical values for isoxazole and carboxylic acid moieties.

Predicted Chemical Shift (δ) ppmAssignment
~170Carboxylic Carbon (C=O)
~160Isoxazole C3
~158Isoxazole C5
~110Isoxazole C4
~12Methyl Carbon (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, very broadO-H stretch (from COOH, hydrogen-bonded dimer)
~1710StrongC=O stretch (carbonyl of carboxylic acid)
1320-1210StrongC-O stretch
950-910Medium, broadO-H bend (out-of-plane)
Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 127. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[5]

m/zPossible Fragment
127[M]⁺ (Molecular Ion)
110[M - OH]⁺
82[M - COOH]⁺

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commonly starting from ethyl acetoacetate. A general and widely referenced pathway involves the formation of an ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Below is a detailed experimental protocol synthesized from various literature procedures.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate cluster_1 Step 2: Cyclization to form Ethyl 3-methylisoxazole-4-carboxylate cluster_2 Step 3: Hydrolysis to Carboxylic Acid A Ethyl Acetoacetate C Heat (e.g., 100-120°C) A->C B Triethyl Orthoformate + Acetic Anhydride B->C D Ethyl 2-(ethoxymethylene)-3-oxobutanoate C->D F Reaction at low temp. (e.g., -5°C) D->F E Hydroxylamine Sulfate + Base (e.g., Sodium Acetate) E->F G Ethyl 3-methylisoxazole-4-carboxylate F->G I Heat (e.g., 85°C) G->I H Strong Acid (e.g., 60% H₂SO₄) H->I J This compound I->J

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure is adapted from a patented process for a key intermediate in Leflunomide synthesis.[6][7]

  • Apparatus: A three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • Ethyl acetoacetate (1.0 mole equivalent)

    • Triethyl orthoformate (1.2 mole equivalents)

    • Acetic anhydride (2.5 mole equivalents)

  • Procedure: a. Charge the flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. b. Heat the mixture to 100-110 °C under a nitrogen atmosphere for approximately 2.5 to 3 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed. d. After completion, cool the reaction mixture. This crude product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This cyclization step is crucial for forming the isoxazole ring.[6]

  • Apparatus: A reaction vessel suitable for low-temperature reactions.

  • Reagents:

    • Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1)

    • Hydroxylamine sulfate

    • Sodium acetate

    • A suitable solvent system (e.g., aqueous)

  • Procedure: a. Prepare a solution of hydroxylamine sulfate and sodium acetate in water. b. Cool the solution to a temperature between -10 °C and 0 °C using a salt-ice bath. c. Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cooled hydroxylamine solution while maintaining the low temperature. d. Stir the reaction mixture at low temperature for several hours. e. After the reaction is complete, the product, ethyl 3-methylisoxazole-4-carboxylate, can be isolated by extraction with an organic solvent (e.g., dichloromethane) and then concentrated.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[6][7]

  • Apparatus: A two-necked flask equipped with a mechanical stirrer and a distillation condenser.

  • Reagents:

    • Crude ethyl 3-methylisoxazole-4-carboxylate (from Step 2)

    • 60% aqueous sulfuric acid

  • Procedure: a. Charge the flask with the crude ethyl ester and the 60% sulfuric acid solution. b. Heat the mixture to approximately 85 °C. c. Continuously remove the ethanol generated during the reaction by distillation. d. Monitor the reaction by TLC until the ester is fully consumed (typically 3-4 hours). e. Cool the reaction mixture to room temperature. The solid product will precipitate. f. Collect the solid product by filtration. g. The crude acid can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and acetic acid, to yield high-purity this compound.

Role in Drug Development and Biological Significance

This compound is not known for its direct biological activity; no significant data on its enzymatic inhibition (e.g., IC50 values) has been reported. Its importance lies in its role as a key structural component of Leflunomide and its active metabolite, Teriflunomide. These drugs are potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .

The Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes involved in autoimmune responses, are highly dependent on this pathway.

By inhibiting DHODH, Teriflunomide (derived from this compound) depletes the pool of available pyrimidines. This has a cytostatic effect, halting the proliferation of activated T and B lymphocytes without causing widespread cell death, thereby modulating the immune response.

G cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation DHODH->Orotate Teriflunomide Teriflunomide (derived from 3-Methylisoxazole- 4-carboxylic acid) Teriflunomide->DHODH

Caption: Inhibition of the DHODH pathway by Teriflunomide.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation mark)[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 17153-20-7) is a compound of significant interest not for its intrinsic biological activity, but as an indispensable synthetic intermediate. Its structure is foundational to the creation of powerful immunomodulatory drugs that target the de novo pyrimidine synthesis pathway. A thorough understanding of its properties, synthesis, and the biological relevance of its derivatives is essential for professionals in organic synthesis, medicinal chemistry, and drug development who are working on novel therapeutics for autoimmune diseases and other proliferative disorders. The protocols and data compiled in this guide serve as a valuable technical resource for these endeavors.

References

Spectroscopic Profile of 3-Methylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and characterization.

Introduction

This compound (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring.[1][2] The presence of both a carboxylic acid and a methyl-substituted isoxazole moiety imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide serves as a reference for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~9.1Singlet1HH-5 (isoxazole ring)
~2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-COOH
~160C-3 (isoxazole ring)
~158C-5 (isoxazole ring)
~110C-4 (isoxazole ring)
~12-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows:

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumC=N stretch (isoxazole ring)
~1570MediumC=C stretch (isoxazole ring)
~1450MediumC-H bend (methyl)
~1250StrongC-O stretch (carboxylic acid)
~920Medium, BroadO-H bend (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following significant fragments:

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
127[M]⁺ (Molecular ion)
110[M - OH]⁺
83[M - CO₂]⁺
82[M - COOH]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as needed for the specific instrument and ionization technique.

Instrumental Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet.

  • Mass Range: m/z 40-300.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Sample Preparation cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

References

The Expanding Therapeutic Landscape of 3-Methylisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has long been a cornerstone in medicinal chemistry, leading to the development of numerous clinically significant drugs.[1][2][3] Among its various substituted forms, 3-methylisoxazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on the biological activities of 3-methylisoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity: Targeting Key Pathways in Malignancy

3-Methylisoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[4] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like heat shock protein 90 (HSP90) and vascular endothelial growth factor receptor 2 (VEGFR2), and cell cycle arrest.[4][5][6]

A novel series of isoxazole-piperazine hybrids has been synthesized and evaluated for cytotoxic activities against human liver and breast cancer cell lines.[7] Notably, compounds 5l-o showed potent cytotoxicity on all tested cell lines with IC50 values in the low micromolar range.[7] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest through the modulation of the Akt/p53 signaling pathway.[7]

Furthermore, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been identified as potent inhibitors of HSP90, a chaperone protein essential for the stability of many oncoproteins.[8] Several of these compounds exhibited strong antiproliferative effects on K562 leukemia cells, with some derivatives showing IC50 values in the nanomolar range.[8]

The inhibition of VEGFR2, a key regulator of angiogenesis, is another promising strategy for cancer therapy. Certain isoxazole-based carboxamides, ureates, and hydrazones have been identified as potent VEGFR2 inhibitors, with compounds 8 and 10a showing IC50 values of 25.7 and 28.2 nM, respectively, comparable to the standard drug Sorafenib.[6]

anticancer_pathway cluster_drug 3-Methylisoxazole Derivatives cluster_pathway Cellular Mechanisms Drug Isoxazole-Piperazine Hybrids (e.g., 5m, 5o) ROS ↑ Oxidative Stress (ROS) Drug->ROS induces Drug2 3,4-Isoxazolediamides HSP90 HSP90 Drug2->HSP90 inhibits Drug3 Isoxazole Carboxamides (e.g., 8, 10a) VEGFR2 VEGFR2 Drug3->VEGFR2 inhibits Akt Akt Hyperphosphorylation ROS->Akt p53 ↑ p53 Activation Akt->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest HSP90->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
5l Huh7 (Liver)Cytotoxic0.3 - 3.7[7]
5m Huh7 (Liver)Cytotoxic0.3 - 3.7[7]
5o Mahlavu (Liver)Cytotoxic0.3 - 3.7[7]
1 K562 (Leukemia)Antiproliferative0.071[8]
2 K562 (Leukemia)Antiproliferative0.018[8]
3 K562 (Leukemia)Antiproliferative0.044[8]
4 K562 (Leukemia)Antiproliferative0.070[8]
5 K562 (Leukemia)Antiproliferative0.035[8]
6 K562 (Leukemia)Antiproliferative0.045[8]
10 K562 (Leukemia)Antiproliferative68.3[8]
8 HepG2 (Liver)Growth Inhibition0.84[6]
10a HepG2 (Liver)Growth Inhibition0.79[6]
10c HepG2 (Liver)Growth Inhibition0.69[6]
3c HL-60(TB) (Leukemia)Growth Inhibition<10[6]
3c K-562 (Leukemia)Growth Inhibition<10[6]
3c MOLT-4 (Leukemia)Growth Inhibition<10[6]
3c KM12 (Colon)Growth Inhibition<10[6]
3c LOX IMVI (Melanoma)Growth Inhibition<10[6]
8 -VEGFR2 Inhibition0.0257[6]
10a -VEGFR2 Inhibition0.0282[6]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Methylisoxazole derivatives have demonstrated potent anti-inflammatory properties, often comparable or superior to established drugs.[9]

One notable derivative, MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate), has shown significant immunosuppressive and anti-inflammatory effects in both in vitro and in vivo models.[9][10] MZO-2 effectively suppressed phytohemagglutinin (PHA)-induced peripheral blood mononuclear cell (PBMC) proliferation and exhibited potent inhibitory effects on carrageenan-induced paw inflammation in mice.[10] Furthermore, topical application of MZO-2 was as effective as tacrolimus in reducing ear edema in a mouse model of contact sensitivity.[10] The mechanism of action of MZO-2 involves the inhibition of caspases 3, 8, and 9 expression in Jurkat cells.[10]

Other studies have highlighted the anti-inflammatory potential of derivatives of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid, with the benzoyl group at position 5 being crucial for activity.[9] Additionally, some 3-methylisoxazole derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that play a critical role in the production of pro-inflammatory mediators.[9]

anti_inflammatory_pathway cluster_drug 3-Methylisoxazole Derivatives cluster_pathway Inflammatory Pathways MZO2 MZO-2 PBMC PBMC Proliferation MZO2->PBMC inhibits Caspases Caspases 3, 8, 9 MZO2->Caspases inhibits OtherDerivs Other Derivatives LOX_COX2 LOX/COX-2 OtherDerivs->LOX_COX2 inhibits Inflammation Inflammation PBMC->Inflammation Apoptosis Apoptosis Caspases->Apoptosis LOX_COX2->Inflammation

Quantitative Data: Anti-inflammatory Activity
CompoundAssayModelActivityResultReference
MZO-2 PBMC ProliferationIn vitro (Human)SuppressiveDose-dependent[10]
MZO-2 Carrageenan-induced paw edemaIn vivo (Mouse)InhibitoryPotent[10]
MZO-2 Contact sensitivity to oxazoloneIn vivo (Mouse)Reduction in ear edemaComparable to tacrolimus[10]
5b Carrageenan-induced paw edemaIn vivo (Rat)% Edema Inhibition (3h)76.71%[11]
5c Carrageenan-induced paw edemaIn vivo (Rat)% Edema Inhibition (3h)75.56%[11]
5d Carrageenan-induced paw edemaIn vivo (Rat)% Edema Inhibition (3h)72.32%[11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 3-Methylisoxazole derivatives have shown promising activity against a range of bacteria and fungi.[3][12]

The antimicrobial efficacy of these compounds is often enhanced by the presence of specific substituents on the isoxazole ring. For instance, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring has been shown to improve antibacterial activity.[1]

Several studies have reported the synthesis of novel isoxazole derivatives and their evaluation against various microbial strains. For example, a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized, with compounds 2c and 2f demonstrating significant antibacterial and antifungal activity.[13] Compound 2f , which has a 4-chlorophenyl substitution, was identified as the most potent in the series.[13]

Furthermore, some 3-nitroisoxazole derivatives have been synthesized and shown to possess bacteriostatic activity against gram-negative bacteria, with one oxime derivative exhibiting activity comparable to nitrofurantoin.[14]

antimicrobial_workflow cluster_synthesis Synthesis & Screening cluster_testing Activity Determination cluster_result Outcome Start Chalcone Synthesis Cyclization Cyclization with Hydroxylamine HCl Start->Cyclization Screening Primary Antimicrobial Screening Cyclization->Screening MIC Minimum Inhibitory Concentration (MIC) Screening->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Inhibitory Compounds Active Active Compounds Identified MBC->Active

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismActivityMIC (µg/mL)Reference
18 B. cereusAntibacterial31.25[12]
18 B. subtilisAntibacterial62.5[12]
14f C. albicansAntifungal-[12]
15e C. albicansAntifungal-[12]
15f C. albicansAntifungal-[12]
TPI-2 S. aureus, B. subtilis, E. coliAntibacterial-[15]
TPI-5 C. albicans, A. nigerAntifungal-[15]
TPI-14 C. albicans, A. nigerAntifungal-[15]

Experimental Protocols

Synthesis of 3-Methylisoxazole Derivatives from Chalcones

A common synthetic route to 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[15][16]

Materials:

  • Substituted chalcone (0.02 mol)

  • Hydroxylamine hydrochloride (0.02 mol)

  • Sodium acetate (0.01 mol)

  • Ethanol (25 mL)

Procedure:

  • Dissolve the chalcone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture.

  • Heat the mixture under reflux for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-methylisoxazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., Huh7, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methylisoxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 3-methylisoxazole derivative and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[11]

Materials:

  • Wistar rats (150-200 g)

  • 3-Methylisoxazole derivative

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the 3-methylisoxazole derivative or the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 3-Methylisoxazole derivative stock solution

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Perform serial two-fold dilutions of the 3-methylisoxazole derivative across the wells.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

References

An In-depth Technical Guide to the Solubility of 3-Methylisoxazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylisoxazole-4-carboxylic acid. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, qualitative solubility information, and detailed experimental protocols for determining its solubility in organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃. It features a five-membered isoxazole ring substituted with a methyl group and a carboxylic acid group. This compound serves as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its solubility is crucial for reaction optimization, purification, formulation, and drug delivery studies.

Physicochemical Properties:

PropertyValueReference
CAS Number 19999-53-6N/A
Molecular Formula C₅H₅NO₃N/A
Molecular Weight 127.10 g/mol N/A
Physical Form Solid[1]
Melting Point 185-187 °C
pKa (Predicted) 2.90 ± 0.25

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not widely reported in scientific literature. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made.

The molecule possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a less polar isoxazole ring with a methyl substituent. This dual nature suggests that its solubility will be highly dependent on the solvent's polarity and its ability to interact with these functional groups.

Qualitative Solubility:

SolventExpected SolubilityRationale
Protic Polar Solvents (e.g., Methanol, Ethanol) Likely solubleThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohols.
Aprotic Polar Solvents (e.g., DMSO, DMF) SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. One source notes "slight" solubility in DMSO.
Aprotic, Less Polar Solvents (e.g., Acetone, Ethyl Acetate) Moderately to slightly solubleThe carbonyl group in these solvents can act as a hydrogen bond acceptor, but the overall polarity is lower than DMSO or DMF.
Nonpolar Solvents (e.g., Toluene, Hexane) Likely insoluble to very slightly solubleThe high polarity of the carboxylic acid group will dominate, leading to poor compatibility with nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Inject the filtered sample into the HPLC system and determine the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_reporting Data Reporting A Add excess solid to solvent B Seal vial A->B C Equilibrate at constant temperature B->C D Allow solid to settle C->D After equilibration E Withdraw supernatant D->E F Filter supernatant E->F H Analyze sample by HPLC F->H Inject filtered sample G Prepare calibration curve G->H I Determine concentration H->I J Express solubility (e.g., mg/mL) I->J K Record temperature J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Expanding Therapeutic Landscape of Isoxazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the burgeoning field of isoxazole carboxylic acids and their derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We present a comprehensive overview of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic promise.

Introduction

Isoxazole derivatives have long been recognized for their diverse pharmacological activities, leading to the development of several clinically approved drugs.[1][2] The incorporation of a carboxylic acid group, or a bioisosteric equivalent, often enhances the compound's interaction with biological targets and improves its pharmacokinetic profile.[3] This guide will delve into the key therapeutic areas where isoxazole carboxylic acids are making a significant impact, summarizing the latest research findings and providing the necessary technical details for researchers to build upon this promising chemical scaffold.

Anticancer Applications

Isoxazole carboxylic acid derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[4][5][6]

Mechanism of Action

The anticancer activity of isoxazole carboxylic acids is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis. Notable mechanisms include:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Several isoxazole-based carboxamides have been shown to be potent inhibitors of VEGFR-2 kinase.[8] By blocking the ATP binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[9][10]

  • HSP90 Inhibition: Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a vital role in stabilizing a number of oncoproteins that are critical for tumor cell growth and survival.[11] Isoxazole derivatives have been developed as HSP90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[11]

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative isoxazole carboxylic acid derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
2a B16F1 (Melanoma)> 50
Colo205 (Colon)40.85 ± 2.15
HepG2 (Liver)7.55 ± 0.87
HeLa (Cervical)25.35 ± 1.54
2e B16F1 (Melanoma)0.079 ± 0.004
Doxorubicin (Ref.) B16F1 (Melanoma)0.056 ± 0.003

Table 2: VEGFR-2 Kinase Inhibitory Activity [8]

CompoundVEGFR-2 IC50 (nM)
8 25.7
10a 28.2
Sorafenib (Ref.) 28.1

Signaling Pathway Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of isoxazole derivatives.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and certain cancers.[12][13] Isoxazole carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Mechanism of Action

The anti-inflammatory effects of isoxazole carboxylic acids are largely mediated by their inhibition of COX-2.[12][16] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12][13] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%)
Isoxazole Derivative X 2055
Indomethacin (Ref.) 1062

Note: Data is representative and compiled from various sources for illustrative purposes.

Signaling Pathway Visualization

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Pain & Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Carboxylic Acid Derivative Isoxazole->COX2 Inhibition

Caption: The COX-2 pathway in inflammation and its inhibition by isoxazole derivatives.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[17] Isoxazole carboxylic acids and their derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5][18][19]

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives are varied and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[20]

  • Disruption of Cell Wall Synthesis: Some isoxazole-containing compounds, such as the beta-lactam antibiotics cloxacillin and dicloxacillin, inhibit the transpeptidases responsible for cross-linking the peptidoglycan cell wall.

  • Inhibition of Essential Metabolic Pathways: Certain derivatives have been shown to inhibit enzymes crucial for bacterial metabolism.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent.

Table 4: Antibacterial Activity of Isoxazole Derivatives [22]

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
178d 117100
178e 11095
178f 95>120
Cloxacillin (Ref.) 120100

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isoxazole carboxylic acid derivatives, compiled from the cited literature.

General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[21]

Synthesis_Workflow Start 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Intermediate Activated Ester Intermediate Start->Intermediate + Reagents EDCI, DMAP in DCM Reagents->Intermediate Product 5-Methyl-3-phenylisoxazole- 4-carboxamide Derivative Intermediate->Product + Amine Substituted Aniline Amine->Product

Caption: General workflow for the synthesis of isoxazole-4-carboxamides.

Procedure:

  • Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (MTS Assay)[20][21][23][24]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[11][25][26][27]

Animals:

  • Male Wistar rats or Swiss albino mice (180-220 g)

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

  • 1% (w/v) carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups at different doses.

  • Administer the test compounds or standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)[22][28]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Cloxacillin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Isoxazole carboxylic acids and their derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy in the realms of oncology, inflammation, and infectious diseases, coupled with their synthetic tractability, positions them as prime candidates for further development. Future research should focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel isoxazole carboxylic acid derivatives targeting other disease areas is a fertile ground for future investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

An In-depth Technical Guide to the Leflunomide Impurity: 3-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, an isoxazole derivative, is a cornerstone in the management of autoimmune diseases such as rheumatoid and psoriatic arthritis. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of a critical process-related impurity, 3-Methylisoxazole-4-carboxylic acid. This document details its chemical properties, formation during the synthesis of Leflunomide, and analytical methodologies for its detection and quantification. While extensive data on the biological activity of this specific impurity is not publicly available, this guide offers a thorough understanding of its control and characterization, crucial for regulatory compliance and ensuring the quality of the final drug product.

Introduction

Leflunomide is an immunomodulatory agent that functions through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] The control of impurities in the Leflunomide API is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies worldwide.[2][3][4] Process-related impurities can arise from the manufacturing process, and their presence, even in minute quantities, can impact the safety and efficacy of the drug.

One such impurity is this compound, an isomer of the key starting material, 5-methylisoxazole-4-carboxylic acid, used in the synthesis of Leflunomide. Due to their structural similarity, the formation and subsequent removal of this impurity can pose a challenge during manufacturing. This guide aims to provide a detailed technical resource on this compound for professionals involved in the research, development, and quality control of Leflunomide.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical and control strategies.

PropertyValue
Chemical Name This compound
CAS Number 17153-20-7
Molecular Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Appearance White to cream or pale yellow/pink crystals or crystalline powder
Melting Point 184-190 °C
Solubility Slightly soluble in DMSO
pKa 2.90 ± 0.25 (Predicted)

Formation and Control in Leflunomide Synthesis

The primary route for the formation of this compound as an impurity is during the synthesis of the key intermediate, 5-methylisoxazole-4-carboxylic acid. The synthesis of Leflunomide typically involves the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline. If the 5-methylisoxazole-4-carboxylic acid starting material contains its 3-methyl isomer, this will be carried through the synthesis to form the corresponding impurity in the final Leflunomide product.

A patented process has demonstrated that the level of the isomeric impurity, referred to as 3-methylisoxazole-4-carboxylate and its corresponding acid, can be significantly reduced to as low as 0.1% through a specific crystallization process of the Leflunomide drug substance.[5][6] This highlights the importance of purification steps in controlling this impurity.

Quantitative Data on Impurity Levels

Publicly available data on the typical levels of this compound in commercial batches of Leflunomide is limited. However, process development studies aim to control this and other impurities to levels that are compliant with ICH guidelines. One patent describes a process that can reduce the level of the isomeric impurity of 5-methylisoxazole-4-carboxylic acid to 0.1%.[7]

ImpurityReported LevelMethod of ControlReference
Isomeric impurity of 5-methylisoxazole-4-carboxylic acid0.1%Crystallization of the final product[7]

Experimental Protocols

Synthesis of 5-methylisoxazole-4-carboxylic acid (Leflunomide Intermediate)

Procedure: A solution of hydroxylamine hydrochloride (19 g, 0.27 mol) and sodium acetate trihydrate (37 g, 0.27 mol) in 50 mL of a suitable solvent is added to an ethanol solution (50 mL) containing (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate (50.27 g, 0.27 mol). The mixture is stirred for 2 hours and then kept at 0°C overnight. The resulting product, 5-methylisoxazole-4-carboxylate, is extracted with dichloromethane (3 x 30 mL). The extract is then refluxed with acetic acid (30 mL), water (30 mL), and concentrated HCl (30 mL) for 10 hours to yield crude 5-Methylisoxazole-4-carboxylic acid.[8]

Analytical Method for the Determination of Leflunomide and Its Impurities by HPLC

A stability-indicating HPLC method is crucial for the separation and quantification of Leflunomide from its impurities, including this compound.

Chromatographic Conditions:

  • Column: Thermo Scientific Hypersil ODS C18 (250mm × 4.6mm; 5µm)[9][10]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 4.6.[9][10]

  • Flow Rate: 1.0 mL/min[9][10]

  • Detection: UV at 246 nm[9][10]

  • Elution Mode: Isocratic[9][10]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Leflunomide and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the Leflunomide drug substance or a crushed tablet sample in the mobile phase to achieve a known concentration.

Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness to ensure it is suitable for its intended purpose.[9][10]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, toxicity, or effects on signaling pathways of this compound. As an impurity, it is generally assumed to be pharmacologically inactive, but this would need to be confirmed by dedicated studies. The focus of regulatory bodies and pharmaceutical manufacturers is to control its presence to a level that poses no significant risk to patient safety.

While the impurity itself has not been studied, the general class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including immunosuppressive and anti-inflammatory effects.[11] Some isoxazole derivatives have also been investigated for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting topoisomerase.[12] However, it is crucial to note that these activities are highly structure-dependent and cannot be directly extrapolated to this compound.

Visualizations

Leflunomide Synthesis and Impurity Formation

G cluster_0 Synthesis of 5-Methylisoxazole-4-carboxylic Acid cluster_1 Leflunomide Synthesis A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->B D 5-Methylisoxazole-4-carboxylate B->D C Hydroxylamine C->D E Hydrolysis D->E F 5-Methylisoxazole-4-carboxylic Acid E->F G This compound (Impurity) E->G H 5-Methylisoxazole-4-carboxylic Acid J 5-Methylisoxazole-4-carbonyl Chloride H->J I Thionyl Chloride I->J L Leflunomide J->L K 4-(Trifluoromethyl)aniline K->L

Caption: Synthesis of Leflunomide and the potential formation of the 3-methyl isomer impurity.

Analytical Workflow for Impurity Profiling

G A Leflunomide Sample (API or Drug Product) B Sample Preparation (Dissolution in Mobile Phase) A->B C HPLC Analysis B->C D Data Acquisition C->D E Peak Identification and Quantification D->E G Impurity Profile Report E->G F Comparison with Reference Standards F->E

Caption: A typical analytical workflow for the profiling of impurities in Leflunomide.

Conclusion

This compound is a known process-related impurity in the synthesis of Leflunomide. Its structural similarity to a key starting material necessitates careful control during the manufacturing process. While detailed public information on its biological activity is lacking, robust analytical methods, such as the HPLC method outlined in this guide, are essential for its detection and quantification. The implementation of effective purification strategies, such as crystallization, can successfully reduce the levels of this impurity to within acceptable limits, ensuring the quality, safety, and efficacy of the final Leflunomide drug product. This technical guide provides a foundational resource for scientists and researchers to understand and manage this critical impurity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylisoxazole-4-carboxylic Acid from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 3-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available reagent, ethyl acetoacetate. The described method is a highly regioselective process that proceeds through a 3-methyl-4,5-dihydroisoxazol-5-one intermediate, ensuring high purity and yield of the final product.

The synthesis is divided into three main stages:

  • Formation of 3-Methyl-4,5-dihydroisoxazol-5-one: Cyclization of ethyl acetoacetate with hydroxylamine hydrochloride in an aqueous basic solution.

  • Formation of 4-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-one: Acetalization of the isoxazolone intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Rearrangement and Hydrolysis to this compound: Base-mediated ring opening and recyclization, followed by acidification to yield the final product.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-4,5-dihydroisoxazol-5-one

This procedure details the initial cyclization reaction to form the isoxazolone ring system.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask of appropriate size, dissolve sodium carbonate (0.5 molar equivalents relative to hydroxylamine hydrochloride) in deionized water. Stir the solution until the sodium carbonate is completely dissolved.

  • To the stirred solution, add hydroxylamine hydrochloride (1 molar equivalent) in portions. Continue stirring for approximately 30 minutes at room temperature, or until gas evolution ceases.

  • Slowly add ethyl acetoacetate (1 molar equivalent) dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 3-methyl-4,5-dihydroisoxazol-5-one as an oil. The product is often used in the next step without further purification.

Part 2: Synthesis of 4-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-one

This step involves the formation of a key intermediate for the subsequent rearrangement.

Materials:

  • 3-Methyl-4,5-dihydroisoxazol-5-one (from Part 1)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • An appropriate organic solvent (e.g., toluene, xylenes)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Place 3-methyl-4,5-dihydroisoxazol-5-one (1 molar equivalent) in a round-bottom flask.

  • Add the organic solvent and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1-1.2 molar equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as indicated by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step, or purified by recrystallization if necessary.

Part 3: Synthesis of this compound

This final stage involves a base-mediated rearrangement and hydrolysis, followed by acidification.

Materials:

  • 4-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-one (from Part 2)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Equipment:

  • Beaker or flask for hydrolysis

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Standard filtration apparatus

Procedure:

  • Dissolve 4-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-one (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in deionized water.

  • Stir the mixture at a moderately elevated temperature (e.g., 40°C) for approximately 1 hour.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution to adjust the pH to 2-3. A precipitate of this compound will form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization.

Data Presentation

Table 1: Summary of Reactants and Yields for the Synthesis of this compound.

StepReactant 1Reactant 2ProductReported Yield
1Ethyl AcetoacetateHydroxylamine Hydrochloride3-Methyl-4,5-dihydroisoxazol-5-one~96%[1]
23-Methyl-4,5-dihydroisoxazol-5-oneDMF-DMA4-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-oneHigh (used directly)
34-(dimethylaminomethylene)-3-methyl-4,5-dihydroisoxazol-5-oneSodium HydroxideThis compound~90%[1]

Table 2: Physicochemical Properties of this compound.

PropertyValue
Molecular Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Appearance White to cream or pale yellow crystalline powder
Melting Point 184-190 °C
Purity (HPLC) ≥98.0%
CAS Number 17153-20-7

Visualizations

Reaction Scheme

Reaction_Scheme EAA Ethyl Acetoacetate Isoxazolone 3-Methyl-4,5-dihydro- isoxazol-5-one EAA->Isoxazolone Na₂CO₃, H₂O NH2OH Hydroxylamine Hydrochloride NH2OH->Isoxazolone Intermediate 4-(dimethylaminomethylene)- 3-methyl-4,5-dihydro- isoxazol-5-one Isoxazolone->Intermediate Toluene, Reflux DMFDMA DMF-DMA DMFDMA->Intermediate FinalProduct 3-Methylisoxazole-4- carboxylic acid Intermediate->FinalProduct NaOH 1. NaOH, H₂O 2. HCl NaOH->FinalProduct

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetalization cluster_step3 Step 3: Rearrangement & Hydrolysis start Dissolve Na₂CO₃ in H₂O add_nh2oh Add NH₂OH·HCl start->add_nh2oh add_eaa Add Ethyl Acetoacetate add_nh2oh->add_eaa react1 Stir overnight at RT add_eaa->react1 extract1 Extract with Ethyl Acetate react1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 3-Methyl-4,5-dihydroisoxazol-5-one dry1->product1 react2 Reflux with DMF-DMA in Toluene product1->react2 cool Cool to RT react2->cool product2 4-(dimethylaminomethylene)-3-methyl- 4,5-dihydroisoxazol-5-one cool->product2 hydrolyze Dissolve in aq. NaOH, heat to 40°C product2->hydrolyze acidify Acidify with HCl to pH 2-3 hydrolyze->acidify extract2 Extract with Ethyl Acetate acidify->extract2 dry2 Dry and Concentrate extract2->dry2 final_product This compound dry2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Methylisoxazole-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed protocols for the incorporation of 3-methylisoxazole-4-carboxylic acid into synthetic peptides. This document is intended for researchers in peptide chemistry, drug discovery, and development who are interested in creating novel peptidomimetics with potentially enhanced therapeutic properties.

Introduction

This compound is a heterocyclic compound that holds significant promise as a building block in peptide synthesis. While not a naturally occurring amino acid, its rigid structure and electronic properties make it an attractive moiety for designing peptidomimetics. The isoxazole ring can act as a bioisosteric replacement for a cis-amide bond, introduce conformational constraints, and improve metabolic stability by blocking enzymatic cleavage at the N-terminus.

The incorporation of such unnatural building blocks is a key strategy in modern drug design to overcome the limitations of natural peptides, such as poor stability and low oral bioavailability. These notes will detail the likely applications of this compound and provide protocols for its use in peptide modification.

Applications in Peptide Synthesis

Due to the absence of an amino group, this compound cannot be incorporated into a peptide chain as a traditional amino acid. Instead, it serves as a valuable tool for peptide modification, primarily through acylation of amine groups.

1. N-Terminal Capping: The most direct application is the acylation of the N-terminal α-amino group of a peptide. This modification is widely used to:

  • Enhance Metabolic Stability: A non-amino acid cap at the N-terminus can prevent degradation by exopeptidases.

  • Modulate Biological Activity: The N-terminus is often crucial for receptor recognition. Capping this group can alter the binding affinity and selectivity of a peptide.

  • Improve Lipophilicity: The isoxazole moiety can increase the overall lipophilicity of a peptide, potentially improving its ability to cross cell membranes.

2. Side-Chain Modification: The carboxylic acid can be coupled to the ε-amino group of a lysine residue or other amino acids with side-chain amino groups. This allows for the introduction of the isoxazole moiety at specific points within the peptide sequence, which can be useful for:

  • Structure-Activity Relationship (SAR) Studies: Probing the importance of specific side-chains for biological activity.

  • Creating Branched Peptides: The isoxazole unit can serve as a branching point for the synthesis of more complex peptide architectures.

3. Peptidomimicry: The isoxazole ring is considered a cis-amide bond isostere. By incorporating it, researchers can mimic a specific peptide conformation, which may be beneficial for locking the peptide into its bioactive form.

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) and solution-phase techniques. Optimization may be required depending on the specific peptide sequence and reaction scale.

Protocol 1: N-Terminal Acylation of a Resin-Bound Peptide with this compound

This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Coupling agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

  • Kaiser test kit for monitoring the reaction

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform a standard deprotection step (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Ultrasonic agitation for shorter periods (e.g., 3 x 15 minutes) can also be employed to improve coupling efficiency.[1]

  • Reaction Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete N-terminal acylation. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and MS/MS analysis.

Protocol 2: Solution-Phase Coupling of this compound

This protocol is suitable for coupling to a purified peptide in solution.

Materials:

  • Purified peptide with a free N-terminus

  • This compound

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, NMP)

  • HPLC for purification and analysis

Procedure:

  • Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent.

  • Activation: In a separate flask, dissolve this compound (1.5 equivalents relative to the peptide) and the coupling agent (1.5 equivalents) in the same solvent. Add the base (3 equivalents) and stir for 5-10 minutes.

  • Coupling: Add the activated acid solution to the peptide solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the precipitate.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy powder.

  • Characterization: Confirm the structure and purity using high-resolution mass spectrometry and HPLC.

Data Presentation

The following tables summarize key reagents and provide a template for expected analytical data.

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentFull NameAdvantagesDisadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, low racemization, suitable for sterically hindered couplings.Higher cost.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood efficiency, widely used.Can cause guanidinylation of the N-terminus.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCost-effective, low racemization when used with an additive.DIC can be an allergen.
PyBOP (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphateEffective for difficult couplings.Produces carcinogenic byproducts.

Table 2: Example Analytical Data for a Modified Peptide

Peptide SequenceModificationCalculated Mass (Da)Observed Mass (Da) [M+H]⁺HPLC Purity (%)
H-Gly-Phe-Ala-NH₂None278.33279.15>98
(Isox)-Gly-Phe-Ala-NH₂N-terminal this compound387.42388.18>95
Note: (Isox) represents the 3-methylisoxazole-4-carbonyl group. Masses are hypothetical for illustrative purposes.

Visualization of Workflows and Concepts

The following diagrams illustrate the experimental workflow and the conceptual basis for using this compound in peptide synthesis.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Coupling Coupling of Isoxazole Moiety cluster_Finalization Cleavage and Purification resin Start: Peptide on Resin (N-terminus protected) deprotection N-terminal Deprotection resin->deprotection washing1 Wash Resin (DMF) deprotection->washing1 coupling Couple to Peptide washing1->coupling activation Activate 3-Methylisoxazole- 4-carboxylic acid (HATU/DIPEA) activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring washing2 Wash Resin (DMF, DCM, MeOH) monitoring->washing2 cleavage Cleave from Resin & Deprotect washing2->cleavage purification HPLC Purification cleavage->purification final_product Final Modified Peptide purification->final_product

Caption: Experimental workflow for N-terminal capping on solid support.

logical_relationship cluster_properties Impact on Peptide Properties cluster_outcomes Potential Therapeutic Outcomes start Incorporate This compound prop1 Introduce Rigid Isoxazole Ring start->prop1 prop2 N-terminal Cap start->prop2 prop3 Increase Lipophilicity start->prop3 out2 Improved Receptor Binding (Bioactive conformation) prop1->out2 out1 Enhanced Metabolic Stability (Resistance to proteases) prop2->out1 out3 Increased Cell Permeability prop3->out3 end end out1->end Improved Drug Candidate out2->end out3->end

Caption: Conceptual impact of isoxazole incorporation on peptide properties.

signaling_pathway peptide Isoxazole-Modified Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression) kinase_cascade->response

Caption: Generalized cell signaling pathway potentially modulated by a modified peptide.

References

Using 3-Methylisoxazole-4-carboxylic acid to synthesize 3-methylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylisoxazole-4-carbonyl chloride from 3-methylisoxazole-4-carboxylic acid. This conversion is a crucial step in the synthesis of various pharmaceutical compounds and fine chemicals, where the isoxazole moiety is a key structural motif.

Introduction

3-Methylisoxazole-4-carbonyl chloride is a reactive acyl chloride intermediate. The conversion of the carboxylic acid to the more reactive acid chloride allows for a variety of subsequent nucleophilic acyl substitution reactions. This enables the facile synthesis of esters, amides, and other carbonyl derivatives. The most common and effective methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of isoxazole-4-carbonyl chlorides from their corresponding carboxylic acids using different chlorinating agents, based on protocols for structurally similar compounds.

ParameterThionyl Chloride MethodOxalyl Chloride MethodBis(trichloromethyl)carbonate Method
Starting Material This compoundThis compound3-Phenyl-5-methylisoxazole-4-carboxylic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)Bis(trichloromethyl)carbonate (Triphosgene)
Catalyst N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF) or Tetrabutylurea
Solvent Toluene, Chlorobenzene, or neatDichloromethane (DCM) or TolueneToluene or Chlorobenzene
Temperature (°C) 70-130 (reflux)Room Temperature to 4080-130 (reflux)
Reaction Time (h) 2-61-32-6
Typical Yield (%) >90>9593-98
Purity (%) >98 (by HPLC)>99 (by HPLC)>99 (by HPLC)
Work-up Removal of excess SOCl₂ and solvent by distillationRemoval of solvent by distillationFiltration of byproducts and removal of solvent

Experimental Protocols

Below are detailed methodologies for the synthesis of 3-methylisoxazole-4-carbonyl chloride.

Protocol 1: Using Thionyl Chloride

This protocol is adapted from procedures for similar isoxazole derivatives and is a robust method for the synthesis of acyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene (or another suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (5-10 volumes relative to the carboxylic acid). To this suspension, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The solution should become clear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-methylisoxazole-4-carbonyl chloride is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be performed.

Protocol 2: Using Oxalyl Chloride

This method is often preferred for smaller-scale reactions due to its milder conditions.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas atmosphere setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of DMF (1 drop).

  • Addition of Reagent: Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours until the gas evolution ceases and the solution becomes clear.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of 3-Methylisoxazole-4-carbonyl chloride cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Round-Bottom Flask add_acid Add this compound start->add_acid add_solvent Add Anhydrous Solvent (e.g., Toluene) add_acid->add_solvent add_socl2 Add Thionyl Chloride add_solvent->add_socl2 add_dmf Add Catalytic DMF add_socl2->add_dmf reflux Heat to Reflux (2-4 h) add_dmf->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent and Excess Reagent (Rotary Evaporation) cool->evaporate product 3-Methylisoxazole-4-carbonyl chloride evaporate->product

Application of 3-Methylisoxazole-4-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-4-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of this compound, with a focus on its role in the development of the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide. Furthermore, it explores its utility as a bioisostere for the carboxylic acid functional group, a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.

Core Application: Leflunomide and Teriflunomide - Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prime example of the successful application of the this compound scaffold is in the development of Leflunomide, a disease-modifying antirheumatic drug (DMARD). Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide (also known as A77 1726).[1][2] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3]

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[1][3] This mode of action underpins its efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4]

Quantitative Data: Inhibition of DHODH

The inhibitory potency of Teriflunomide and other isoxazole derivatives against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to assess the efficacy of these compounds.

CompoundTargetIC50SpeciesReference
Teriflunomide (A77 1726)DHODH1.1 µMHuman[5]
Teriflunomide (A77 1726)DHODH19 nMRat[5]
LeflunomideDHODH98 µMHuman[5]
LeflunomideDHODH6.3 µMRat[5]
MNA 279DHODH0.5 - 2.3 µMHuman[5]
MNA 715DHODH0.5 - 2.3 µMHuman[5]
HR 325DHODH0.5 - 2.3 µMHuman[5]

Signaling Pathway of Leflunomide's Mechanism of Action

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) Active Metabolite Leflunomide->Teriflunomide Metabolic Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Immune_Response Inflammatory Immune Response Lymphocyte_Proliferation->Immune_Response Drives

Caption: Mechanism of action of Leflunomide.

Experimental Protocols

Synthesis of Leflunomide from 5-Methylisoxazole-4-carboxylic acid

This protocol describes a general two-step synthesis of Leflunomide.[1]

Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (1.1 to 1.5 equivalents).

  • The reaction mixture is heated to reflux (approximately 70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling with 4-(Trifluoromethyl)aniline

  • Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., toluene, dimethoxyethane).

  • Add a base, such as sodium bicarbonate or an excess of the aniline, to the solution.

  • The crude 5-methylisoxazole-4-carbonyl chloride, dissolved in a suitable solvent, is added dropwise to the aniline solution at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature for several hours until completion.

  • The reaction mixture is then washed with water and an acidic solution (e.g., dilute HCl) to remove unreacted aniline and base.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude Leflunomide is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol outlines a common spectrophotometric assay to measure DHODH inhibition.[2]

Materials:

  • Recombinant human DHODH enzyme

  • L-dihydroorotic acid (DHO) - substrate

  • 2,6-dichloroindophenol (DCIP) - electron acceptor

  • Coenzyme Q10 (CoQ10) - electron carrier

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (e.g., Teriflunomide) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells. Include a DMSO-only control.

  • Add the DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) using a spectrophotometer. The rate of DCIP reduction is proportional to the DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for DHODH Inhibition Assay

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to 96-well Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare DHODH Enzyme Solution Add_Enzyme Add DHODH Enzyme and Pre-incubate Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mix (DHO, DCIP, CoQ10) Start_Reaction Initiate Reaction by Adding Reaction Mix Reaction_Mix_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 600 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a DHODH inhibition assay.

This compound as a Bioisostere

The carboxylic acid group is a common functional group in many drugs, but it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[6][7] Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical and chemical properties, with the aim of improving the drug's overall profile.[6][7]

The this compound moiety, and isoxazoles in general, can serve as bioisosteres for carboxylic acids. The isoxazole ring can mimic the acidic proton and the hydrogen bond accepting capabilities of a carboxylic acid, while offering a more rigid and potentially more lipophilic scaffold. This can lead to improved target binding, enhanced cell permeability, and altered metabolic stability.

Logical Relationship in Bioisosteric Replacement

Bioisostere_Logic Carboxylic_Acid Carboxylic Acid (in Lead Compound) Isoxazole_Bioisostere This compound (Bioisostere) Carboxylic_Acid->Isoxazole_Bioisostere Bioisosteric Replacement Improved_Properties Improved Properties: - Pharmacokinetics - Pharmacodynamics - Reduced Side Effects Isoxazole_Bioisostere->Improved_Properties Leads to

Caption: Bioisosteric replacement of a carboxylic acid.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the development of the successful drug Leflunomide highlights its importance as a core scaffold for targeting enzymes like DHODH. Furthermore, its potential as a bioisostere for carboxylic acids provides a powerful tool for medicinal chemists to optimize the properties of drug candidates. The detailed protocols and data presented here serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic motif.

References

Application Note: A Protocol for the Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including some penicillin-based antibiotics like Cloxacillin. Its isoxazole core represents a versatile scaffold in medicinal chemistry. This document outlines a detailed protocol for the chemical synthesis of this compound, based on established methodologies for preparing substituted isoxazole-4-carboxylic acids. The protocol involves a multi-step synthesis beginning with the formation of a β-ketoester, followed by cyclization with hydroxylamine and subsequent hydrolysis.

Reaction Scheme

The overall synthesis can be depicted in the following three main stages:

  • Stage 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate.

  • Stage 2: Cyclization to form Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Stage 3: Hydrolysis to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected YieldMelting Point (°C)
Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoateC₁₃H₁₃ClO₄268.70Oily liquid75-85%N/A
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateC₁₃H₁₂ClNO₃265.70Solid80-90%Not specified
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acidC₁₁H₈ClNO₃237.64[1][2]Solid>90%41-43[3]

Experimental Protocols

Materials and Reagents:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • 2-chlorobenzoyl chloride

  • Toluene

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Stage 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium ethoxide (1.0 mol) in 200 mL of anhydrous toluene.

  • Reaction: Cool the solution to 0-5 °C using an ice bath. Add ethyl acetoacetate (1.0 mol) dropwise over 30 minutes while maintaining the temperature.

  • After the addition is complete, add 2-chlorobenzoyl chloride (1.0 mol) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Work-up: Cool the mixture and pour it into 500 mL of cold water. Acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate as an oil. The product can be used in the next step without further purification.

Stage 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This stage follows the general principle of isoxazole synthesis from β-dicarbonyl compounds.[4][5]

  • Preparation: In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate (0.8 mol) in 250 mL of ethanol.

  • Reaction: Add hydroxylamine hydrochloride (1.0 mol) and sodium acetate (1.2 mol) to the solution.

  • Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 300 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator to yield the crude ethyl ester.

Stage 3: Hydrolysis to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Preparation: Dissolve the crude ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (0.6 mol) in a mixture of ethanol (200 mL) and a 10% aqueous solution of sodium hydroxide (1.5 mol).

  • Reaction: Stir the mixture at room temperature for 18-20 hours.[6] Alternatively, the reaction can be expedited by heating to reflux for 2-4 hours.[7]

  • Work-up: After hydrolysis is complete (monitored by TLC), remove the ethanol by vacuum distillation.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a solid. Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Purification (Optional): The product can be recrystallized from a suitable solvent such as an ethanol/water mixture to achieve higher purity. A purity of >99% is achievable.[3][8]

Visualizations

SynthesisWorkflow cluster_0 Stage 1: β-Ketoester Formation cluster_1 Stage 2: Isoxazole Ring Formation cluster_2 Stage 3: Ester Hydrolysis A1 Ethyl Acetoacetate + 2-Chlorobenzoyl Chloride P1 Reaction with Sodium Ethoxide in Toluene A1->P1 R1 Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate P1->R1 P2 Cyclocondensation in Ethanol (Reflux) R1->P2 Intermediate A2 Hydroxylamine HCl + Sodium Acetate A2->P2 R2 Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate P2->R2 P3 Hydrolysis in Ethanol R2->P3 Intermediate A3 Sodium Hydroxide (aq) A3->P3 R3 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid P3->R3

References

Application Notes: 3-Methylisoxazole-4-carboxylic Acid as an Intermediate for Leflunomide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid and psoriatic arthritis. It functions as a prodrug, rapidly converting in vivo to its active metabolite, teriflunomide (A77 1726). The therapeutic efficacy of Leflunomide stems from its ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] By blocking this enzyme, Leflunomide curtails the proliferation of rapidly dividing cells, particularly activated lymphocytes that are key mediators in autoimmune responses. This inhibition leads to cell cycle arrest in the G1 phase, thereby reducing inflammation and slowing disease progression.[1][2]

The most common and economically viable synthesis of Leflunomide involves a two-step process. This process begins with the chlorination of 5-methylisoxazole-4-carboxylic acid (MIA) to its more reactive acid chloride derivative, followed by N-acylation with 4-trifluoromethylaniline. It is critical to note that while the topic specifies 3-methylisoxazole-4-carboxylic acid, the predominant and well-documented precursor in industrial synthesis is the 5-methylisoxazole-4-carboxylic acid isomer. This compound is a common impurity found in the 5-methylisoxazole-4-carboxylic acid starting material, which can be carried through the synthesis to form N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide, an impurity in the final drug substance.[3][4]

Synthesis of 5-Methylisoxazole-4-carboxylic Acid

The precursor, 5-methylisoxazole-4-carboxylic acid, can be synthesized from basic starting materials such as ethyl acetoacetate. The process generally involves the formation of an intermediate, ethyl 5-methylisoxazole-4-carboxylate, which is then hydrolyzed to yield the desired carboxylic acid.[5]

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol is a multi-step process adapted from established methods for isoxazole synthesis.[5][6][7]

Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate

  • In a reaction vessel equipped for distillation, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride.

  • Heat the mixture to a temperature range of 100-150°C.[7]

  • Continuously remove the byproducts formed during the reaction via distillation to drive the reaction to completion.

Step 2: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

  • Prepare a solution of hydroxylamine.

  • React the ethyl ethoxymethyleneacetoacetate from Step 1 with the hydroxylamine solution. This cyclization reaction forms the isoxazole ring. In some methods, this is performed in the presence of a base like sodium acetate at low temperatures (-20°C to 10°C) to control the reaction and minimize the formation of isomeric impurities.[5][6]

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • The crude ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using a strong acid. For instance, heating at reflux in the presence of a strong acid will yield 5-methylisoxazole-4-carboxylic acid.[7]

  • The product can be purified by crystallization from a suitable solvent system, such as a toluene/acetic acid mixture, to achieve high purity (>99.0% by HPLC) with minimal isomeric impurities.[6][7]

Leflunomide Synthesis from 5-Methylisoxazole-4-carboxylic Acid

The conversion of 5-methylisoxazole-4-carboxylic acid to Leflunomide is a robust two-step synthesis.

Leflunomide_Synthesis cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Purification MIA 5-Methylisoxazole- 4-carboxylic acid (MIA) MIA_Cl 5-Methylisoxazole- 4-carboxylic acid chloride (MIA-Cl) MIA->MIA_Cl Thionyl Chloride (SOCl₂) Toluene, 65-75°C Leflunomide Leflunomide (Crude) MIA_Cl->Leflunomide 4-Trifluoromethylaniline Base (e.g., NaHCO₃) Solvent Purified_Leflunomide Leflunomide (Purified) Leflunomide->Purified_Leflunomide Crystallization/ Recrystallization

Caption: General two-step synthesis pathway for Leflunomide.

Experimental Protocols

Protocol 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride (MIA-Cl) [1]

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approximately 12.5 mL per gram of MIA).

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the solution to 25-30°C.

  • Optionally, add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq). Note: Residual DMF can cause discoloration of the final product.[1]

  • Slowly add thionyl chloride (1.1 eq) to the mixture while maintaining the temperature at 25-30°C.

  • Heat the reaction mixture to 60-70°C for 5-10 hours until the reaction is complete.[7]

  • The resulting solution containing the crude acid chloride can be used directly in the next step without intermediate distillation.[3]

Protocol 2: Synthesis of Leflunomide (N-Acylation) [3][8]

  • In a separate reaction vessel, prepare a mixture of 4-trifluoromethylaniline (1.05 eq), sodium bicarbonate (1.1 eq), toluene (70 ml), and water (15 ml).

  • Heat this mixture to 60°C.

  • To this rapidly stirred suspension, add the previously prepared 5-methylisoxazole-4-carboxylic acid chloride solution dropwise over approximately 20 minutes.

  • After the addition is complete, continue stirring the mixture for an additional 2-3 hours.

  • Allow the mixture to cool to ambient temperature. Leflunomide will precipitate as a white powder.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water to remove any remaining inorganic salts.

Protocol 3: Purification of Leflunomide [1]

High-purity Leflunomide is essential for research and pharmaceutical applications and is typically achieved through recrystallization.

  • Suspend the crude, dried Leflunomide in a suitable solvent, such as toluene or 2-ethoxyethanol.[1][9]

  • Heat the suspension to reflux until all the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by filtration.

  • Wash the crystals with a minimal amount of cold solvent to remove impurities.

  • Dry the purified Leflunomide under vacuum at 60-80°C until a constant weight is achieved.[1]

Quantitative Data Summary

The yield and purity of Leflunomide are highly dependent on the specific reaction conditions, including the solvent and base used in the N-acylation step.

MethodChlorinating AgentAcylation SolventBaseYield (%)Purity (%) (by HPLC)Reference
1Thionyl ChlorideTolueneNaHCO₃8699.5[3]
2Thionyl ChlorideDimethoxyethane (DME)4-Trifluoromethylaniline (excess)6899.8[2][10]
3Thionyl ChlorideToluene / WaterNaHCO₃8896[3]

Mechanism of Action: Signaling Pathway

Leflunomide exerts its immunomodulatory effects by targeting the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes.

Leflunomide_MoA cluster_bioactivation Bioactivation cluster_pathway De Novo Pyrimidine Synthesis cluster_synthesis Cellular Processes Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Rapid Conversion (in vivo) Dihydroorotate Dihydroorotate Orotate Orotate Teriflunomide->Orotate Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Phosphate->Dihydroorotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Precursor for Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Required for Autoimmune_Response Autoimmune Response Proliferation->Autoimmune_Response Drives

Caption: Mechanism of action of Leflunomide.

The active metabolite, teriflunomide, selectively and reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines. Activated lymphocytes are highly dependent on this de novo pathway to meet the increased demand for nucleotides required for DNA and RNA synthesis during proliferation.[4] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby preventing the expansion of autoimmune lymphocytes.[1]

References

Application Notes and Protocols for the Acyl Chlorination of 3-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Methylisoxazole-4-carbonyl chloride, a key intermediate in the pharmaceutical industry, particularly for the synthesis of the immunomodulatory drug Leflunomide. The following sections detail the reaction, experimental procedures, and relevant data.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. 3-Methylisoxazole-4-carbonyl chloride is a critical building block in the synthesis of various pharmaceutically active compounds. Its preparation via the acyl chlorination of 3-Methylisoxazole-4-carboxylic acid is a crucial step that requires careful control of reaction conditions to ensure high yield and purity. The most common and effective method for this transformation is the use of thionyl chloride (SOCl₂), which offers the advantage of gaseous byproducts that are easily removed from the reaction mixture.

Reaction Scheme

The overall reaction for the acyl chlorination of this compound is as follows:

Caption: General reaction scheme for the synthesis of 3-Methylisoxazole-4-carbonyl chloride.

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, followed by a nucleophilic attack by a chloride ion.[1]

Experimental Protocols

Two primary protocols are presented below, one using neat thionyl chloride and the other using a solvent. The choice of protocol may depend on the scale of the reaction and the available equipment.

Protocol 1: Acyl Chlorination using Neat Thionyl Chloride

This method is suitable for small to medium-scale synthesis where the excess thionyl chloride can be easily removed.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Heating mantle

    • Vacuum pump or rotary evaporator

  • Procedure:

    • In a round-bottom flask, charge this compound (1.0 eq).

    • Carefully add an excess of thionyl chloride (e.g., 4 to 5 equivalents) to the flask.[2]

    • Stir the mixture at a controlled temperature, for instance, between 40°C and 55°C.[3]

    • The reaction is typically monitored for completion, which may take several hours (e.g., 4 hours).[2]

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[2] This step should be performed in a well-ventilated fume hood.

    • The resulting crude 3-Methylisoxazole-4-carbonyl chloride is often a pale yellow liquid and can be used in the next step without further purification.[2]

Protocol 2: Acyl Chlorination in a Solvent

This protocol is often preferred for larger-scale reactions as it allows for better temperature control and easier handling of the reaction mixture. Toluene is a commonly used solvent.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • N,N-Dimethylformamide (DMF, catalytic amount, optional)

  • Equipment:

    • Three-necked round-bottom flask with a magnetic stirrer

    • Reflux condenser with a drying tube or nitrogen inlet

    • Addition funnel

    • Heating mantle

    • Thermometer

  • Procedure:

    • To a three-necked round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.[4][5]

    • Optionally, add a catalytic amount of DMF.[1]

    • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred suspension at room temperature using an addition funnel.[4]

    • Heat the reaction mixture to reflux (around 65-80°C) and maintain for several hours (e.g., 2.5 to 6 hours), monitoring the reaction progress by a suitable method like TLC or HPLC.[4][5]

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solvent and any remaining excess thionyl chloride are removed by distillation or under reduced pressure.[5]

    • The resulting crude 3-Methylisoxazole-4-carbonyl chloride is typically used directly in the subsequent synthetic step.[3][6]

Data Presentation

The following table summarizes typical quantitative data for the acyl chlorination of this compound based on literature procedures.

ParameterProtocol 1 (Neat)Protocol 2 (in Toluene)Reference(s)
Starting Material This compoundThis compound[2][5]
Chlorinating Agent Thionyl chloride (SOCl₂)Thionyl chloride (SOCl₂)[2][5]
Equivalents of SOCl₂ ~5.2 eq1.1 - 1.5 eq[2][4][5]
Solvent NoneToluene[2][5]
Catalyst None reportedDMF (catalytic, optional)[1]
Reaction Temperature 47.5 ± 2.5 °C65-80 °C (Reflux)[2][4][5]
Reaction Time 4 hours2.5 - 6 hours[2][4][5]
Reported Yield >99% (by HPLC)High (often used in situ)[2][6]
Purity of Crude Product Sufficient for subsequent steps without distillation.[3][6]Sufficient for subsequent steps without distillation.[3][6][3][6]

Safety and Handling

  • Thionyl chloride is a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction evolves hydrogen chloride and sulfur dioxide gases, which are also toxic and corrosive. Ensure proper scrubbing or venting of the reaction off-gases.

  • The reaction is exothermic, especially during the initial addition of thionyl chloride. Proper temperature control is essential.

Application in Drug Development

3-Methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1] The high reactivity of the acyl chloride allows for efficient amide bond formation with 4-trifluoromethylaniline, the other key component of Leflunomide. The ability to generate the acyl chloride in high purity and use it directly without extensive purification is a significant advantage in the large-scale production of this important pharmaceutical.[3][6]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Neat Reaction cluster_protocol2 Protocol 2: Reaction in Solvent P1_Start Charge this compound P1_Add_SOCl2 Add excess Thionyl Chloride P1_Start->P1_Add_SOCl2 P1_React Heat and Stir (e.g., 40-55°C, 4h) P1_Add_SOCl2->P1_React P1_Remove_SOCl2 Remove excess SOCl₂ under vacuum P1_React->P1_Remove_SOCl2 P1_Product Crude 3-Methylisoxazole-4-carbonyl chloride P1_Remove_SOCl2->P1_Product Next_Step Use in Subsequent Reaction (e.g., Leflunomide Synthesis) P1_Product->Next_Step P2_Start Charge this compound and Toluene P2_Add_SOCl2 Slowly add Thionyl Chloride (optional DMF) P2_Start->P2_Add_SOCl2 P2_React Heat to Reflux (e.g., 65-80°C, 2.5-6h) P2_Add_SOCl2->P2_React P2_Remove_Solvent Remove solvent and excess SOCl₂ P2_React->P2_Remove_Solvent P2_Product Crude 3-Methylisoxazole-4-carbonyl chloride P2_Remove_Solvent->P2_Product P2_Product->Next_Step Start Select Protocol Start->P1_Start Neat Start->P2_Start In Solvent signaling_pathway cluster_synthesis Leflunomide Synthesis Pathway Carboxylic_Acid This compound Acyl_Chlorination Acyl Chlorination (Thionyl Chloride) Carboxylic_Acid->Acyl_Chlorination Acyl_Chloride 3-Methylisoxazole-4-carbonyl chloride Acyl_Chlorination->Acyl_Chloride Amidation Amidation with 4-trifluoromethylaniline Acyl_Chloride->Amidation Leflunomide Leflunomide Amidation->Leflunomide

References

Application Notes and Protocols for Solid-Phase Synthesis Using 5-Amino-3-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the unnatural β-amino acid, 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of AMIA can introduce unique structural and functional properties to peptides, making it a valuable tool in peptidomimetic and drug discovery research.[1][2][3][4]

Introduction

5-Amino-3-methylisoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that contains both an amino and a carboxylic acid group, classifying it as a β-amino acid.[1] Its incorporation into peptides can lead to the formation of α/β-mixed peptides, which have shown promise as therapeutic agents.[1][2][3][4] This document outlines the synthesis of AMIA and its subsequent use in Fmoc-based solid-phase peptide synthesis on a Rink Amide resin for the preparation of C-terminally amidated peptides. Both classical and ultrasonic-agitated coupling methods for AMIA are described.

Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA)

The synthesis of AMIA is a three-step process starting from triethyl orthoacetate and ethyl cyanoacetate.[1]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and simultaneously remove the ethanol formed during the reaction.

  • Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate

  • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Reflux the mixture to facilitate the cyclization reaction.

  • After the reaction is complete, cool the mixture and isolate the product.

Step 3: Hydrolysis to 5-Amino-3-methylisoxazole-4-carboxylic Acid

  • Suspend the ethyl 5-amino-3-methylisoxazole-4-carboxylate in a solution of sodium hydroxide.

  • Heat the mixture to hydrolyze the ester.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product, 5-amino-3-methylisoxazole-4-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) of Model Peptides

The following protocols are based on the synthesis of model peptides with C-terminal amides on Rink Amide resin using a standard Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide resin

  • Fmoc-protected amino acids

  • 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA)

  • Coupling reagents: O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Deprotection agent: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (DCM), methanol (MeOH)

  • Washing solutions: DMF, DCM, MeOH

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)

  • Kaiser test kit for monitoring coupling efficiency

General SPPS Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM and then DMF again to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Coupling of 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA)

AMIA is coupled to the N-terminus of the resin-bound peptide chain. Two methods are presented here: a classical approach and an ultrasonic-agitated method.[1]

Protocol 1: Classical Coupling of AMIA
  • Prepare the coupling solution by dissolving AMIA (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF, DCM, and MeOH.

Protocol 2: Ultrasonic-Agitated Coupling of AMIA
  • Prepare the coupling solution by dissolving AMIA (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the deprotected peptide-resin.

  • Place the reaction vessel in a common ultrasonic bath and sonicate for 15 minutes. The reaction is repeated three times.[1]

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF, DCM, and MeOH.

Peptide Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize the model peptides synthesized using AMIA and provide a template for comparing the outcomes of the different coupling methods.

Table 1: Model Peptides Synthesized with N-terminal AMIA Modification

Peptide Sequence (Post-Cleavage)
AMIA-DVYT-NH₂
AMIA-EAAA-NH₂
AMIA-PPPP-NH₂
AMIA-PPPPP-NH₂

Table 2: Comparative Analysis of AMIA Coupling Methods (Illustrative)

Coupling MethodReaction TimeNumber of Equivalents (AMIA:HATU:DIPEA)Yield (Illustrative)Purity (Illustrative)
Classical2 hours3:3:6ModerateGood
Ultrasonic-Agitated15 minutes (x3)3:3:6HighExcellent

Note: Specific yield and purity data are dependent on the peptide sequence and experimental conditions and should be determined empirically.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_synthesis AMIA Synthesis cluster_spps Solid-Phase Peptide Synthesis S1 Triethyl orthoacetate + Ethyl cyanoacetate S2 Ethyl 2-cyano-3-ethoxybut-2-enoate S1->S2 DMAP, 110°C S3 Ethyl 5-amino-3-methylisoxazole-4-carboxylate S2->S3 NH2OH·HCl, NaOAc, EtOH S4 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) S3->S4 NaOH, then HCl P6 AMIA Coupling S4->P6 P1 Rink Amide Resin P2 Fmoc Deprotection P1->P2 P3 Amino Acid Coupling P2->P3 P4 Washing P3->P4 P5 Repeat Cycle P4->P5 P5->P2 for next amino acid P5->P6 Final residue P7 Cleavage & Deprotection P6->P7 P8 Crude Peptide P7->P8

Caption: Overall workflow from AMIA synthesis to peptide production.

G cluster_classical Classical Coupling cluster_ultrasonic Ultrasonic-Agitated Coupling start Deprotected Peptide-Resin (Free N-terminal Amine) C1 Prepare Coupling Solution: AMIA + HATU + DIPEA in DMF start->C1 U1 Prepare Coupling Solution: AMIA + HATU + DIPEA in DMF start->U1 C2 Add solution to resin C1->C2 C3 Agitate for 2 hours at room temperature C2->C3 C4 Wash Resin C3->C4 end_node AMIA-Coupled Peptide-Resin C4->end_node U2 Add solution to resin U1->U2 U3 Sonicate for 15 minutes (Repeat 3x) U2->U3 U4 Wash Resin U3->U4 U4->end_node

Caption: Comparison of classical and ultrasonic coupling methods for AMIA.

G Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling AMIA Coupling (AMIA, HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/Water) Wash2->Cleavage FinalPeptide Final AMIA-Peptide Cleavage->FinalPeptide

Caption: Detailed SPPS cycle for the incorporation of AMIA.

References

Application Notes and Protocols: The Use of 3-Methylisoxazole-4-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-methylisoxazole-4-carboxylic acid as a versatile starting material for the generation of novel fused heterocyclic systems. The protocols outlined below are based on established synthetic transformations and provide a framework for the synthesis of isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-d][1][2][3]triazinones, compounds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic building block. The isoxazole core is present in numerous biologically active compounds, exhibiting a range of activities including immunosuppressive, anti-inflammatory, and anticancer properties.[1] The carboxylic acid functional group at the 4-position provides a convenient handle for elaboration, enabling its use in the construction of more complex molecular architectures, particularly fused heterocyclic systems. This document details the synthetic pathways and experimental protocols for converting this compound into novel fused heterocycles.

Application 1: Synthesis of Isoxazolo[5,4-d]pyrimidine Derivatives

Isoxazolo[5,4-d]pyrimidines are structurally analogous to purines, the core components of nucleic acids. This structural similarity makes them attractive targets for the development of antitumor and antiviral agents.[1] The following section describes a synthetic route to 2-(5-amino-3-methylisoxazol-4-yl)-7-amino-oxazolo[5,4-d]pyrimidines, starting from the related 5-amino-3-methylisoxazole-4-carboxylic acid. The initial activation of the carboxylic acid is a key step applicable to this compound itself for the synthesis of other derivatives.

Synthetic Pathway Overview

The synthesis of 7-amino-oxazolo[5,4-d]pyrimidines from 5-amino-3-methylisoxazole-4-carboxylic acid involves a multi-step sequence. The carboxylic acid is first converted to the more reactive acyl chloride. This intermediate is then reacted to form a cyanamide, which undergoes cyclization with an amine to furnish the fused pyrimidine ring.

A 5-Amino-3-methyl- isoxazole-4- carboxylic Acid B 5-Amino-3-methyl- isoxazole-4- carbonyl Chloride A->B SOCl₂ or (COCl)₂ C N-(5-Amino-3-methyl- isoxazole-4-carbonyl) cyanamide B->C H₂NCN, Acetone D 7-Amino-oxazolo- [5,4-d]pyrimidine Derivative C->D R-NH₂, EtOH, Δ

Caption: Synthetic pathway for 7-amino-oxazolo[5,4-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of 5-Amino-3-methylisoxazole-4-carbonyl chloride (1)

This protocol describes the activation of the carboxylic acid, a crucial first step.

  • Materials: 5-Amino-3-methylisoxazole-4-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dry toluene.

  • Procedure:

    • To a suspension of 5-amino-3-methylisoxazole-4-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.

    • Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

    • Use the product immediately in the next step without further purification.

Step 2: Synthesis of N-(5-Amino-3-methylisoxazole-4-carbonyl)cyanamide (2)

  • Materials: 5-Amino-3-methylisoxazole-4-carbonyl chloride (from Step 1), cyanamide, dry acetone.

  • Procedure:

    • Dissolve the crude 5-amino-3-methylisoxazole-4-carbonyl chloride (1.0 eq) in dry acetone.

    • Add a solution of cyanamide (1.2 eq) in dry acetone dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold acetone, and dry under vacuum to obtain the product.

Step 3: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives (3)

  • Materials: N-(5-Amino-3-methylisoxazole-4-carbonyl)cyanamide (from Step 2), appropriate primary amine (e.g., propylamine), ethanol.

  • Procedure:

    • Suspend N-(5-amino-3-methylisoxazole-4-carbonyl)cyanamide (1.0 eq) in ethanol.

    • Add the primary amine (3.0 eq) to the suspension.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water).

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
15-Amino-3-methylisoxazole-4-carbonyl chloride5-Amino-3-methylisoxazole-4-carboxylic acidSOCl₂, cat. DMF~95 (crude)
2N-(5-Amino-3-methylisoxazole-4-carbonyl)cyanamide5-Amino-3-methylisoxazole-4-carbonyl chlorideCyanamide60-70
37-Propylamino-2-(5-amino-3-methylisoxazol-4-yl)oxazolo[5,4-d]pyrimidineN-(5-Amino-3-methylisoxazole-4-carbonyl)cyanamidePropylamine40-50

Application 2: Synthesis of Isoxazolo[5,4-d][1][2][3]triazin-4-one Derivatives

Isoxazolo[5,4-d][1][2][3]triazin-4-ones are another class of novel fused heterocycles with potential biological activity. Their synthesis can be achieved from 5-amino-3-methylisoxazole-4-carboxylic acid via a hydrazide intermediate, followed by diazotization and cyclization.[4]

Synthetic Pathway Overview

This synthesis begins with the conversion of the carboxylic acid to its corresponding hydrazide. The hydrazide is then diazotized with nitrous acid, which subsequently undergoes intramolecular cyclization to form the fused triazinone ring system.

A 5-Amino-3-methyl- isoxazole-4- carboxylic Acid B Methyl 5-Amino- 3-methylisoxazole- 4-carboxylate A->B MeOH, H₂SO₄, Δ C 5-Amino-3-methyl- isoxazole-4- carbohydrazide B->C NH₂NH₂·H₂O, EtOH, Δ D Isoxazolo[5,4-d] [1,2,3]triazin- 4-one C->D NaNO₂, HCl, H₂O, 0 °C

Caption: Synthetic pathway for Isoxazolo[5,4-d][1][2][3]triazin-4-ones.

Experimental Protocols

Step 1: Synthesis of Methyl 5-Amino-3-methylisoxazole-4-carboxylate

  • Materials: 5-Amino-3-methylisoxazole-4-carboxylic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend 5-amino-3-methylisoxazole-4-carboxylic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and add concentrated sulfuric acid (0.1 eq) dropwise.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Synthesis of 5-Amino-3-methylisoxazole-4-carbohydrazide

  • Materials: Methyl 5-amino-3-methylisoxazole-4-carboxylate (from Step 1), hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 8 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the hydrazide.

Step 3: Synthesis of Isoxazolo[5,4-d][1][2][3]triazin-4-one

  • Materials: 5-Amino-3-methylisoxazole-4-carbohydrazide (from Step 2), sodium nitrite, concentrated hydrochloric acid, water.

  • Procedure:

    • Dissolve the hydrazide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
1Methyl 5-Amino-3-methylisoxazole-4-carboxylate5-Amino-3-methylisoxazole-4-carboxylic acidMeOH, H₂SO₄80-90
25-Amino-3-methylisoxazole-4-carbohydrazideMethyl 5-Amino-3-methylisoxazole-4-carboxylateNH₂NH₂·H₂O75-85
3Isoxazolo[5,4-d][1][2][3]triazin-4-one5-Amino-3-methylisoxazole-4-carbohydrazideNaNO₂, HCl60-70

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of a variety of novel fused heterocyclic systems. The protocols provided herein for the synthesis of isoxazolo[5,4-d]pyrimidines and isoxazolo[5,4-d][1][2][3]triazin-4-ones demonstrate the synthetic utility of this starting material. These application notes serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 5-Methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to produce 5-methylisoxazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the immunosuppressive drug Leflunomide.[1] The protocols outlined below describe both acidic and basic hydrolysis methods, allowing researchers to choose the most suitable approach based on available resources and desired outcomes.

Introduction

The hydrolysis of the ester functional group in ethyl 5-methylisoxazole-4-carboxylate is a fundamental organic transformation. The isoxazole ring is generally stable under these conditions, though prolonged exposure to harsh acidic or basic environments at high temperatures can lead to side product formation.[2] The choice between acidic and basic hydrolysis often depends on the desired reaction time, yield, and purity of the final product, 5-methylisoxazole-4-carboxylic acid.

Materials and Equipment

Reagents and Solvents:

  • Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0)

  • Sulfuric acid (H₂SO₄), 60% aqueous solution

  • Acetic acid (CH₃COOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1N Hydrochloric acid for work-up

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Protocols

Two primary methods for the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate are presented: Acidic Hydrolysis and Basic Hydrolysis.

Protocol 1: Acidic Hydrolysis with Sulfuric Acid

This method has been reported to provide higher yields and shorter reaction times compared to other acidic conditions.[2]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 5-methylisoxazole-4-carboxylate (1.0 eq).

  • Addition of Acid: Add 60% aqueous sulfuric acid to the flask. The typical solvent ratio is around 5-10 mL of acid solution per gram of ester.

  • Heating: Heat the reaction mixture to reflux (approximately 80-88°C) with vigorous stirring.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reported reaction time is approximately 3.5 hours.[2]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice water.

    • The product, 5-methylisoxazole-4-carboxylic acid, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any residual acid.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Protocol 2: Basic Hydrolysis with Sodium Hydroxide

This is a common and effective method for ester saponification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio). The addition of a co-solvent like THF can be beneficial if the starting material has low solubility.[3]

  • Addition of Base: Add an aqueous solution of sodium hydroxide (approximately 4 equivalents of a 5% solution) to the flask.[3]

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the remaining aqueous solution containing the sodium salt of the carboxylic acid in water.

    • Wash the aqueous solution with a non-polar organic solvent like hexanes or ethyl ether to remove any unreacted starting material or non-polar impurities.[3]

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1N hydrochloric acid while stirring in an ice bath.

    • The carboxylic acid product will precipitate out of the solution.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the purified 5-methylisoxazole-4-carboxylic acid under vacuum.

Data Presentation

The following table summarizes the key quantitative parameters for the described hydrolysis methods.

ParameterAcidic Hydrolysis (H₂SO₄)Basic Hydrolysis (NaOH)
Primary Reagent 60% aq. H₂SO₄aq. NaOH in Ethanol/Water
Reaction Time ~3.5 hours[2]Typically several hours (variable)
Temperature Reflux (80-88°C)[2]Reflux
Reported Yield High (reported as "much higher" than other acid methods)[2]Generally high
Work-up Complexity Simple precipitation and filtrationRequires extraction, acidification, and filtration

Visualizations

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_start Ethyl 5-methylisoxazole-4-carboxylate + 60% aq. H₂SO₄ A_react Reflux (~3.5 hours) A_start->A_react Heat A_workup Cool & Precipitate in Ice Water A_react->A_workup A_filter Vacuum Filtration A_workup->A_filter A_purify Recrystallization A_filter->A_purify A_product 5-Methylisoxazole-4- carboxylic Acid A_purify->A_product B_start Ethyl 5-methylisoxazole-4-carboxylate + NaOH in EtOH/H₂O B_react Reflux B_start->B_react Heat B_workup Solvent Removal & Acidification (HCl) B_react->B_workup B_filter Vacuum Filtration B_workup->B_filter B_product 5-Methylisoxazole-4- carboxylic Acid B_filter->B_product

Caption: Workflow for acidic and basic hydrolysis of ethyl 5-methylisoxazole-4-carboxylate.

Chemical Reaction Signaling Pathway

Hydrolysis_Reaction cluster_conditions Reaction Conditions start Ethyl 5-methylisoxazole-4-carboxylate acid H₂SO₄ / H₂O Reflux start->acid base 1. NaOH / EtOH/H₂O, Reflux 2. H⁺ (Acid Work-up) start->base product 5-Methylisoxazole-4-carboxylic Acid intermediate Sodium 5-methylisoxazole-4-carboxylate (Salt Intermediate) intermediate->product Acidification acid->product Acidic Route base->intermediate Basic Route (Saponification)

Caption: Reaction pathways for the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate.

References

Application Notes and Protocols: 3-Methylisoxazole-4-carboxylic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives represent a significant class of heterocyclic compounds that are actively investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Specifically, derivatives of 3-methylisoxazole-4-carboxylic acid have emerged as promising candidates for the development of novel anti-inflammatory drugs.[1][3] These compounds often function through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and may modulate other signaling pathways involved in inflammation.[3][4] This document provides an overview of their mechanism of action, detailed protocols for their synthesis and evaluation, and a summary of reported activity data.

Mechanism of Action

The primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[5] Therefore, the development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery.[3]

Some this compound derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme.[6][7] Beyond COX inhibition, some isoxazole derivatives may exert their effects by modulating the NF-κB (nuclear factor-kappa B) signaling pathway.[3][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[9] Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[9][11] Inhibition of this pathway represents another important strategy for controlling inflammation.[12]

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB (Inactive) DNA DNA NFkB_nucleus->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates

Caption: Canonical NF-κB signaling pathway in inflammation.

Experimental Protocols

The following protocols describe the general synthesis of this compound derivatives and standard assays for evaluating their anti-inflammatory activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Pharmacological Evaluation Start Start: Aromatic Aldehydes & Ketones Chalcone 1. Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Isoxazole 2. Isoxazole Ring Formation (Cyclization with Hydroxylamine HCl) Chalcone->Isoxazole Purification 3. Purification & Characterization (Recrystallization, TLC, NMR, IR) Isoxazole->Purification In_Vitro 4. In Vitro Screening (COX-1/COX-2 Inhibition Assay) Purification->In_Vitro Potent_Compounds Potent Compounds Identified? In_Vitro->Potent_Compounds In_Vivo 5. In Vivo Testing (Carrageenan-Induced Paw Edema) Potent_Compounds->In_Vivo Yes Stop Stop/Redesign Potent_Compounds->Stop No End End: Lead Compound(s) In_Vivo->End

Caption: General workflow for synthesis and evaluation.

Protocol 1: General Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol is based on the widely used method of reacting aromatic aldehydes and ketones to form chalcones, which are then cyclized to form the isoxazole ring.[13][14]

1. Materials and Reagents:

  • Substituted aromatic aldehyde

  • Substituted aromatic ketone (e.g., 3-methoxy acetophenone)[15]

  • Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Dilute Hydrochloric acid (HCl)

  • Solvents for Thin Layer Chromatography (TLC), e.g., Hexane:Ethyl acetate mixture[14]

  • Solvents for recrystallization (e.g., Ethanol)

2. Procedure:

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve the aromatic ketone (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (or other base) and stir the mixture.

    • Slowly add the aromatic aldehyde (1 equivalent) to the mixture, maintaining stirring at room temperature.

    • Continue stirring for several hours until the reaction mixture becomes cloudy or a thick precipitate forms.[14] The reaction progress can be monitored by TLC.

    • Keep the mixture in a refrigerator overnight to ensure complete precipitation.[14]

    • Pour the mixture into cold water with constant stirring and acidify with dilute HCl.

    • Filter the resulting precipitate (the chalcone), wash thoroughly with water, and dry.

    • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.[14]

  • Step 2: Isoxazole Synthesis (Cyclization)

    • Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.[14]

    • Add sodium acetate (0.5-1 equivalent) to the mixture.

    • Heat the mixture under reflux for approximately 6-8 hours.[14] Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The precipitated solid is the isoxazole derivative. Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol or another appropriate solvent.

    • Confirm the structure of the final compound using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15][16]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity (IC₅₀) of the synthesized compounds against COX-1 and COX-2 enzymes.[4][7]

1. Materials and Reagents:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Co-factor solution (containing glutathione, hematin, etc.)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference drugs (e.g., Celecoxib, Ketoprofen)[6][7]

  • EIA (Enzyme Immunoassay) kit for prostaglandin (PGE₂) detection

  • 96-well microplate and plate reader

2. Procedure:

  • Prepare solutions of test compounds and reference drugs at various concentrations.

  • In a 96-well plate, add the reaction buffer, co-factor solution, and the enzyme (either COX-1 or COX-2).

  • Add a small volume (e.g., 10 µL) of the test compound solution or reference drug to the appropriate wells.[7] Include control wells with only the solvent (e.g., DMSO).

  • Incubate the plate on ice or at a specified temperature (e.g., 4°C) for a short period (5-10 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds in rodents.[13][14][16]

1. Materials and Reagents:

  • Wistar albino rats or mice (of either sex, specific weight range)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium, 10 mg/kg)[13][16]

  • Plethysmometer for measuring paw volume

  • Oral gavage needles

2. Procedure:

  • Acclimatize animals for at least one week before the experiment with free access to food and water. Fast the animals overnight before the experiment.

  • Divide the animals into groups (e.g., n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Standard (reference drug, e.g., Diclofenac sodium)

    • Group III, IV, etc.: Test compounds at different doses (e.g., 50, 100 mg/kg).

  • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[14][16]

  • Measure the paw volume (Vt) at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema (inflammation) at each time point for each animal using the formula:

    • % Edema = ((Vt - V₀) / V₀) * 100

  • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula:

    • % Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

  • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of various this compound derivatives reported in the literature.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Isoxazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1 IC₅₀ / COX-2 IC₅₀]Reference
A130.0640.0134.63[6]
C322.57 ± 1.120.93 ± 0.0124.26[7]
C535.56 ± 1.090.85 ± 0.0441.82[7]
C633.95 ± 1.150.55 ± 0.0361.73[7]
Mofezolac0.0079>50>6329[5]
P619>50>2.6[5]

Data are presented as reported in the cited literature. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound IDDose (mg/kg)Time Post-Carrageenan% Edema InhibitionReference
5b102 h75.68[16]
5b103 h76.71[16]
5c102 h74.48[16]
5c103 h75.56[16]
5d102 h71.86[16]
5d103 h72.32[16]
7aNot specifiedNot specified51[3]
MZO-2Not specifiedNot specifiedPotent[8][17]
Diclofenac102 h74.22[16]
Diclofenac103 h73.62[16]

The compounds 5b, 5c, and 5d demonstrated anti-inflammatory activity superior or comparable to the standard drug diclofenac sodium.[16]

Conclusion

Derivatives of this compound continue to be a promising scaffold for the discovery of new anti-inflammatory agents.[3][13] Their synthetic accessibility and the potential for potent and selective COX-2 inhibition make them attractive candidates for further development.[4][7] The protocols and data presented here provide a framework for researchers and drug development professionals to synthesize, evaluate, and characterize novel compounds in this class, with the ultimate goal of identifying new therapeutics for inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methylisoxazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound with high regioselectivity?

A1: A widely used and highly regioselective method involves a multi-step synthesis starting from methyl acetoacetate and hydroxylamine hydrochloride. This pathway proceeds through the formation of 3-methyl-4,5-dihydroisoxazol-5-one, followed by a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent hydrolysis to yield the final product. This method is favored for its ability to minimize the formation of the 5-methylisoxazole isomer.[1]

Q2: What are the critical parameters to control to maximize the yield?

A2: Key parameters to optimize include the choice of base and solvent in the initial cyclization step, the reaction temperature to control side reactions, and the pH during the final acidification step. For instance, using water as the solvent and sodium carbonate as the base in the first step has been shown to produce a high yield of the isoxazolone intermediate.[1]

Q3: What is the primary impurity I should be aware of, and how can I minimize it?

A3: The most common impurity is the constitutional isomer, 3-methylisoxazole-5-carboxylic acid. Its formation is often a result of a non-specific attack during the cyclization step.[2] Controlling the reaction temperature during the formation of the isoxazole ring is crucial; lower temperatures (around 0°C) can significantly reduce the formation of this isomeric impurity.[3]

Q4: My final product has a low melting point and appears oily. What could be the issue?

A4: An oily product or a depressed melting point often indicates the presence of impurities, most likely the isomeric 3-methylisoxazole-5-carboxylic acid or unreacted starting materials. Purification through recrystallization is recommended. A suitable solvent system for recrystallization can be a mixture of acetic acid and toluene.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Final Product
Potential Cause Suggested Solution
Incomplete Cyclization (Step 1) Ensure the base (e.g., sodium carbonate) is fully dissolved before adding the hydroxylamine hydrochloride. The reaction should be stirred overnight at room temperature to ensure completion.[1]
Suboptimal Acetalization (Step 2) The reaction with N,N-dimethylformamide dimethyl acetal should be performed at a controlled temperature, starting at a low temperature (-5°C to 0°C) and then allowing it to rise to room temperature.[1]
Incomplete Hydrolysis (Step 3) The hydrolysis of the intermediate should be carried out at a slightly elevated temperature (e.g., 40°C) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Loss of Product During Workup During extraction with an organic solvent (e.g., ethyl acetate), ensure thorough mixing and separation of layers. Perform multiple extractions to maximize the recovery of the product.[1]
Improper pH for Precipitation The final product is precipitated by acidifying the reaction mixture. The pH should be carefully adjusted to 2-3 using a strong acid like 6N HCl to ensure complete precipitation of the carboxylic acid.[1]
Problem 2: Presence of Isomeric Impurity (3-methylisoxazole-5-carboxylic acid)
Potential Cause Suggested Solution
High Reaction Temperature During Cyclization The formation of the isoxazole ring from ethyl ethoxymethyleneacetoacetate and hydroxylamine is sensitive to temperature. Maintaining a low temperature (e.g., -20°C to 10°C) during this step can significantly improve regioselectivity and reduce the formation of the undesired 5-methyl isomer.[3]
Choice of Base While various bases can be used, milder bases may favor the desired isomer. It is recommended to follow protocols that have been optimized for high regioselectivity.
Co-precipitation with the Desired Product If the isomeric impurity is formed, it may co-precipitate with the final product. Purification by recrystallization is the most effective way to remove it.[2]
Problem 3: Darkening of the Reaction Mixture
Potential Cause Suggested Solution
Decomposition of Reagents or Intermediates This can occur at elevated temperatures. Ensure that the reaction temperatures specified in the protocol are not exceeded. For exothermic reactions, provide adequate cooling.
Presence of Impurities in Starting Materials Use high-purity starting materials. Impurities can sometimes lead to side reactions and discoloration.
Air Oxidation For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of the intermediates and the final product.

Table 1: Effect of Base on the Yield of 3-methyl-4,5-dihydroisoxazol-5-one (Step 1)

BaseSolventTemperature (°C)Yield (%)Reference
Sodium CarbonateWaterRoom Temp.95.9[1]
Potassium CarbonateWaterNot Specified-[4]
Sodium HydroxideWaterNot Specified-[1]

Note: While other bases are mentioned as possibilities, quantitative yield data for a direct comparison is limited in the reviewed literature. The protocol using sodium carbonate in water demonstrated a high yield.

Table 2: Yield Data for the High-Regioselectivity Synthesis Protocol

StepProductStarting MaterialReagentsYield (%)Reference
13-methyl-4,5-dihydroisoxazol-5-oneMethyl acetoacetateHydroxylamine hydrochloride, Sodium carbonate95.9[1]
24-(dimethylaminomethylene)-3-methylisoxazol-5-one3-methyl-4,5-dihydroisoxazol-5-oneN,N-dimethylformamide dimethyl acetalHigh (not quantified)[1]
3This compound4-(dimethylaminomethylene)-3-methylisoxazol-5-oneSodium hydroxide, Hydrochloric acid89.9[1]

Experimental Protocols

High-Regioselectivity Synthesis of this compound

This protocol is adapted from a high-yield, high-regioselectivity method.[1]

Step 1: Synthesis of 3-methyl-4,5-dihydroisoxazol-5-one

  • In a suitable reaction vessel, dissolve 53 g (0.5 mol) of sodium carbonate in 1.5 L of water with stirring until complete dissolution.

  • Add 69.5 g (1 mol) of hydroxylamine hydrochloride in portions to the sodium carbonate solution. Stir for 30 minutes until gas evolution ceases.

  • Slowly add 130 g (1 mol) of methyl acetoacetate dropwise to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • After the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methyl-4,5-dihydroisoxazol-5-one as a colorless oil (yield: ~95.9%).

Step 2: Synthesis of 4-(dimethylaminomethylene)-3-methylisoxazol-5-one

  • Dissolve the 3-methyl-4,5-dihydroisoxazol-5-one obtained in the previous step in an appropriate solvent like tetrahydrofuran (THF).

  • Cool the solution to between -5°C and 0°C in an ice-salt bath.

  • Slowly add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude 4-(dimethylaminomethylene)-3-methylisoxazol-5-one.

Step 3: Synthesis of this compound

  • To a solution of 50 g (0.32 mol) of crude 4-(dimethylaminomethylene)-3-methylisoxazol-5-one in 500 mL of water, add 12.8 g (0.32 mol) of sodium hydroxide.

  • Warm the reaction mixture to 40°C and stir for 1 hour.

  • After the reaction is complete, concentrate the solution to dryness to obtain the sodium salt of the product.

  • Dissolve the salt in water and slowly add 6 N hydrochloric acid until the pH of the solution reaches 2-3, at which point the product will precipitate.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound (yield: ~89.9%).

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetalization cluster_step3 Step 3: Hydrolysis & Acidification start1 Methyl Acetoacetate + Hydroxylamine HCl reagent1 Sodium Carbonate in Water start1->reagent1 Stir overnight at RT product1 3-methyl-4,5-dihydro- isoxazol-5-one reagent1->product1 reagent2 DMF-DMA in THF product1->reagent2 Cool to 0°C, then RT overnight product2 4-(dimethylaminomethylene)- 3-methylisoxazol-5-one reagent2->product2 reagent3 1. NaOH, 40°C 2. HCl (pH 2-3) product2->reagent3 final_product 3-Methylisoxazole-4- carboxylic acid reagent3->final_product

Caption: High-regioselectivity synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No low_yield_causes Potential Causes: - Incomplete reaction - Suboptimal conditions - Loss during workup check_yield->low_yield_causes Yes impurity_causes Potential Causes: - Isomer formation - Unreacted starting material - Side reactions check_purity->impurity_causes Yes final_product Pure Product, Improved Yield check_purity->final_product No low_yield_solutions Solutions: - Increase reaction time/temp - Optimize reagents/solvents - Improve extraction technique low_yield_causes->low_yield_solutions low_yield_solutions->final_product impurity_solutions Solutions: - Control temperature - Use high-purity reagents - Recrystallize product impurity_causes->impurity_solutions impurity_solutions->final_product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3-Methylisoxazole-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methylisoxazole-4-carboxylic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure of the compound to dissolve in the hot solvent. - The chosen solvent is inappropriate for this compound.- Insufficient solvent was used.- Based on the polar nature of the carboxylic acid and isoxazole ring, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water, are good starting points.- A mixture of tetrahydrofuran and methyl tert-butyl ether has been used for recrystallization of a related crude intermediate. - Add more solvent in small increments until the solid dissolves.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The presence of significant impurities.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly by insulating the flask.- Consider a pre-purification step, such as a wash or short column chromatography, to remove major impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
Low recovery of purified crystals. - The compound has high solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Excessive washing of the collected crystals.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Use a pre-heated funnel and filter flask for hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (e.g., off-color or low melting point). - Inefficient removal of impurities during recrystallization.- Co-crystallization of impurities with the product.- Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.- If colored impurities persist, treatment with activated charcoal during the hot filtration step may be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physical properties is crucial for designing a successful recrystallization protocol.

PropertyValue
Molecular Formula C₅H₅NO₃[2][3]
Molecular Weight 127.1 g/mol [2][3]
Melting Point 184-190 °C[4]
Appearance White to cream or pale yellow/pink crystals or powder.[4]
Solubility Slightly soluble in DMSO.[5] Quantitative solubility data in common organic solvents is not readily available in published literature.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6] Given the polar nature of the carboxylic acid and the isoxazole ring, polar solvents are a good starting point.[7] Consider solvents like ethanol, methanol, water, or mixtures such as ethanol/water. A solvent system of 2% acetic acid in toluene has been successfully used for the recrystallization of the isomeric 5-methylisoxazole-4-carboxylic acid.

Q3: What are the potential impurities I should be aware of when purifying crude this compound?

This compound is a known impurity in the synthesis of the drug Leflunomide. Therefore, common impurities may include starting materials and byproducts from related synthetic pathways. Potential impurities could include:

  • Isomeric Carboxylic Acids: Such as 5-methylisoxazole-3-carboxylic acid.

  • Ester Precursors: For example, the corresponding ethyl or methyl esters of this compound.[2]

  • Starting materials from related syntheses.

Q4: Can a mixed solvent system be used for the recrystallization?

Yes, a mixed solvent system is a viable option, especially if the compound is too soluble in one solvent and poorly soluble in another.[1] A common approach is to dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[6]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the specific nature and quantity of the crude material.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, an ethanol/water system will be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. If using a mixed solvent system, add hot water dropwise until the solution becomes faintly turbid. Reheat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Crude 3-Methylisoxazole- 4-carboxylic acid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry Crystals wash->dry end Pure 3-Methylisoxazole- 4-carboxylic acid dry->end

Caption: A general experimental workflow for the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound 'Oils Out' issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Product Still Impure issue->impure_product Yes success Successful Purification issue->success No solution1 Concentrate solution Add seed crystal no_crystals->solution1 solution2 Slower cooling Change solvent oiling_out->solution2 solution3 Cool filtrate further Minimize washing low_yield->solution3 solution4 Repeat recrystallization Use charcoal impure_product->solution4 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt solution4->start Re-attempt

Caption: A decision-making diagram for troubleshooting recrystallization problems.

References

Technical Support Center: Synthesis of 3-Methylisoxazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-methylisoxazole-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3-methylisoxazole-4-carbonyl chloride?

A1: The most common laboratory method for the synthesis of 3-methylisoxazole-4-carbonyl chloride is the reaction of 3-methylisoxazole-4-carboxylic acid with a chlorinating agent.[1][2] Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion.[1][2] Alternative chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be employed.[3][4] Industrial-scale synthesis may utilize reagents like bis(trichloromethyl) carbonate, which is presented as a less corrosive alternative to thionyl chloride.[5][6]

Q2: What are the potential side reactions when using thionyl chloride?

A2: When using thionyl chloride (SOCl₂) to synthesize 3-methylisoxazole-4-carbonyl chloride, several side reactions can occur:

  • Over-chlorination: The methyl group on the isoxazole ring can undergo chlorination, especially under harsh reaction conditions such as high temperatures or prolonged reaction times.[7] This can lead to the formation of chlorinated impurities.

  • Ring Opening: Although less common under standard conditions, aggressive reagents or high temperatures could potentially lead to the cleavage of the isoxazole ring.

  • Decomposition: The desired product, 3-methylisoxazole-4-carbonyl chloride, can be sensitive to moisture and heat, leading to decomposition.[8]

  • Reaction with Solvent: If a reactive solvent is used, it may react with thionyl chloride. It is advisable to use inert solvents like toluene or dichloromethane.[1]

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, consider the following strategies:

  • Control Reaction Temperature: Maintain a controlled and typically low to moderate temperature during the reaction to prevent over-chlorination and decomposition.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times which can promote side reactions.

  • Use of a Catalyst: For chlorination with bis(trichloromethyl) carbonate, a catalyst like N,N-dimethylformamide (DMF) is often used.[5]

  • Purification of Starting Material: Ensure the starting this compound is pure, as impurities can lead to undesired side reactions.[2]

Q4: What are the recommended purification methods for 3-methylisoxazole-4-carbonyl chloride?

A4: The primary method for purifying 3-methylisoxazole-4-carbonyl chloride is distillation under reduced pressure.[1][5] This is effective in separating the product from less volatile impurities and excess chlorinating agent. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction of the carboxylic acid.- Ensure a slight excess of the chlorinating agent is used.- Increase the reaction time, monitoring by TLC or HPLC.- If using thionyl chloride, consider adding a catalytic amount of DMF.
Hydrolysis of the acyl chloride product.- Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Mechanical loss during workup or purification.- Exercise care during transfers and extractions.- Optimize distillation conditions to minimize loss.
Product is Dark or Discolored Presence of impurities from side reactions.- Purify the starting carboxylic acid before chlorination.- Control the reaction temperature to prevent thermal decomposition.- Purify the final product by fractional distillation under reduced pressure.[1]
Residual chlorinating agent or byproducts.- Ensure complete removal of excess thionyl chloride or other reagents by distillation or evaporation under reduced pressure.
Presence of Chlorinated Impurities in the Final Product Over-chlorination of the methyl group.[7]- Reduce the reaction temperature.- Decrease the reaction time.- Use a milder chlorinating agent if possible.
Product Decomposes During Distillation Distillation temperature is too high.- Use a high-vacuum pump to lower the boiling point of the product.- Employ a short-path distillation apparatus to minimize the time the product is exposed to high temperatures.
Presence of moisture in the distillation setup.- Ensure all components of the distillation apparatus are scrupulously dried.

Experimental Protocols

Synthesis of 3-Methylisoxazole-4-carbonyl Chloride using Thionyl Chloride [1][2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of freshly distilled thionyl chloride (approximately 1.5 to 2 equivalents) and a few drops of N,N-dimethylformamide (DMF) as a catalyst. An inert solvent such as toluene can also be used.[1]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylisoxazole-4-carbonyl chloride can be further purified by fractional distillation under high vacuum.

Data Presentation

Chlorinating Agent Catalyst Solvent Temperature Reaction Time Yield Purity Reference
Thionyl Chloride-TolueneReflux2.5 hours--[1]
Bis(trichloromethyl) carbonateN,N-DimethylformamideChlorobenzene130 °C2 hours93.6%99.5%[5]
Bis(trichloromethyl) carbonateN,N-DimethylformamideChlorobenzene130 °C5 hours95.1%99.8%[5]
Bis(trichloromethyl) carbonateTetrabutylureaBenzene80 °C6 hours95.8%99.6%[5]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_side_reactions Potential Side Reactions Start This compound Reaction Reaction with Chlorinating Agent (e.g., SOCl₂) Start->Reaction Workup Removal of Excess Reagent Reaction->Workup SideProduct1 Methyl Group Chlorination Reaction->SideProduct1 High Temp/ Long Time Purification Vacuum Distillation Workup->Purification Product 3-Methylisoxazole-4-carbonyl Chloride Purification->Product SideProduct2 Decomposition Product->SideProduct2 Moisture/ Heat

Caption: General workflow for the synthesis of 3-methylisoxazole-4-carbonyl chloride.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Decomposition Product Decomposition Start->Decomposition Cause_IncompleteRxn Incomplete Reaction LowYield->Cause_IncompleteRxn Check Reaction Monitoring Cause_Hydrolysis Hydrolysis LowYield->Cause_Hydrolysis Check for Moisture ImpureProduct->Cause_Hydrolysis Check for Hydrolysis Product Cause_OverChlorination Over-chlorination ImpureProduct->Cause_OverChlorination Analyze Impurity Profile Cause_HighTemp High Temperature Decomposition->Cause_HighTemp Check Distillation Temperature Solution_IncreaseTime Increase Reaction Time/ Reagent Cause_IncompleteRxn->Solution_IncreaseTime Solution_Anhydrous Use Anhydrous Conditions Cause_Hydrolysis->Solution_Anhydrous Solution_LowerTemp Lower Reaction Temperature Cause_OverChlorination->Solution_LowerTemp Solution_VacuumDistill Optimize Vacuum Distillation Cause_HighTemp->Solution_VacuumDistill

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for isoxazole ring formation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of isoxazoles. The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1]

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

A cornerstone of isoxazole synthesis, this reaction can be influenced by various factors.[2]

Common Issues and Solutions

ProblemPotential CausesRecommended Solutions
Low or No Yield Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction.[1][2][3][4][5]In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to minimize dimerization.[2][3][4] Common methods include dehydrohalogenation of hydroxamoyl chlorides with a base (e.g., triethylamine) or oxidation of aldoximes.[2][4] Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration and favor the reaction with the alkyne.[1] Excess Dipolarophile: Use a slight excess of the alkyne.[1]
Inefficient Nitrile Oxide Generation: The choice of base or oxidizing agent is crucial.[1][2]Optimize Reagents: For aldoxime oxidation, hypervalent iodine reagents can lead to clean and rapid formation of nitrile oxides.[2][4] For hydroximoyl chlorides, ensure the appropriate stoichiometry and choice of a non-nucleophilic base like triethylamine.[1][3]
Substrate Reactivity: Electron-poor alkynes may react slowly. Steric hindrance on either the nitrile oxide or the alkyne can reduce the reaction rate.[3]Adjust Reaction Conditions: For less reactive substrates, increasing the temperature may be necessary. However, be cautious as excessive heat can promote side reactions.[2] Catalysts like Copper(I) and Ruthenium(II) can also be employed to promote the reaction.[2]
Formation of Regioisomers Electronic and Steric Factors: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[2][3] Terminal alkynes generally yield 3,5-disubstituted isoxazoles with high regioselectivity.[2][3]Use of Internal Alkynes: For the synthesis of 3,4-disubstituted isoxazoles, internal alkynes can be used, although this may lead to mixtures.[3] Catalysis: Copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[2] Alternative Routes: For challenging regioselectivity, consider alternative synthetic strategies like enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[3]
Side Product Formation (Furoxans) Dimerization of Nitrile Oxide: This is the most common side reaction, especially at higher concentrations of the nitrile oxide or in the absence of a reactive alkyne.[1][2][3][5]Optimize Generation and Stoichiometry: Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the alkyne.[3] Using a slight excess of the alkyne can also help.[1]

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

start Low Yield or Side Products check_nitrile_oxide Check Nitrile Oxide Stability/ Generation start->check_nitrile_oxide check_conditions Review Reaction Conditions start->check_conditions check_regio Analyze Regioisomer Formation start->check_regio in_situ Use in situ generation? check_nitrile_oxide->in_situ temp Temperature Optimized? check_conditions->temp regio_problem Regioselectivity Issue check_regio->regio_problem Yes no_regio_problem Purification Issue check_regio->no_regio_problem No yes_in_situ Optimize precursor addition rate and stoichiometry in_situ->yes_in_situ Yes no_in_situ Switch to in situ generation in_situ->no_in_situ No yes_temp Check solvent and catalyst temp->yes_temp Yes no_temp Optimize temperature (start low) temp->no_temp No solvent_catalyst Solvent/Catalyst appropriate? yes_temp->solvent_catalyst terminal_alkyne Using terminal alkyne? regio_problem->terminal_alkyne yes_terminal Favors 3,5-isomer. Consider alternative routes for 3,4-isomer. terminal_alkyne->yes_terminal Yes no_terminal Internal alkyne may give mixtures. Consider catalytic methods. terminal_alkyne->no_terminal No

Troubleshooting workflow for 1,3-dipolar cycloaddition.
Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method is widely used but can present challenges, particularly with unsymmetrical dicarbonyl compounds.[2]

Common Issues and Solutions

ProblemPotential CausesRecommended Solutions
Formation of Regioisomers Unsymmetrical 1,3-Dicarbonyls: Reaction with hydroxylamine can lead to a mixture of two regioisomeric isoxazoles.[2]Control Reaction pH: The pH of the reaction medium can influence which carbonyl group reacts first. Acidic conditions may favor reaction at the more reactive carbonyl, while basic conditions might favor the other. Careful pH optimization is key.
Low Yield Incomplete Cyclization: The intermediate oxime may not fully cyclize to the isoxazole.Adjust Reaction Conditions: Ensure sufficient reaction time and optimal temperature. The use of a dehydrating agent or acidic/basic catalysis can promote the final cyclization step.
Side Reactions: The 1,3-dicarbonyl compound may undergo other reactions under the chosen conditions.Milder Conditions: Consider using milder reaction conditions, such as lower temperatures or different solvents, to minimize side reactions.
Purification Difficulties Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.Alternative Purification: Consider recrystallization or preparative HPLC for difficult separations. Derivatization of one isomer to alter its polarity can also be a strategy.

Decision Tree for Regioselectivity in 1,3-Dicarbonyl Condensation

start Mixture of Regioisomers check_dicarbonyl Is the 1,3-dicarbonyl symmetrical? start->check_dicarbonyl symmetrical Single product expected. Check for other side reactions. check_dicarbonyl->symmetrical Yes unsymmetrical Optimize for desired isomer. check_dicarbonyl->unsymmetrical No ph_control Control Reaction pH unsymmetrical->ph_control acidic Acidic Conditions ph_control->acidic basic Basic Conditions ph_control->basic analyze_product Analyze product ratio (e.g., by NMR) acidic->analyze_product basic->analyze_product

Decision tree for controlling regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for 3,5-Disubstituted Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[2]

Materials:

  • Substituted aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Pyridine (1.1 equiv)

  • Solvent (e.g., Chloroform, Dichloromethane)

Procedure:

  • Dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NCS (1.1 equiv) in the same solvent to the reaction mixture.

  • Add pyridine (1.1 equiv) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Arylisoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones

This method provides an efficient synthesis of 5-arylisoxazoles in an aqueous medium.[6]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).[6][7]

  • Add water (5 mL) to the flask.[6][7]

  • Stir the mixture at 50 °C for 2 hours.[6][7]

  • Monitor the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.[7]

  • Collect the resulting precipitate by suction filtration. The product can often be obtained in high purity without further purification.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles? A1: The two most prevalent and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the likely causes? A2: Low yields in this reaction often stem from the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][2][3] To mitigate this, it is recommended to generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[3] Other factors can include inefficient nitrile oxide generation, low reactivity of the starting materials, or non-optimal reaction temperature.[1][3]

Q3: How can I control the regioselectivity of the 1,3-dipolar cycloaddition to obtain the 3,5-disubstituted isoxazole? A3: The reaction of a nitrile oxide with a terminal alkyne typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[3] To further enhance this selectivity, using copper(I) catalysts can be effective.[2]

Q4: I am trying to synthesize a 3,4-disubstituted isoxazole, but I keep getting the 3,5-isomer. What can I do? A4: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[3] Strategies to favor the 3,4-regioisomer include using internal alkynes, although this can lead to mixtures of trisubstituted isoxazoles.[3] Alternative synthetic routes, such as the [3+2] cycloaddition of in situ generated nitrile oxides with enamines, have been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3]

Q5: What are the best practices for purifying isoxazole products? A5: Purification can sometimes be challenging. Column chromatography on silica gel is a standard method. For recrystallization, common solvent systems include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[7] If the product is an oil that is difficult to crystallize, purification by chromatography is the best approach.[7]

Q6: How do solvent and temperature affect the outcome of isoxazole synthesis? A6: Solvent and temperature are critical parameters. The choice of solvent can impact the solubility of reactants, the reaction rate, and even the regioselectivity of cycloaddition reactions.[1] Temperature optimization is key to controlling the reaction kinetics; high temperatures can lead to decomposition and side products, while low temperatures may result in a slow or incomplete reaction.[1]

References

Technical Support Center: 3-Methylisoxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers overcome common challenges, particularly low yield, during the synthesis of 3-Methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

A1: A prevalent and established method involves a multi-step process starting from an acetoacetate derivative. The core steps are:

  • Cyclization: Reaction of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine hydrochloride to form the ethyl ester of this compound.[1][2]

  • Saponification (Hydrolysis): The resulting ester (ethyl 3-methylisoxazole-4-carboxylate) is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid.[3][4]

  • Acidification: The reaction mixture is then acidified (e.g., with hydrochloric acid) to precipitate the final product, this compound.[3][5]

A high-regioselectivity method has also been developed to minimize the formation of isomers.[5] This pathway involves cyclization of a 3-substituted-3-oxopropionate with hydroxylamine, followed by acetalization, ring opening, and re-closing, and finally acidification.[5]

Q2: What are the primary causes of low yield in this synthesis?

A2: Low yields can typically be attributed to one or more of the following factors:

  • Formation of Positional Isomers: Standard isoxazole synthesis methods can often produce a mixture of isomers, which complicates purification and reduces the yield of the desired product.[6]

  • Incomplete Hydrolysis: The saponification of the intermediate ester may be incomplete, requiring optimization of reaction time, temperature, or reagent concentration.

  • Product Degradation: The isoxazole ring can be sensitive to harsh conditions. Overly aggressive temperatures or pH during hydrolysis and acidification can lead to ring-opening or other side reactions.

  • Suboptimal Precipitation/Extraction: Incorrect pH during the final acidification step can lead to incomplete precipitation of the product. Similarly, inefficient extraction can result in product loss.

  • Impure Starting Materials: The purity of reagents like ethyl acetoacetate and hydroxylamine hydrochloride is critical for a clean reaction.

Troubleshooting Guide

Issue 1: Low Yield After Cyclization Step

Q: My yield of ethyl 3-methylisoxazole-4-carboxylate is low, and I suspect isomer formation. How can I improve this?

A: The formation of positional isomers is a known challenge in isoxazole synthesis.[6] Here are some strategies to ensure high regioselectivity:

  • Control Reaction Conditions: A patented process emphasizes combining the reactants at low temperatures (between -20°C and 10°C) to reduce the formation of the undesired ethyl 3-methylisoxazole-5-carboxylate isomer to as low as 0.1%.[7]

  • Use a Regioselective Route: A specific method has been designed for high regioselectivity. It involves taking a 3-substituted-3-oxopropionate as the starting material and performing a cyclization with hydroxylamine hydrochloride and an alkali in water to prepare a 3-substituted-4-isoxazole-5-ketone intermediate, which then proceeds to the final product.[5]

Logical Workflow for Diagnosing Low Yield

G start Low Yield Observed check_purity Step 1: Verify Purity of Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine HCl) start->check_purity purify Purify or Replace Reagents check_purity->purify Impure check_cyclo Step 2: Assess Cyclization Step check_purity->check_cyclo Pure purify->check_purity check_hydrolysis Step 3: Assess Hydrolysis Step check_cyclo->check_hydrolysis OK optimize_temp Adjust Reaction Temperature (e.g., -20°C to 10°C) to Minimize Isomers check_cyclo->optimize_temp Isomer Formation Suspected check_acid Step 4: Assess Acidification & Isolation Step check_hydrolysis->check_acid OK optimize_hydrolysis Optimize Hydrolysis: - Use Stronger Acid (e.g., 60% H2SO4) - Adjust Time/Temp check_hydrolysis->optimize_hydrolysis Incomplete Reaction or Product Degradation optimize_ph Optimize Precipitation: - Adjust pH to 2-3 - Ensure Complete Extraction check_acid->optimize_ph Low Precipitate or Extraction Loss success Yield Improved check_acid->success OK optimize_temp->check_hydrolysis optimize_hydrolysis->check_acid optimize_ph->success

Caption: Troubleshooting workflow for low yield diagnosis.
Issue 2: Poor Conversion During Ester Hydrolysis

Q: The saponification of my ethyl ester intermediate seems inefficient, leading to a low yield of the final acid. What are the optimal hydrolysis conditions?

A: Incomplete hydrolysis is a common bottleneck. The choice of acid or base, solvent, and temperature is critical.

  • Strong Acid Hydrolysis: One process found that using 60% aqueous sulfuric acid for hydrolysis resulted in a much higher yield and reduced the reaction time to 3.5 hours from 9 hours compared to a mixture of acetic acid and HCl.[7]

  • Alkaline Hydrolysis: A common lab-scale method uses sodium hydroxide in a solvent mixture like THF, methanol, and water. The reaction is typically stirred at room temperature for an extended period (18-20 hours) to ensure completion.[4]

Hydrolysis Method Reagents Reaction Time Yield Reference
Acid Hydrolysis (Optimized)60% aqueous H₂SO₄3.5 hoursHigh[7]
Acid Hydrolysis (Standard)Acetic Acid:HCl (2:1)9 hoursLower[7]
Alkaline HydrolysisNaOH in Water/MeOH/THF18-20 hours~90% (for a similar compound)[4]
Issue 3: Product Loss During Acidification and Isolation

Q: I am losing a significant amount of product during the final precipitation and workup. How can I maximize recovery?

A: Proper pH control and extraction technique are crucial for maximizing product recovery.

  • Optimal pH for Precipitation: After hydrolysis, the mixture should be cooled and the pH carefully adjusted to 2-3 using a strong acid like 6N HCl.[3][5] This range ensures the protonation of the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

  • Efficient Extraction: Once the product has precipitated, it should be thoroughly extracted from the aqueous layer. Using a suitable organic solvent like ethyl acetate multiple times (e.g., 3 x 500 mL) is recommended to ensure complete recovery.[4][5] The combined organic layers should then be washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[4]

Detailed Experimental Protocol

This protocol represents a generalized, high-yield synthesis pathway adapted from common methodologies.[5][7]

Synthetic Pathway Overview

G A Ethyl Acetoacetate + Hydroxylamine HCl B Step 1: Cyclization (Base, Water/Ethanol) A->B C Ethyl 3-Methylisoxazole- 4-carboxylate B->C D Step 2: Saponification (NaOH, H₂O/MeOH) C->D E Sodium 3-Methylisoxazole- 4-carboxylate D->E F Step 3: Acidification (HCl, pH 2-3) E->F G 3-Methylisoxazole-4- carboxylic Acid (Product) F->G

Caption: General synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate (Cyclization)

  • In a reaction vessel, combine ethyl acetoacetate (1 mole equivalent) and hydroxylamine hydrochloride (1 mole equivalent) in a suitable solvent such as water or ethanol.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a solution of a base (e.g., sodium hydroxide or sodium carbonate, ~2 equivalents) while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS indicates the consumption of starting materials.

  • Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to yield the crude ester.

Step 2: Synthesis of this compound (Hydrolysis & Acidification)

  • Dissolve the crude ethyl 3-methylisoxazole-4-carboxylate from Step 1 in a mixture of water and methanol.

  • Add a solution of sodium hydroxide (e.g., 10% NaOH solution, ~2 equivalents) to the mixture.[3]

  • Heat the reaction mixture gently (e.g., to 40-70°C) and stir for 1-3 hours, monitoring the reaction's completion by TLC.[3][5]

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add 6N hydrochloric acid dropwise to adjust the pH to 2-3, which will cause the product to precipitate as a solid.[5]

  • Filter the resulting precipitate and wash it with cold water.

  • For maximum recovery, extract the filtrate with ethyl acetate (3x volumes), combine the organic layers with the filtered solid, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product. A yield of around 90% can be achieved for this final hydrolysis and acidification stage under optimal conditions.[5]

References

Removal of byproducts in the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of byproducts during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in isoxazole synthesis?

A1: Common byproducts can vary depending on the synthetic route. However, some frequently observed side-products include:

  • Aldehyde Oximes and corresponding Nitriles: These can form from a side reaction between the aldehyde and hydroxylamine. The oxime may sometimes dehydrate to form a nitrile.

  • Isoxazoline Intermediates: Incomplete dehydration of the isoxazoline intermediate can lead to its presence as a byproduct.

  • Furoxans (Nitrile Oxide Dimers): Dimerization of the in situ generated nitrile oxide is a common competing reaction in 1,3-dipolar cycloadditions.[1]

  • Constitutional Isomers: The formation of regioisomers, such as 3,4- and 3,5-disubstituted isoxazoles, is a common challenge, influenced by electronic and steric factors.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials like 1,3-diketones mixed with the final product.[1]

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By observing the disappearance of starting materials and the appearance of the product spot, you can determine the optimal reaction time and potentially prevent the formation of degradation byproducts from prolonged reaction times or excessive heating. For more detailed analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) can also be employed.

Q3: My isoxazole product has "oiled out" instead of crystallizing. What can I do?

A3: If your product is an oil, you can try the following to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a nucleation site.

  • Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously to encourage solidification.[1]

  • Solvent Addition: Add a non-polar solvent like hexane or pentane, in which the product is likely insoluble, to precipitate it.[1] If these methods fail, the oil can be purified by column chromatography.[1]

Q4: I have a persistent emulsion during aqueous work-up. How can I break it?

A4: Emulsions can be broken by:

  • Adding Brine: Washing with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[1]

  • Gentle Swirling: Avoid vigorous shaking of the separatory funnel.

  • Filtration: Filtering the mixture through a pad of Celite® or glass wool can help break the emulsion.[1]

  • Centrifugation: If the volume is manageable, centrifugation is an effective way to separate the layers.[1]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification of your isoxazole derivatives.

Issue 1: Presence of Unreacted Starting Materials
Symptom Possible Cause Recommended Solution
Contamination with a 1,3-diketone.Incomplete reaction or excess starting material.Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) during work-up to extract the acidic diketone.[1] Careful column chromatography can also separate the more polar diketone.[1]
Presence of excess hydroxylamine.Use of excess reagent.During work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) to protonate and remove the basic hydroxylamine.[1]
Issue 2: Formation of Reaction-Specific Byproducts
Symptom Possible Cause Recommended Solution
Presence of a furoxan (nitrile oxide dimer) byproduct.Dimerization of the nitrile oxide intermediate.Generate the nitrile oxide in situ and add it slowly to the reaction mixture to keep its concentration low. Using a slight excess of the alkyne can also favor the desired cycloaddition.[1] Furoxans can often be separated by column chromatography or recrystallization.
A mixture of regioisomers is observed.Electronic and steric factors influencing the cycloaddition.Separation of regioisomers can be challenging. Careful optimization of the eluent system for column chromatography is necessary. In some cases, High-Performance Liquid Chromatography (HPLC) may be required for effective separation.

Data Presentation

The following tables summarize reported yields for isoxazole syntheses, highlighting the effectiveness of different purification methods.

Table 1: Yields of 5-arylisoxazole Derivatives via Catalyst-Free Synthesis in Aqueous Media

Purification for these products was achieved by simple suction filtration without the need for chromatography or recrystallization.

EntryProductArRIsolated Yield (%)
13a4-ClC₆H₄H88
23b4-CH₃OC₆H₄H93
33c4-BrC₆H₄H89
43dC₆H₅H86
53eC₆H₅CH₃88
63f4-CH₃OC₆H₄CH₃92
73g4-CH₃C₆H₄CH₃89
83h4-BrC₆H₄CH₃90
93i4-ClC₆H₄CH₃86
103j4-CH₃OCOC₆H₄CH₃84
113k4-BocNHC₆H₄CH₃86
123lThiophen-2-ylCH₃93

(Data sourced from a study on clean and efficient synthesis in aqueous media)[2]

Table 2: Comparison of Yields with and without Ultrasound Irradiation

Synthesis MethodProductYield (%)
Conventional Heating3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones90
Ultrasound-Assisted3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones95
Without Ultrasound5-arylisoxazole derivatives56-80
With Ultrasound5-arylisoxazole derivatives84-96

(Data compiled from studies on green synthesis approaches)[3][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying solid isoxazole derivatives. The choice of solvent is crucial and may require some experimentation.

  • Solvent Selection:

    • Choose a solvent in which the isoxazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common solvent systems for isoxazoles include ethanol/water, hexane/ethyl acetate, and methanol.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying isoxazole derivatives using silica gel column chromatography.

  • TLC Analysis:

    • Determine the appropriate solvent system (eluent) by running TLC plates. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired product. Common eluents are mixtures of hexane and ethyl acetate.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synthesis Isoxazole Synthesis extraction Extraction & Washing synthesis->extraction drying Drying & Concentration extraction->drying purification_choice Choice of Purification drying->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chromatography Column Chromatography purification_choice->column_chromatography Oily Product or Difficult Separation analysis Purity & Characterization (TLC, NMR, MS) recrystallization->analysis column_chromatography->analysis

General experimental workflow for isoxazole synthesis and purification.

troubleshooting_purification start Crude Product Analysis (e.g., TLC, NMR) byproduct_type What is the main impurity? start->byproduct_type starting_material Unreacted Starting Material byproduct_type->starting_material Starting Material side_product Reaction Byproduct byproduct_type->side_product Byproduct isomers Regioisomers byproduct_type->isomers Isomers sm_properties Is the starting material acidic or basic? starting_material->sm_properties column_chrom Column Chromatography side_product->column_chrom recrystallization Recrystallization side_product->recrystallization isomers->column_chrom acidic_sm Acidic (e.g., 1,3-diketone) sm_properties->acidic_sm Acidic basic_sm Basic (e.g., hydroxylamine) sm_properties->basic_sm Basic neutral_sm Neutral sm_properties->neutral_sm Neutral base_wash Perform Base Wash (e.g., dil. NaOH) acidic_sm->base_wash acid_wash Perform Acid Wash (e.g., dil. HCl) basic_sm->acid_wash neutral_sm->column_chrom hplc Consider HPLC for difficult separations column_chrom->hplc

Decision tree for selecting a purification strategy.

References

Technical Support Center: Scale-Up of 3-Methylisoxazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Methylisoxazole-4-carboxylic acid synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scales

Q1: We observed a significant drop in yield when moving from a 100 g lab-scale synthesis to a 5 kg pilot-plant production of this compound. What are the potential causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Inadequate mixing and inefficient heat transfer are often the primary culprits in larger reactors.[1] Localized "hot spots" can lead to the formation of degradation byproducts, while poor mixing can result in incomplete reactions.

Troubleshooting Steps:

  • Mixing Efficiency: Ensure the stirrer design and agitation speed are appropriate for the reactor geometry and reaction mass volume to maintain homogeneity.

  • Heat Transfer: Monitor the internal reaction temperature closely. A slower addition rate of reagents for exothermic steps might be necessary to allow the cooling system to dissipate the heat effectively.

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to track the reaction progress and identify the point of completion accurately.[1]

Issue 2: Increased Impurity Profile

Q2: Our scaled-up batches of this compound show a higher percentage of the 5-methylisoxazole-4-carboxylic acid regioisomer. How can we improve the regioselectivity?

A2: The formation of regioisomers is a known challenge in isoxazole synthesis.[2] The regiochemical outcome is often sensitive to reaction conditions, which can be more difficult to control on a larger scale.[3][4]

Strategies to Enhance Regioselectivity:

  • Temperature Control: Precise temperature control is critical. Even slight variations can influence the reaction pathway.

  • Solvent Selection: The polarity of the solvent can play a significant role in directing the cyclization reaction.[3] A solvent screen at a smaller scale might be beneficial before proceeding with the large-scale reaction.

  • pH Control: Maintaining a stable pH throughout the reaction is crucial, as pH shifts can favor the formation of the undesired isomer.[3]

Issue 3: Challenges in Product Isolation and Purification

Q3: We are facing difficulties with the crystallization of this compound at a multi-kilogram scale, leading to product loss and inconsistent purity. What can we do to optimize the crystallization process?

A3: Crystallization is a critical step for achieving high purity.[5] Challenges at a larger scale often relate to cooling rates, seeding, and agitation.

Optimization of Crystallization:

  • Controlled Cooling: Implement a programmed cooling profile to allow for slow and uniform crystal growth. Rapid cooling often leads to the formation of small, impure crystals.

  • Seeding Strategy: Introduce seed crystals at the appropriate temperature and supersaturation level to induce crystallization of the desired polymorph and particle size.

  • Agitation: The agitation rate should be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (secondary nucleation), which can lead to a wide particle size distribution.

Data Presentation: Impact of Scale-Up on Key Parameters

The following table summarizes a hypothetical, yet realistic, comparison of key process parameters and outcomes between a laboratory-scale and a pilot-plant-scale synthesis of this compound. This data highlights the potential challenges encountered during scale-up.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (5 kg)
Yield 85%72%
Reaction Time 8 hours12 hours
Purity (by HPLC) 99.5%98.0%
Regioisomer Impurity 0.3%1.5%
Other Impurities 0.2%0.5%

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from a general procedure for substituted isoxazole carboxylic acids) [6][7]

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Formation of Ethyl 2-acetyl-3-ethoxyacrylate: A mixture of ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated. The reaction progress is monitored by TLC.

  • Cyclization to Ethyl 3-Methylisoxazole-4-carboxylate: The crude intermediate from step 1 is dissolved in ethanol. A solution of hydroxylamine hydrochloride and sodium acetate in water is added portion-wise, maintaining the temperature below 20°C. The reaction is stirred until completion.

  • Hydrolysis to this compound: The ethyl ester from step 2 is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is heated to facilitate the hydrolysis.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

experimental_workflow start Start Materials (Ethyl acetoacetate, etc.) step1 Step 1: Formation of Ethyl 2-acetyl-3-ethoxyacrylate start->step1 step2 Step 2: Cyclization to Ethyl 3-Methylisoxazole-4-carboxylate step1->step2 step3 Step 3: Hydrolysis step2->step3 step4 Step 4: Work-up and Isolation step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end_product Final Product: This compound step5->end_product

Caption: Experimental workflow for the synthesis of this compound.

regioisomer_formation cluster_products Reaction Products intermediate Key Intermediate (Ethyl 2-acetyl-3-ethoxyacrylate) desired_product Desired Regioisomer (this compound precursor) intermediate->desired_product Desired Pathway (Controlled Conditions) undesired_product Undesired Regioisomer (5-Methylisoxazole-4-carboxylic acid precursor) intermediate->undesired_product Side Pathway (Suboptimal Conditions) hydroxylamine Hydroxylamine (NH2OH)

References

Alternative reagents for the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-phenyl-5-methylisoxazole-4-formyl Chloride

Welcome to the technical support center for the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide alternative synthetic strategies. The conversion of 3-phenyl-5-methylisoxazole-4-carboxylic acid to its highly reactive acyl chloride derivative is a critical step in the synthesis of various pharmaceutical compounds, including oxacillin analogues.[1][2]

This guide provides detailed FAQs, troubleshooting advice, and comparative data on various reagents used for this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for synthesizing 3-phenyl-5-methylisoxazole-4-formyl chloride?

The most common laboratory methods for converting carboxylic acids to acyl chlorides involve reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] Thionyl chloride is a traditional, cost-effective choice, while oxalyl chloride is often preferred for its milder reaction conditions and higher selectivity, especially with sensitive substrates.[6][7] Phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used.[4][8]

Q2: Why should I consider alternatives to thionyl chloride?

While effective, thionyl chloride presents several challenges:

  • Harsh Conditions: Reactions often require heating at reflux, which can degrade sensitive functional groups on the target molecule.[5][7]

  • Safety and Handling: Thionyl chloride is highly toxic and corrosive.[9] Its use has been flagged as particularly dangerous in some institutions.[10]

  • Byproducts: The reaction produces gaseous byproducts (SO₂ and HCl) which are corrosive and require careful handling.[6] In older batches or when used in large excess, non-volatile sulfur impurities can form that may poison catalysts in subsequent reaction steps.[11]

  • Equipment Corrosion: The harsh nature of the reagent and byproducts can lead to significant corrosion of laboratory equipment.[12]

Q3: What are the primary advantages of using oxalyl chloride?

Oxalyl chloride is a widely accepted alternative that offers significant benefits:[13]

  • Mild Reaction Conditions: The reaction typically proceeds at room temperature, making it suitable for molecules with sensitive functional groups.[5][6]

  • Clean Byproducts: The byproducts of the reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, simplifying reaction work-up and product purification.[6]

  • High Selectivity: It is generally a more selective reagent compared to thionyl chloride.[13]

  • Catalytic Activation: The reaction is efficiently catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the active Vilsmeier reagent in situ.[6][14]

Q4: Are there any solid, easier-to-handle alternative reagents?

Yes, several solid reagents can be used, which can simplify handling and measurement.

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This inexpensive, stable, and solid reagent can convert carboxylic acids to acyl chlorides under mild conditions at room temperature, typically using triethylamine as a base in a solvent like acetone.[15][16]

  • Bis(trichloromethyl) carbonate (Triphosgene): This solid, crystalline compound is a safer alternative to phosgene gas. Patents have specifically detailed its use for the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride, citing high yields, high safety, and low production costs as advantages over thionyl chloride.[12][17]

Q5: How can I monitor the progress of the reaction?

Monitoring the conversion of a carboxylic acid to an acyl chloride via Thin Layer Chromatography (TLC) can be misleading because the highly reactive acyl chloride can hydrolyze back to the starting material on the silica gel plate.[9] A more reliable method is to take a small aliquot from the reaction mixture, quench it with an alcohol (e.g., methanol or ethanol), and then run a TLC. The resulting ester will have a distinctly different Rf value from the starting carboxylic acid, allowing you to monitor the disappearance of the acid.[9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Yield of Acyl Chloride

Possible Cause Solution
Presence of Moisture Acyl chlorides are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
Inactive Reagent Reagents like thionyl chloride and oxalyl chloride can degrade over time, especially with improper storage. Use a fresh bottle or a newly opened container of the reagent.
Insufficient Catalyst (for Oxalyl Chloride) The reaction with oxalyl chloride requires a catalytic amount of DMF. Ensure that a drop of DMF has been added to the reaction mixture.[6][14]
Inadequate Temperature While many alternatives work at room temperature, reactions with thionyl chloride typically require reflux. Ensure the reaction is heated appropriately if using this reagent.[5]
Poor Quality Starting Material Ensure the starting 3-phenyl-5-methylisoxazole-4-carboxylic acid is pure and completely dry.

Problem 2: Formation of Unwanted Byproducts

Possible Cause Solution
Reaction Temperature is Too High High temperatures, especially with thionyl chloride, can cause decomposition of sensitive substrates. Consider switching to a milder reagent like oxalyl chloride or cyanuric chloride that works at room temperature.[6]
Side reactions with other functional groups If your substrate contains other nucleophilic groups (e.g., alcohols, amines), they may react with the chlorinating agent. Use a milder, more selective reagent like oxalyl chloride.[13] Protecting groups may be necessary for complex substrates.
Dimerization or Polymerization For some complex molecules, the formation of the highly reactive acyl chloride can lead to self-condensation or polymerization. Maintain a low reaction temperature and use the generated acyl chloride in the next step immediately without isolation.[9]

// Nodes start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_anhydrous [label="Was the system\nscrupulously anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_dry [label="Solution: Oven/flame-dry\nall glassware. Use anhydrous\nsolvents. Run under N2/Ar.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_reagent [label="Is the chlorinating\nreagent fresh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_reagent [label="Solution: Use a new or\nrecently opened bottle\nof the reagent.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_catalyst [label="Was a catalyst\n(e.g., DMF) required\nand added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_catalyst [label="Solution: Add a catalytic\namount of DMF when using\noxalyl chloride or triphosgene.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_temp [label="Was the reaction\ntemperature appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_temp [label="Solution: Ensure reflux for\nSOCl₂ or room temperature\nfor milder reagents.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Re-evaluate starting\nmaterial purity.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_anhydrous; q_anhydrous -> s_dry [label=" No"]; s_dry -> q_reagent; q_anhydrous -> q_reagent [label=" Yes"]; q_reagent -> s_reagent [label=" No"]; s_reagent -> q_catalyst; q_reagent -> q_catalyst [label=" Yes"]; q_catalyst -> s_catalyst [label=" No"]; s_catalyst -> q_temp; q_catalyst -> q_temp [label=" Yes"]; q_temp -> s_temp [label=" No"]; s_temp -> end_node; q_temp -> end_node [label=" Yes"]; } .dot Caption: Troubleshooting flowchart for low acyl chloride yield.

Data Presentation: Comparison of Chlorinating Reagents

The following table summarizes the reaction conditions and performance of various reagents for the conversion of carboxylic acids to acyl chlorides.

ReagentTypical ConditionsByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂)Neat or in solvent (e.g., Toluene), RefluxSO₂, HCl (gaseous)[6]Low cost, powerful reagent[7]Harsh conditions, corrosive, potential for non-volatile impurities[7][11][12]
Oxalyl Chloride ((COCl)₂)DCM or THF, Room Temp, cat. DMF[5][6]CO, CO₂, HCl (gaseous)[6]Mild conditions, clean work-up, high selectivity[6][7]More expensive than SOCl₂[6]
Cyanuric Chloride (C₃N₃Cl₃)Acetone, Room Temp, with base (e.g., TEA)[15][16]Triazine derivatives (solid)Solid reagent, very mild conditions, avoids strong acid byproduct[13][15]Stoichiometric solid byproduct needs to be filtered
Bis(trichloromethyl) carbonate (Triphosgene)Organic solvent (e.g., Chlorobenzene), 20-130 °C, cat. DMF[12]Phosgene (consumed in situ), CO₂, HClSolid, safer than phosgene, high yields reported (93.6%)[12]Generates phosgene in situ, requires careful handling
Phosphorus Pentachloride (PCl₅)Neat or in solvent, often cold[4][18]POCl₃, HClHighly reactive[11]Solid reagent, POCl₃ byproduct has a high boiling point, can be unselective

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. All reagents are corrosive and/or toxic and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be rigorously dried before use.

Protocol 1: Synthesis using Oxalyl Chloride (Standard Mild Method)
  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to a bubbler (or a drying tube), add 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid) via syringe.

  • Catalyst: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Reagent Addition: While stirring at room temperature (or in an ice bath at 0 °C for sensitive substrates), slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Allow the mixture to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 3-phenyl-5-methylisoxazole-4-formyl chloride is often used directly in the next step without further purification.[9]

Protocol 2: Synthesis using Bis(trichloromethyl) carbonate (Triphosgene)

This protocol is adapted from patent literature.[12]

  • Setup: In a dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas trap (to neutralize HCl), add 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 eq) and chlorobenzene (8 times the mass of the carboxylic acid).

  • Reagent Addition: Add N,N-dimethylformamide (0.01 eq) as a catalyst, followed by a solution of bis(trichloromethyl) carbonate (0.34 eq) in chlorobenzene.

  • Reaction: With stirring, heat the reaction mixture to 130 °C and maintain a steady reflux for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture. The solvent (chlorobenzene) is removed by distillation under reduced pressure.

  • Purification: The final product can be purified by vacuum distillation to yield the desired acyl chloride. A reported yield for this procedure is 93.6% with 99.5% purity.[12]

// Nodes start [label="Starting Material:\n3-phenyl-5-methylisoxazole-\n4-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_sensitivity [label="Does the substrate have\nsensitive functional groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; r_mild [label="Choose Mild Reagent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_harsh [label="Standard/Harsh Reagent is an Option", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagent_oxalyl [label="Oxalyl Chloride\n(RT, cat. DMF)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_cyanuric [label="Cyanuric Chloride\n(RT, with base)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_thionyl [label="Thionyl Chloride\n(Reflux)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_triphosgene [label="Triphosgene\n(Elevated Temp)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_sensitivity; q_sensitivity -> r_mild [label=" Yes"]; q_sensitivity -> r_harsh [label=" No"];

r_mild -> reagent_oxalyl; r_mild -> reagent_cyanuric;

r_harsh -> reagent_thionyl; r_harsh -> reagent_triphosgene; } .dot Caption: Logic diagram for selecting a suitable chlorinating agent.

// Nodes start [label="Start: Dry Carboxylic Acid\n+ Anhydrous Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="Add Chlorinating Reagent\n(under inert atmosphere)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

reagent_s [label="SOCl₂", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_o [label="(COCl)₂ + cat. DMF", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_c [label="Cyanuric Chloride + Base", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_t [label="Triphosgene + cat. DMF", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

reaction [label="Stir at Appropriate\nTemperature (0°C to Reflux)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Remove Volatiles\n(Solvent, Excess Reagent)\nin vacuo", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product:\nCrude Acyl Chloride\n(Use directly or purify)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> add_reagent; add_reagent -> reagent_s [style=dashed]; add_reagent -> reagent_o [style=dashed]; add_reagent -> reagent_c [style=dashed]; add_reagent -> reagent_t [style=dashed];

reagent_s -> reaction; reagent_o -> reaction; reagent_c -> reaction; reagent_t -> reaction;

reaction -> workup; workup -> product; } .dot Caption: A generalized workflow for acyl chloride synthesis.

References

Technical Support Center: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methylisoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on reducing impurity levels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of isomeric impurity in the synthesis of 5-methylisoxazole-4-carboxylic acid?

The main isomeric impurity is 3-methylisoxazole-4-carboxylic acid, which arises from its corresponding ester, ethyl 3-methylisoxazole-4-carboxylate. This impurity is generated during the cyclization reaction of the ethyl ethoxymethyleneacetoacetate intermediate with hydroxylamine. The formation of the undesired 3-methyl isomer is due to a non-specific nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the intermediate, instead of the desired attack on the ethoxymethylene carbon.[1][2]

Q2: How can I minimize the formation of the this compound impurity during the reaction?

Controlling the reaction conditions during the cyclization step is crucial for minimizing the formation of the 3-methyl isomer. Here are key parameters to optimize:

  • Low Temperature: Maintaining a low temperature, ideally between -20°C and 0°C, during the addition of hydroxylamine increases the regioselectivity of the reaction in favor of the desired 5-methyl isomer.[1][2]

  • Choice of Hydroxylamine Salt: Using hydroxylamine sulfate has been shown to significantly reduce the level of isomeric impurities compared to hydroxylamine hydrochloride.[1][2]

  • Avoidance of Strong Bases: The use of strong alkali during the preparation of ethyl 5-methylisoxazole-4-carboxylate can lead to a notable increase in isomeric impurities and other by-products.[1]

Q3: My final product has a high level of impurities after hydrolysis. What could be the cause?

High impurity levels after hydrolysis can stem from issues in both the cyclization and hydrolysis steps. For the hydrolysis step, consider the following:

  • Harsh Hydrolysis Conditions: Prolonged heating under strongly acidic reflux conditions can lead to the formation of by-products.[2]

  • Choice of Acid: Using a mixture of acetic acid and hydrochloric acid for hydrolysis can be slow and may require extended reaction times at high temperatures, increasing the chance of side reactions. A switch to 60% aqueous sulfuric acid can reduce the reaction time from 9 hours to 3.5 hours and improve the yield.[2]

Q4: What is an effective method for purifying crude 5-methylisoxazole-4-carboxylic acid to reduce impurity levels?

Crystallization is a highly effective method for purifying the final product. A specific solvent system has been shown to be particularly effective:

  • 2% Acetic Acid in Toluene: Crystallizing the crude 5-methylisoxazole-4-carboxylic acid from a 2% solution of acetic acid in toluene can significantly reduce the total impurity level. In documented cases, this has lowered the impurity from 2.2% in the crude product to 0.1% after crystallization.[1]

Data on Impurity Reduction

The following table summarizes the impact of different reaction and purification conditions on the level of the main isomeric impurity.

ConditionStageImpurity Level of IsomerReference
Use of strong alkali in cyclizationSynthesis of Ethyl 5-methylisoxazole-4-carboxylateHigh (up to 10.4%)[1][2]
Low-temperature (-20°C to 0°C) cyclization with hydroxylamine sulfateSynthesis of Ethyl 5-methylisoxazole-4-carboxylateReduced to as low as 0.1%[1][2]
Hydrolysis with Acetic Acid/HClHydrolysisHigher potential for by-products due to longer reaction times[2]
Hydrolysis with 60% aq. H₂SO₄HydrolysisReduced by-products due to shorter reaction time[2]
Before CrystallizationPurification2.2%[1]
After Crystallization in 2% Acetic Acid/ToluenePurification0.1%[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate with Reduced Impurity

This protocol focuses on the critical cyclization step to minimize the formation of the 3-methyl isomer.

  • Intermediate Formation: React ethylacetoacetate with triethylorthoformate and acetic anhydride at a temperature of 100-110°C to form ethyl ethoxymethyleneacetoacetic ester. The non-reactive components can be removed by distillation under reduced pressure.[1]

  • Cyclization:

    • In a separate reactor, prepare a solution of hydroxylamine sulfate and sodium acetate in water.

    • Cool this solution to between -10°C and 0°C using a salt-ice-acetone bath.

    • Slowly add the ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine sulfate solution while maintaining the temperature between -20°C and 0°C.

    • Allow the reaction to proceed at this temperature with stirring.

    • Upon completion, the crude ethyl 5-methylisoxazole-4-carboxylate can be extracted.

Protocol 2: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol uses a more efficient hydrolysis method to reduce reaction time and by-product formation.

  • To a flask containing crude ethyl 5-methylisoxazole-4-carboxylate, add 60% aqueous sulfuric acid.[2]

  • Heat the mixture to 80-88°C.

  • Continuously remove the ethanol generated during the reaction by distillation.[2]

  • Monitor the reaction by TLC until the ester spot disappears (approximately 3.5 hours).[2]

  • Cool the reaction mixture to room temperature to allow the 5-methylisoxazole-4-carboxylic acid to precipitate.

  • Collect the solid product by filtration.

Protocol 3: Purification of 5-methylisoxazole-4-carboxylic Acid by Crystallization
  • Dissolve the crude 5-methylisoxazole-4-carboxylic acid in a minimal amount of a 2% acetic acid in toluene solvent mixture by heating.[1]

  • If any insoluble brown oil is present, separate it while hot.

  • Transfer the hot, clear solution to a clean vessel and allow it to cool slowly to room temperature.

  • Further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold toluene.

  • Dry the crystals under vacuum.

Visual Guides

Synthesis_Workflow Start Ethylacetoacetate + Triethylorthoformate + Acetic Anhydride Intermediate Ethyl ethoxymethylene- acetoacetic ester Start->Intermediate 100-110°C Cyclization Cyclization with Hydroxylamine Sulfate (-20°C to 0°C) Intermediate->Cyclization Ester Ethyl 5-methylisoxazole- 4-carboxylate Cyclization->Ester Hydrolysis Hydrolysis with 60% aq. H₂SO₄ (80-88°C) Ester->Hydrolysis CrudeAcid Crude 5-methylisoxazole- 4-carboxylic acid Hydrolysis->CrudeAcid Crystallization Crystallization from 2% Acetic Acid in Toluene CrudeAcid->Crystallization FinalProduct Pure 5-methylisoxazole- 4-carboxylic acid Crystallization->FinalProduct

Caption: Synthetic workflow for 5-methylisoxazole-4-carboxylic acid.

Impurity_Formation Intermediate Ethyl ethoxymethyleneacetoacetic ester DesiredAttack Attack at ethoxymethylene carbon (Favored at low temp) Intermediate->DesiredAttack UndesiredAttack Attack at carbonyl carbon (More likely at high temp) Intermediate->UndesiredAttack Hydroxylamine Hydroxylamine Hydroxylamine->DesiredAttack Hydroxylamine->UndesiredAttack Product5 Ethyl 5-methylisoxazole- 4-carboxylate (Desired Product) DesiredAttack->Product5 Product3 Ethyl 3-methylisoxazole- 4-carboxylate (Isomeric Impurity) UndesiredAttack->Product3

Caption: Formation of desired vs. undesired isomeric product.

Troubleshooting_Workflow Start High Impurity Level Detected in Final Product CheckCyclization Review Cyclization Step: - Temperature > 0°C? - Used Hydroxylamine HCl? - Used Strong Base? Start->CheckCyclization CheckHydrolysis Review Hydrolysis Step: - Prolonged reflux? - Used Acetic/HCl mix? Start->CheckHydrolysis CheckPurification Review Purification: - Inefficient crystallization? - Incorrect solvent? Start->CheckPurification Sol_Cyclization Optimize Cyclization: - Lower temp to -20°C to 0°C - Use Hydroxylamine Sulfate - Avoid strong bases CheckCyclization->Sol_Cyclization Sol_Hydrolysis Optimize Hydrolysis: - Use 60% aq. H₂SO₄ - Reduce reaction time CheckHydrolysis->Sol_Hydrolysis Sol_Purification Optimize Purification: - Crystallize from 2% Acetic Acid in Toluene CheckPurification->Sol_Purification End Impurity Level Reduced Sol_Cyclization->End Sol_Hydrolysis->End Sol_Purification->End

Caption: Troubleshooting guide for high impurity levels.

References

Validation & Comparative

A Comparative Guide to 3-Methylisoxazole-4-carboxylic Acid and 5-Methylisoxazole-4-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, isoxazole derivatives stand out as crucial building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. Among these, the positional isomers 3-Methylisoxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid are of significant interest. This guide provides a comprehensive comparison of these two isomers, summarizing their physicochemical properties, synthetic routes, and applications, supplemented with a discussion on their potential differences in chemical reactivity and biological activity based on available data and chemical principles.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 5-Methylisoxazole-4-carboxylic acid is presented below. These properties are fundamental to understanding their behavior in chemical reactions and biological systems.

PropertyThis compound5-Methylisoxazole-4-carboxylic acid
CAS Number 17153-20-742831-50-5
Molecular Formula C₅H₅NO₃C₅H₅NO₃
Molecular Weight 127.10 g/mol 127.10 g/mol [1][2]
Appearance White to cream or pale yellow solidWhite to Off-White Powder[1]
Melting Point 184-190 °C[3]144-148 °C[2][4]
Boiling Point (Predicted) 303.6±22.0 °C308.3±22.0 °C[4]
pKa (Predicted) 2.90±0.252.85±0.25[4]
Solubility Slightly soluble in DMSO[5]Slightly soluble in DMSO and Methanol[4]

Synthesis and Chemical Reactivity

The synthetic pathways to this compound and 5-Methylisoxazole-4-carboxylic acid differ, reflecting the distinct reactivity of the isoxazole ring based on the substituent positions.

Synthesis of this compound

A common route to 3-substituted-4-isoxazole carboxylic acids involves a multi-step process starting from a 3-substituted-3-oxopropionate. This is cyclized with hydroxylamine hydrochloride, followed by acetalization and subsequent ring opening and re-closing to yield the desired product with high regioselectivity.[6]

G A 3-substituted-3-oxopropionate C 3-substituted-isoxazol-5-one A->C Cyclization B Hydroxylamine hydrochloride, Alkali E 4-(dimethylaminomethylene)-3-substituted-isoxazol-5-one C->E Acetalization D N,N-dimethylformamide dimethyl acetal G This compound E->G Ring Opening & Closing F Alkaline Hydrolysis & Re-cyclization

Figure 1. Synthetic pathway for this compound.
Synthesis of 5-Methylisoxazole-4-carboxylic acid

The synthesis of 5-Methylisoxazole-4-carboxylic acid is well-documented, largely due to its role as a key intermediate in the production of the immunosuppressive drug Leflunomide.[1][7][8] A widely used industrial process starts with the reaction of ethyl acetoacetate and triethyl orthoformate to form an intermediate which is then cyclized with hydroxylamine sulfate to give ethyl 5-methylisoxazole-4-carboxylate. This ester is subsequently hydrolyzed to the desired carboxylic acid.[7][8]

Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [7]

  • A two-necked flask equipped with a mechanical stirrer and a distillation condenser is charged with crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.

  • The mixture is heated to approximately 85°C.

  • Ethanol produced during the hydrolysis is continuously removed by distillation.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting ester is completely consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The crude acid can be further purified by crystallization from a suitable solvent system, such as a 2% acetic acid-toluene mixture.[4]

G A Ethyl acetoacetate + Triethyl orthoformate B Ethyl ethoxymethyleneacetoacetate A->B D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine sulfate F 5-Methylisoxazole-4-carboxylic acid D->F Hydrolysis E Strong Acid (e.g., H2SO4)

Figure 2. Synthetic pathway for 5-Methylisoxazole-4-carboxylic acid.
Comparative Reactivity

While direct comparative experimental data on the reactivity of these two isomers is scarce, some inferences can be drawn based on the electronic properties of the isoxazole ring. The position of the methyl group, an electron-donating group, influences the electron density distribution within the ring and on the adjacent carboxylic acid group.

  • Acidity: The predicted pKa values for both isomers are very similar, suggesting that the position of the methyl group has a minor impact on the acidity of the carboxylic acid.[4][5]

  • Electrophilic and Nucleophilic Attack: The electron-donating nature of the methyl group can influence the sites of electrophilic and nucleophilic attack on the isoxazole ring. In the 3-methyl isomer, the methyl group may activate the C4 and C5 positions towards electrophilic attack, while in the 5-methyl isomer, it would primarily influence the C4 position. Conversely, the electron-withdrawing character of the carboxylic acid at C4 will deactivate the ring towards electrophilic substitution.

Applications in Drug Discovery and Beyond

The applications of these two isomers are quite distinct, with 5-Methylisoxazole-4-carboxylic acid having a well-established role in the pharmaceutical industry.

This compound

The applications of this compound are less documented in mainstream literature compared to its isomer. However, isoxazole derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

5-Methylisoxazole-4-carboxylic acid

5-Methylisoxazole-4-carboxylic acid is a crucial intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide , which is used to treat multiple sclerosis.[1] Its high purity and consistent quality are essential for the manufacturing of these important medications.[1] Beyond its role in pharmaceuticals, it has also been investigated for its potential herbicidal activities.[4][10]

G cluster_0 Known Applications cluster_1 Established Applications A This compound B Scaffold for Novel Therapeutics (e.g., anti-inflammatory, antimicrobial) A->B Potential Use C 5-Methylisoxazole-4-carboxylic acid D Leflunomide Synthesis C->D Key Intermediate E Teriflunomide Synthesis C->E Key Intermediate F Herbicidal Activity C->F Investigated for

Figure 3. Applications of 3- and 5-Methylisoxazole-4-carboxylic acid.

Biological Activity: A Comparative Outlook

The well-established role of the 5-methyl isomer as a precursor to the active pharmaceutical ingredients Leflunomide and Teriflunomide underscores the biological relevance of this particular substitution pattern for immunosuppressive and anti-inflammatory effects. The mechanism of action of Leflunomide's active metabolite involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.

For the 3-methyl isomer, while specific data is lacking, the general biological activities of isoxazoles suggest it could be a promising starting point for medicinal chemistry campaigns targeting a range of diseases.[9] The different spatial arrangement of the methyl group in the 3-position compared to the 5-position would lead to distinct interactions with biological targets such as enzymes and receptors, potentially resulting in a different pharmacological profile. Further research, including in vitro and in vivo studies, is necessary to elucidate and compare the biological activities of these two isomers.

Conclusion

This compound and 5-Methylisoxazole-4-carboxylic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties, are accessed through different synthetic routes, and have divergent applications. The 5-methyl isomer is a well-established and commercially significant intermediate in the pharmaceutical industry, whereas the 3-methyl isomer represents a potentially underexplored scaffold for the development of new bioactive compounds. This guide highlights the current state of knowledge on these two isomers and underscores the need for direct comparative studies to fully understand their relative chemical and biological properties. For researchers and drug development professionals, the choice between these two isomers will be dictated by the specific synthetic and therapeutic goals.

References

Comparative analysis of isoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a fundamental five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs. Its synthesis has been a subject of extensive research, leading to a variety of methods with distinct advantages and limitations. This guide provides a comparative analysis of four prominent methods for isoxazole synthesis: the Huisgen 1,3-dipolar cycloaddition, the Paal-Knorr condensation, copper-catalyzed cycloaddition, and rhodium-catalyzed annulation. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Comparative Analysis of Isoxazole Synthesis Methods

The choice of synthetic method for constructing the isoxazole core is critical and depends on factors such as the availability of starting materials, desired substitution pattern (regioselectivity), and tolerance of other functional groups within the molecule. The following table summarizes the key quantitative and qualitative aspects of the four selected methods.

FeatureHuisgen 1,3-Dipolar CycloadditionPaal-Knorr Isoxazole SynthesisCopper-Catalyzed CycloadditionRhodium-Catalyzed Annulation
Reaction Type [3+2] CycloadditionCondensation/CyclizationCatalytic [3+2] CycloadditionCatalytic Annulation
Primary Starting Materials Alkyne, Aldoxime (for in situ nitrile oxide generation)1,3-Diketone, HydroxylamineTerminal Alkyne, Aldoxime or Hydroxyimidoyl ChlorideN-Sulfonyl-1,2,3-triazole, Aldehyde
Key Reagents/Catalysts Base (e.g., Et3N), Oxidant (e.g., NCS, bleach)Acid or Base catalystCu(I) salt (e.g., CuI, CuSO4/Na-ascorbate)Rh(II) catalyst (e.g., Rh2(OAc)4)
Typical Reaction Temperature Room Temperature to mild heatingVaries (can require elevated temperatures)Room Temperature to mild heatingElevated temperatures (e.g., 80-120 °C)
Typical Reaction Time 2-24 hours1-12 hours1-18 hours1-12 hours
Reported Yields Moderate to excellent (40-97%)[1]Good to excellent (66-99%)[2][3]Good to excellent (70-95%)[4][5]Good to excellent (up to 95%)[6]
Regioselectivity Often yields mixtures of regioisomers (e.g., 3,5- and 3,4-disubstituted) depending on substituents.[1][7]Generally provides a single regioisomer based on the diketone structure.[8][9]High regioselectivity, typically yielding 3,5-disubstituted isoxazoles.[4][10]Highly regioselective, yielding specific substitution patterns based on the chosen substrates.
Advantages Wide substrate scope, well-established method.Readily available starting materials, straightforward procedure.[2]High efficiency, mild reaction conditions, excellent regiocontrol, often can be performed in one-pot.[4]Access to unique substitution patterns, high functional group tolerance.[11]
Disadvantages Can suffer from poor regioselectivity, nitrile oxides can be unstable and dimerize.[12]Limited to the synthesis of isoxazoles from symmetrical or appropriately biased diketones to avoid isomeric mixtures.Potential for metal contamination in the final product.Requires synthesis of specialized starting materials (N-sulfonyl-1,2,3-triazoles), catalyst cost.[13]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the fundamental transformations and logical flow of each synthetic method.

Huisgen_Cycloaddition cluster_0 Nitrile Oxide Generation (in situ) cluster_1 [3+2] Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation (e.g., NCS, bleach) Isoxazole Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

Huisgen 1,3-Dipolar Cycloaddition Pathway

Paal_Knorr_Synthesis Diketone 1,3-Diketone Intermediate Monoxime/ 5-Hydroxyisoxazoline Intermediate Diketone->Intermediate Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Condensation Isoxazole Isoxazole Intermediate->Isoxazole Cyclization/ Dehydration

Paal-Knorr Isoxazole Synthesis Pathway

Copper_Catalyzed_Synthesis Alkyne Terminal Alkyne Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidant CuCatalyst Cu(I) Catalyst CuCatalyst->Isoxazole Catalysis NitrileOxide->Isoxazole

Copper-Catalyzed [3+2] Cycloaddition Workflow

Rhodium_Catalyzed_Synthesis Triazole N-Sulfonyl-1,2,3-triazole RhCarbene Rhodium Azavinyl Carbene Triazole->RhCarbene - N2 Aldehyde Aldehyde Oxazole 2,5-Disubstituted Oxazole Aldehyde->Oxazole Annulation RhCatalyst Rh(II) Catalyst RhCatalyst->RhCarbene Catalysis RhCarbene->Oxazole

Rhodium-Catalyzed Annulation for Heterocycle Synthesis

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed isoxazole synthesis methods, compiled from the literature.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles[14]

This method involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with a terminal alkyne.

  • Materials:

    • Aldoxime (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

    • Methanol/Water (5:1)

  • Procedure:

    • To a solution of the terminal alkyne (1.2 equiv) and aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Paal-Knorr Synthesis of Isoxazoles from 1,3-Diketones[9]

This protocol describes the condensation of a β-diketone with hydroxylamine hydrochloride to form the isoxazole ring.

  • Materials:

    • 1,3-Diketone derivative (1.0 equiv)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve the 1,3-diketone derivative (1.0 equiv) in pyridine.

    • Add hydroxylamine hydrochloride (1.1 equiv) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove pyridine, then with brine.

    • Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to yield the isoxazole.

Protocol 3: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[4]

This efficient one-pot procedure avoids the isolation of intermediates and utilizes a copper(I) catalyst for a regioselective cycloaddition.

  • Materials:

    • Aldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.05 equiv)

    • Chloramine-T trihydrate (1.05 equiv)

    • Terminal acetylene (1.0 equiv)

    • Copper(II) sulfate pentahydrate (0.01 equiv)

    • Copper metal powder (0.02 equiv)

    • Water/tert-Butanol (1:1)

  • Procedure:

    • In a reaction vessel, combine the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of water and tert-butanol. Stir at room temperature to form the aldoxime.

    • To this mixture, add chloramine-T trihydrate (1.05 equiv) to generate the nitrile oxide in situ.

    • Add the terminal acetylene (1.0 equiv), followed by copper(II) sulfate pentahydrate (0.01 equiv) and copper metal powder (0.02 equiv).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, dilute the mixture with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic extracts. Purify the product by column chromatography.

Protocol 4: Rhodium(II)-Catalyzed Synthesis of 2,5-Diaryloxazoles[6]

This method provides access to oxazoles, a closely related heterocycle, through a rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles and aldehydes.

  • Materials:

    • N-Sulfonyl-1,2,3-triazole (1.0 equiv)

    • Aldehyde (2.0 equiv)

    • Dirhodium tetraacetate [Rh₂(OAc)₄] (2 mol%)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the N-sulfonyl-1,2,3-triazole (1.0 equiv) in dichloromethane, add the aldehyde (2.0 equiv).

    • Add the rhodium(II) catalyst (2 mol%) to the mixture.

    • Reflux the reaction mixture under an inert atmosphere.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the desired 2,5-diaryloxazole.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of effective methods, each with its own set of strengths and weaknesses. The classical Huisgen cycloaddition offers broad applicability but can lack regiocontrol. The Paal-Knorr synthesis is a straightforward method ideal for specific substitution patterns dictated by the 1,3-dicarbonyl precursor. For high regioselectivity and efficiency, copper-catalyzed methods have become a popular choice, often allowing for convenient one-pot procedures. Rhodium-catalyzed reactions, while requiring more specialized starting materials, open doors to unique and complex heterocyclic structures. The selection of the most appropriate method will ultimately be guided by the specific target molecule, available resources, and desired process characteristics such as yield, purity, and scalability.

References

A Comparative Guide to Purity Analysis of 3-Methylisoxazole-4-carboxylic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Methylisoxazole-4-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining its purity, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and robust method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from potential impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile and Water

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Gradient Program Time (min)
0
20
25
25.1
30

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare 0.1 mg/mL Reference Standard hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare 0.1 mg/mL Test Sample prep_sample->hplc_system detection UV Detection at 220 nm hplc_system->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analytical Techniques

While HPLC is the standard, other techniques can offer advantages in specific contexts. Here, we compare HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Gas Chromatography (GC)

GC is a powerful technique for volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.[1]

Experimental Protocol: GC with Derivatization

  • Derivatization Step:

    • React the this compound sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a less polar trimethylsilyl (TMS) group.

  • GC Conditions:

    • Column: DB-5 or equivalent (non-polar)

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium or Hydrogen

Capillary Electrophoresis (CE)

CE is an excellent technique for small, charged molecules like carboxylic acids, offering rapid analysis times and low sample consumption.[2][3]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 50 mM borate buffer at a pH that ensures the carboxylic acid is deprotonated (e.g., pH 9).[4]

  • Separation Voltage: Applied voltage in the range of 15-25 kV.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).[5]

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation.

FeatureHPLC GC (with Derivatization) Capillary Electrophoresis (CE)
Applicability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile or semi-volatile compounds; requires derivatization for polar acids.Ideal for small, charged molecules.[2][3]
Sample Preparation Simple dissolution.More complex, requires a derivatization step.[6][7]Simple dissolution in the background electrolyte.
Analysis Time Moderate (typically 15-30 minutes).Can be fast, but derivatization adds time.Very fast (often under 10 minutes).[3]
Resolution High, excellent for separating closely related impurities.Very high, especially with capillary columns.Extremely high theoretical plate counts.[3]
Sensitivity Good, especially with UV or MS detectors.Very high, particularly with a Flame Ionization Detector (FID).Can be lower than HPLC and GC, but can be enhanced.[2]
Cost per Sample Moderate, due to solvent consumption.Can be higher due to derivatization reagents.Low, due to minimal solvent and reagent use.[3]
Common Impurities Starting materials, by-products, and degradation products.Volatile impurities from synthesis.Ionic impurities and small molecule by-products.

Logical Flow for Method Selection

Method_Selection start Start: Need to determine purity of This compound is_routine Routine QC analysis? start->is_routine is_volatile Are key impurities volatile? is_routine->is_volatile No hplc Use validated RP-HPLC method is_routine->hplc Yes is_ionic Are key impurities small and ionic? is_volatile->is_ionic No gc Consider GC with derivatization is_volatile->gc Yes is_ionic->hplc No ce Consider Capillary Electrophoresis is_ionic->ce Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the routine, high-confidence purity assessment of this compound, RP-HPLC remains the gold standard due to its robustness, high resolution, and established protocols. It is highly effective at separating the main component from a wide range of potential non-volatile impurities.

Gas Chromatography serves as a valuable complementary technique, especially when volatile impurities are a concern. However, the need for derivatization adds complexity to the workflow.

Capillary Electrophoresis presents a compelling alternative for rapid screening and for resolving small, ionic impurities, offering significant advantages in speed and cost-efficiency.[2][3]

Ultimately, the choice of method should be guided by the specific analytical needs, the nature of the sample and its potential impurities, and the resources available in the laboratory. For comprehensive characterization, a combination of these techniques may be employed.

References

Unveiling the Solid State: A Crystallographic Comparison of 3-Methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the crystal structures of several derivatives of 3-Methylisoxazole-4-carboxylic acid reveals key insights into the influence of substituent groups on their solid-state packing and intermolecular interactions. This guide provides a comparative overview of their crystallographic parameters, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.

While the crystallographic data for the parent this compound is not publicly available, this guide utilizes the closely related isomer, 5-Methylisoxazole-4-carboxylic acid, as a baseline for comparison. The presented data, gathered from published research, offers valuable information for researchers and professionals in the fields of medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-Methylisoxazole-4-carboxylic acid and several of its derivatives that have been characterized by single-crystal X-ray diffraction. This data allows for a direct comparison of how different substituents on the isoxazole ring and the carboxylic acid group affect the crystal lattice.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
5-Methylisoxazole-4-carboxylic acidC₅H₅NO₃OrthorhombicPnma7.2540(15)6.4700(13)12.273(3)909090[1]
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidC₁₂H₁₁NO₄MonoclinicP2₁/c6.4147(2)14.6321(6)11.9911(5)9097.220(2)90[2]

Experimental Protocols

This section outlines the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, based on commonly reported procedures.

Synthesis of this compound Derivatives

A general synthetic route to this compound and its derivatives involves the reaction of a β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

  • To a stirred solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The synthesized ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated under reflux for several hours until the hydrolysis is complete.

  • The reaction mixture is then cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined crystals.

X-ray Crystallographic Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors.

  • Validation: The final refined crystal structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

Caption: General workflow for the synthesis and X-ray crystallographic characterization.

References

A Comparative Analysis of the Biological Activities of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists worldwide.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring system offers a unique combination of electronic properties and structural features that can be fine-tuned to modulate pharmacological activity.[2] This guide provides a comprehensive comparison of the biological activities of different isoxazole isomers, with a particular focus on how the substitution pattern and isomeric form influence their efficacy as therapeutic agents. The information presented herein is supported by experimental data to aid in the rational design of novel isoxazole-based drugs.

Quantitative Comparison of Biological Activity

The subtle differences in the arrangement of substituents on the isoxazole ring, as well as the comparison with its constitutional isomer, oxazole, can lead to significant variations in biological potency. The following tables summarize quantitative data from comparative studies on enzyme inhibition, anticancer, and antimicrobial activities.

Table 1: Comparative Enzyme Inhibitory Activity of Isoxazole vs. Oxazole Analogs
Target EnzymeIsoxazole/Oxazole AnalogLead Compound ExampleIC50Reference
Diacylglycerol Acyltransferase 1 (DGAT1)3-Phenylisoxazole AnalogsCompound 40a64 nM[3]
5-Phenyloxazole Analogs->1000 nM[3]
Stearoyl-CoA Desaturase 1 (SCD1) & 5 (SCD5)Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[2]
Isoxazole-Oxazole Hybrid-15 µM[2]
Table 2: Comparative Anticancer Activity of Substituted Isoxazole Derivatives
Isoxazole DerivativeCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.5[4]
HeLa (Cervical)39.2[4]
3,5-disubstituted isoxazole (Compound 2b)-Significant LOX and COX-2 inhibition[5]
3,4-diarylpyrazole resorcinol isoxazole-Greater antiproliferative potency than pyrazole analog[6]
Phenyl-isoxazole–carboxamide (Compound 129)HeLa (Cervical)0.91 ± 1.03[1]
Phenyl-isoxazole–carboxamide (Compound 130)MCF-7 (Breast)4.56 ± 2.32[1]
Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives
Isoxazole DerivativeMicrobial StrainMIC (µg/mL)Reference
Isoxazole-acridone (Compound 4a)Escherichia coli16.88[7]
Isoxazole-acridone (Compound 4e)Escherichia coli19.01[7]
3,5-disubstituted-isoxazole (Compound 14p)Leishmania amazonensis (amastigote)0.6 (IC50)[8]
Isoxazole-linked 1,3,4-OxadiazoleStaphylococcus epidermidis31.25[9]
Staphylococcus aureus62.5[9]
Streptococcus pyogenes62.5[9]

Key Signaling Pathways and Mechanisms of Action

Isoxazole derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways implicated in disease progression.

Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.

Akt_GSK3b_BetaCatenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation for degradation Degradation Degradation BetaCatenin->Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding GeneTranscription Gene Transcription (e.g., Cyclin D1) TCF_LEF->GeneTranscription Activation Isoxazole Isoxazole Derivative Isoxazole->Akt Modulation

Caption: Modulation of the Akt/GSK3β/β-catenin signaling pathway by isoxazole derivatives.

Topoisomerase_Inhibition cluster_process Topoisomerase Action cluster_inhibition Inhibition by Isoxazole DNA_Supercoiled Supercoiled DNA Topoisomerase_DNA Topoisomerase-DNA Complex DNA_Supercoiled->Topoisomerase_DNA Binding DNA_Cleaved Cleaved DNA Topoisomerase_DNA->DNA_Cleaved Cleavage Stable_Complex Stable Ternary Complex (Isoxazole-Topo-DNA) Topoisomerase_DNA->Stable_Complex Stabilization DNA_Relaxed Relaxed DNA DNA_Cleaved->DNA_Relaxed Re-ligation Isoxazole Isoxazole Derivative Isoxazole->Stable_Complex Apoptosis Apoptosis Stable_Complex->Apoptosis Prevents re-ligation, leads to DNA breaks

Caption: Mechanism of topoisomerase inhibition by isoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of drug discovery. The following sections provide outlines for the key assays used to evaluate the biological activity of isoxazole isomers.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the DGAT1 enzyme, which is involved in triglyceride synthesis.

  • Enzyme Source: Microsomal fractions from cells overexpressing human DGAT1 (e.g., Sf9 cells) are used as the enzyme source.[10]

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, bovine serum albumin (BSA), a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a diacylglycerol acceptor.[10]

  • Compound Incubation: Test compounds (isoxazole isomers) are serially diluted and pre-incubated with the enzyme.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at a controlled temperature (e.g., 37°C). The reaction is then stopped, often by the addition of a solvent mixture.[11]

  • Detection and Quantification: The radiolabeled triglyceride product is separated from the unreacted substrate, typically by thin-layer chromatography (TLC). The amount of product is quantified using a phosphorimager or scintillation counting.[10]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Stearoyl-CoA Desaturase (SCD) Inhibition Assay

This assay measures the conversion of stearic acid to oleic acid, a reaction catalyzed by SCD.

  • Cell Culture: Human cancer cells (e.g., U2OS, SW480) are cultured and treated with the test compounds for a specified period.[12]

  • Radiolabeling: Cells are incubated with [14C]stearic acid.[12]

  • Lipid Extraction: Total lipids are extracted from the cells using a method such as the Bligh and Dyer procedure.[12]

  • Saponification and Esterification: The extracted lipids are saponified and then esterified to produce fatty acid methyl esters.[12]

  • Separation and Detection: The radiolabeled fatty acid methyl esters (stearic and oleic acid) are separated using reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a radioisotope detector.[12]

  • Data Analysis: SCD activity is expressed as the percentage of [14C]oleic acid relative to the total amount of [14C]stearic and [14C]oleic acids. The inhibitory effect of the compounds is then calculated.[12]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13][14]

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.[15][16]

  • Serial Dilution of Compounds: The isoxazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15][16]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[15][16]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Conclusion

The isoxazole ring is a versatile and privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The comparative data presented in this guide underscores the significant impact that isomeric form and substitution patterns have on the pharmacological profile of these compounds. In some instances, isoxazole-containing molecules demonstrate superior potency over their oxazole counterparts, while in other cases, the substitution pattern on the isoxazole ring itself is the primary determinant of activity. The detailed experimental protocols and an understanding of the underlying mechanisms of action are crucial for the rational design and development of the next generation of isoxazole-based therapeutics. This guide serves as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

A Comparative Guide to the Synthesis of 3-Methylisoxazole-4-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent synthesis protocols for 3-Methylisoxazole-4-carboxylic acid, a key building block in the development of various pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals seeking an objective analysis of available synthetic routes. This document outlines the methodologies, presents quantitative data for comparison, and visualizes the workflows to aid in the selection of the most suitable protocol for specific research and development needs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a number of bioactive molecules. The efficient and regioselective synthesis of this compound is crucial for the timely advancement of drug discovery programs. This guide compares a high-regioselectivity multi-step synthesis and a classical approach involving a 1,3-dipolar cycloaddition followed by hydrolysis.

Comparison of Synthesis Protocols

The two methods are evaluated based on key performance indicators such as overall yield, purity, reaction time, and the complexity of the procedure.

ParameterMethod 1: High-Regioselectivity SynthesisMethod 2: 1,3-Dipolar Cycloaddition & Hydrolysis
Starting Materials Methyl acetoacetate, Hydroxylamine hydrochloride, N,N-dimethylformamide dimethyl acetalEthyl acetoacetate, Pyrrolidine, a primary nitroalkane (e.g., nitroethane), Phosphorus oxychloride
Key Intermediates 3-methyl-4-hydroisoxazol-5-one, 4-dimethylaminomethylene-3-methyl-4-hydroisoxazol-5-oneEthyl β-pyrrolidinocrotonate, Ethyl 3-methylisoxazole-4-carboxylate
Overall Yield ~89.9%[1]~61-64% (calculated from reported ester yield of 68-71% and estimated 90% hydrolysis yield)[2]
Purity >95%[1]High (Method is highly regioselective, minimizing isomeric impurities)[2]
Reaction Time Multi-day processMulti-day process
Key Advantages High overall yield and regioselectivity.[1]Established and general method for a wide range of isoxazoles, avoids isomeric mixtures.[2]
Potential Challenges Requires multiple distinct steps and purification of intermediates.Involves the use of noxious and carcinogenic reagents (pyrrolidine, phosphorus oxychloride, benzene).[2]

Experimental Protocols

Method 1: High-Regioselectivity Synthesis

This method, adapted from patent literature, proceeds in three main stages.[1]

Stage 1: Synthesis of 3-methyl-4-hydroisoxazol-5-one

  • Dissolve sodium carbonate (0.5 mol) in water (1.5 L) with stirring.

  • Add hydroxylamine hydrochloride (1 mol) in portions and stir for 30 minutes.

  • Slowly add methyl acetoacetate (1 mol) dropwise to the reaction mixture at room temperature and stir overnight.

  • Extract the reaction mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry, and concentrate to obtain 3-methyl-4-hydroisoxazol-5-one as a colorless oil (Yield: ~95.9%, Purity: >95%).[1]

Stage 2: Synthesis of 4-dimethylaminomethylene-3-methyl-4-hydroisoxazol-5-one

  • Combine 3-methyl-4-hydroisoxazol-5-one with N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture to facilitate the acetalization reaction.

  • Monitor the reaction for completion and then remove the excess reagent under reduced pressure.

Stage 3: Ring Opening, Re-closure, and Acidification

  • Treat the product from Stage 2 with an aqueous base (e.g., sodium hydroxide) to induce ring opening by hydrolysis of the lactone.

  • Heat the reaction mixture to facilitate the subsequent re-closure of the ring to form the sodium salt of this compound.

  • Concentrate the aqueous solution and then acidify with 6 N hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry, and concentrate to yield this compound (Overall Yield: 89.9%).[1]

Method 2: 1,3-Dipolar Cycloaddition and Hydrolysis

This protocol is a two-part process that first synthesizes the ethyl ester of the target molecule, which is then hydrolyzed.[2]

Part A: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

  • Preparation of Ethyl β-pyrrolidinocrotonate: React ethyl acetoacetate (1.00 mole) with pyrrolidine (1.0 mole) in benzene using a Dean-Stark apparatus to remove water. The resulting enamine is obtained in high purity (~98%) after removal of the solvent and can be used without further purification.[2]

  • 1,3-Dipolar Cycloaddition: Dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole), a primary nitroalkane such as nitroethane (to provide the "methyl" component of the isoxazole), and triethylamine in chloroform in a flask cooled in an ice bath under a nitrogen atmosphere. Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform.

  • Workup: After the reaction, pour the mixture into cold water and wash the chloroform layer sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting ethyl 3-methylisoxazole-4-carboxylate can be purified by vacuum distillation (Reported yield for a similar compound is 68-71%).[2]

Part B: Hydrolysis to this compound

  • Reflux the ethyl 3-methylisoxazole-4-carboxylate with an excess of a strong acid (e.g., a mixture of acetic acid and HCl, or aqueous H2SO4) or a base (e.g., aqueous sodium hydroxide).[3]

  • Monitor the reaction for the disappearance of the starting ester.

  • If using acid hydrolysis, cool the reaction mixture and extract the product into an organic solvent. If using basic hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration or extraction.

  • Wash, dry, and concentrate the organic extracts to yield the final product. High yields (e.g., 90%) have been reported for the hydrolysis of similar isoxazole esters.

Experimental and Logical Workflow Diagrams

G Workflow for Synthesis Method Validation cluster_0 Method 1: High-Regioselectivity Synthesis cluster_1 Method 2: 1,3-Dipolar Cycloaddition & Hydrolysis cluster_2 Validation M1_Start Methyl Acetoacetate M1_Step1 Cyclization with Hydroxylamine HCl M1_Start->M1_Step1 M1_Inter1 3-methyl-4-hydroisoxazol-5-one M1_Step1->M1_Inter1 M1_Step2 Acetalization with DMF-DMA M1_Inter1->M1_Step2 M1_Inter2 4-dimethylaminomethylene intermediate M1_Step2->M1_Inter2 M1_Step3 Ring Opening, Re-closure & Acidification M1_Inter2->M1_Step3 M1_Product This compound M1_Step3->M1_Product Validation Comparative Analysis M1_Product->Validation M2_Start Ethyl Acetoacetate M2_Step1 Enamine Formation with Pyrrolidine M2_Start->M2_Step1 M2_Inter1 Ethyl β-pyrrolidinocrotonate M2_Step1->M2_Inter1 M2_Step2 1,3-Dipolar Cycloaddition with Nitroalkane & POCl3 M2_Inter1->M2_Step2 M2_Inter2 Ethyl 3-methylisoxazole-4-carboxylate M2_Step2->M2_Inter2 M2_Step3 Hydrolysis (Acid or Base) M2_Inter2->M2_Step3 M2_Product This compound M2_Step3->M2_Product M2_Product->Validation Yield Yield Validation->Yield Purity Purity Validation->Purity Time Reaction Time Validation->Time Safety Safety Validation->Safety

Caption: A comparative workflow of two synthesis routes for this compound.

G Logical Comparison of Synthesis Protocols Synthesis_Goal Optimal Synthesis of This compound Method1 Method 1: High-Regioselectivity Synthesis Synthesis_Goal->Method1 Method2 Method 2: 1,3-Dipolar Cycloaddition & Hydrolysis Synthesis_Goal->Method2 High_Yield High Yield (~90%) Method1->High_Yield High_Purity High Purity (>95%) Method1->High_Purity Complex_Procedure Multi-step, multiple isolations Method1->Complex_Procedure Moderate_Yield Moderate Yield (~61-64%) Method2->Moderate_Yield High_Selectivity High Regioselectivity Method2->High_Selectivity Hazardous_Reagents Uses noxious/ carcinogenic reagents Method2->Hazardous_Reagents

Caption: A logical diagram comparing the pros and cons of the two synthesis methods.

References

Alternative isosteres for the carboxylic acid group in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of key alternatives to the carboxylic acid moiety, supported by experimental data, to guide rational drug design and lead optimization.

The carboxylic acid functional group is a cornerstone of pharmacophores in over 450 approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its anionic character at physiological pH, makes it crucial for target engagement, often through interactions with cationic residues like arginine or lysine. However, the very properties that make it effective can also introduce significant liabilities, including poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and potential toxicity.[1][2][3]

Consequently, the bioisosteric replacement of carboxylic acids is a widely employed strategy in medicinal chemistry. An ideal isostere should mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering improvements in physicochemical and pharmacokinetic profiles. This guide provides a comparative analysis of the most common and novel carboxylic acid isosteres, presenting quantitative data on their properties, detailed experimental protocols for their evaluation, and visualizations to clarify key concepts.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement is critically dependent on modulating key physicochemical properties such as acidity (pKa), lipophilicity (logP/logD), and membrane permeability. The following table summarizes experimental data for several common isosteres, all attached to a phenylpropionic acid scaffold to allow for direct comparison.

Functional GroupStructurepKalogD (pH 7.4)Apparent Permeability (logPapp)
Carboxylic Acid R-COOH4.64-0.49-5.79
1H-Tetrazole R-CNNNNH5.09-0.25-6.33
Acylsulfonamide R-CONHSO₂CH₃4.49-0.09-5.79
Hydroxamic Acid R-CONHOH8.180.71-5.20
Sulfonic Acid R-SO₃H<2-1.52-6.82
Tetrazolone R-C(=O)NNHN6.360.79Not Available
Hydroxypyrazole R-(OH)C₃H₂N₂~7.8>1.0Not Available

Data compiled from studies on a phenylpropionic acid scaffold.[4][5][6]

Biological Activity Comparison

Isosteric replacement aims to retain or enhance biological activity. The outcome is highly context-dependent, varying with the specific drug target and binding pocket environment.[7][8] The table below presents case studies where carboxylic acids were replaced by various isosteres and the resulting impact on biological potency.

TargetParent Compound (Carboxylic Acid)IsostereIsostere CompoundBiological Activity (IC₅₀ / pEC₅₀)Fold ChangeReference
AT₁ Receptor Biphenylmethylimidazole-COOH1H-TetrazoleLosartanIC₅₀ ≈ 19 nM~1 (Potency maintained, oral activity gained)[7]
CCK-B Receptor L-364,718 analogSulfonic AcidL-365,260IC₅₀ ≈ 1.5 nM~1 (Similar potency)[7]
β₃-Adrenergic Receptor Agonist 26AcylsulfonamideAgonist 27pEC₅₀ = 7.3~4x increase[7]
Leukotriene (LTE₄) Receptor Antagonist 24AcylsulfonamideAntagonist 22IC₅₀ = 0.5 nM2.6x increase[7]
MCL-1 Dual MCL-1/BCL-xL InhibitorAcylsulfonamideCompound 7dKᵢ = 800 nMImproved cell viability effect[9]

Key Isosteres in Focus

1H-Tetrazole

Perhaps the most widely recognized carboxylic acid isostere, the 5-substituted 1H-tetrazole, is present in over 20 FDA-approved drugs.[1] Its pKa is very similar to that of a carboxylic acid, ensuring it is also anionic at physiological pH.[2] While generally more lipophilic, tetrazoles do not always exhibit improved membrane permeability, a phenomenon attributed to a higher desolvation penalty from stronger hydrogen bonding interactions.[4][10] A significant advantage is their enhanced metabolic stability; they are resistant to metabolic pathways like β-oxidation and form more stable N-glucuronides compared to the reactive acyl glucuronides of carboxylic acids.[2][7]

Acylsulfonamides

Acylsulfonamides are highly versatile isosteres whose acidity can be tuned by modifying the substituent on the sulfonamide nitrogen. Their pKa values can be closely matched to carboxylic acids.[11][12] They have demonstrated success in improving potency and oral bioavailability in various drug candidates, including antagonists for the CXCR2 receptor.[7][11]

Hydroxamic Acids

While often used for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[7] They are significantly less acidic, with pKa values typically between 8 and 9.[5] This reduced acidity can be advantageous for increasing membrane permeability. However, they suffer from metabolic instability, often being rapidly hydrolyzed back to the corresponding carboxylic acid or undergoing glucuronidation, which can lead to reactive metabolites.[7][13]

Visualizing Key Concepts in Isosteric Replacement

Isostere_Classification CA CA Tetrazole Tetrazole CA->Tetrazole Acylsulfonamide Acylsulfonamide CA->Acylsulfonamide SulfonicAcid SulfonicAcid CA->SulfonicAcid Tetrazolone Tetrazolone CA->Tetrazolone HydroxamicAcid HydroxamicAcid CA->HydroxamicAcid Hydroxypyrazole Hydroxypyrazole CA->Hydroxypyrazole Phenol Phenol CA->Phenol

Experimental_Workflow start Lead Compound (with Carboxylic Acid) synthesis Synthesize Analogs with Isosteres start->synthesis pKa pKa synthesis->pKa logD logD synthesis->logD perm perm synthesis->perm metstab metstab synthesis->metstab activity activity synthesis->activity analysis Data Analysis & Comparison (Structure-Property Relationship) decision Select Candidate for In Vivo Studies analysis->decision pKa->analysis logD->analysis perm->analysis metstab->analysis activity->analysis

Target_Interaction carboxylate carboxylate arginine arginine carboxylate:o1->arginine:p1 Ionic Interaction carboxylate:o2->arginine:p2 H-Bond tetrazolate tetrazolate tetrazolate:n1->arginine:p1 Ionic Interaction tetrazolate:n2->arginine:p2 H-Bond

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared. For titration, standardized 0.1 M HCl and 0.1 M NaOH solutions are used. A 0.15 M KCl solution is used to maintain constant ionic strength.[1]

  • Calibration: The potentiometer (pH meter) is calibrated using standard aqueous buffers at pH 4, 7, and 10.[1]

  • Titration: 20 mL of the 1 mM sample solution is made acidic to pH 1.8-2.0 with 0.1 M HCl. The solution is then titrated by adding small, precise volumes of 0.1 M NaOH until the pH reaches approximately 12.0-12.5.[1]

  • Data Analysis: The pH is recorded after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve. The procedure is repeated at least three times to ensure reliability.[1]

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To measure the distribution coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[7]

  • Partitioning: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A small volume is added to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).[7]

  • Equilibration: The vial is shaken for a set period (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.[7][14]

  • Analysis: The phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical method, typically LC-MS/MS.[9]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Membrane Permeability by PAMPA

Objective: To assess the passive membrane permeability of a compound.

Methodology:

  • Membrane Preparation: A filter donor plate (e.g., 96-well format) is coated with an artificial membrane solution, typically 1-4% lecithin in an organic solvent like dodecane.[2][15]

  • Compound Addition: A solution of the test compound (e.g., 10-500 µM in PBS) is added to the wells of the donor plate.[10][15]

  • Assay Assembly: The donor plate is placed into an acceptor plate containing fresh buffer. This assembly creates a "sandwich" with the lipid membrane separating the donor and acceptor compartments.[10]

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 16-18 hours). During this time, the compound diffuses from the donor to the acceptor compartment.[10]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, usually by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and known parameters like well volume and membrane area.

Determination of Metabolic Stability in Liver Microsomes

Objective: To evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Methodology:

  • Incubation Mixture: A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human or rat) and the test compound (e.g., 1 µM final concentration).[4]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. A control incubation is run in parallel without NADPH.

  • Time Course: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[4]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The bioisosteric replacement of carboxylic acids is a powerful and well-established strategy in medicinal chemistry. While classic isosteres like tetrazoles and acylsulfonamides offer reliable ways to maintain acidity while improving metabolic stability, newer and less acidic isosteres like hydroxamic acids and hydroxypyrazoles provide opportunities to enhance membrane permeability. The choice of an appropriate isostere is not a one-size-fits-all solution and must be guided by a thorough, data-driven evaluation of physicochemical properties, target interactions, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers to make more informed and effective decisions in the complex process of drug design and optimization.

References

Efficacy of 3-Methylisoxazole-4-carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of 3-methylisoxazole-4-carboxylic acid and related isoxazoles have emerged as potent inhibitors of key enzymes implicated in various disease pathologies. This guide provides a comparative analysis of the inhibitory efficacy of these derivatives against two critical enzyme targets: Carbonic Anhydrase and Dihydroorotate Dehydrogenase. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.

Comparative Efficacy of Isoxazole Derivatives against Carbonic Anhydrase

A study by El-Shihi et al. investigated the inhibitory potential of a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives against Carbonic Anhydrase. The half-maximal inhibitory concentrations (IC50) of these compounds were determined and are presented in Table 1.

Compound IDDerivative StructureIC50 (µM)
AC1 (E)-4-(4-methoxybenzylidene)-3-propylisoxazol-5(4H)-one368.2
AC2 (E)-4-(2,4-dihydroxybenzylidene)-3-propylisoxazol-5(4H)-one112.3 ± 1.6
AC3 (E)-4-(2,5-dimethoxybenzylidene)-3-propylisoxazol-5(4H)-one228.4 ± 2.3
AC4 (E)-4-(4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one483.0
Acetazolamide Standard CA Inhibitor18.6 ± 0.5
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the isoxazole derivatives against carbonic anhydrase was evaluated using a colorimetric assay that measures the esterase activity of the enzyme.

Materials and Reagents:

  • Carbonic Anhydrase (human or bovine erythrocyte)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (isoxazole derivatives)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • A stock solution of the CA enzyme is prepared in cold Tris-HCl buffer.

    • Stock solutions of the test compounds and acetazolamide are prepared in DMSO.

    • A stock solution of p-NPA is prepared in acetonitrile or DMSO.

  • Assay Protocol:

    • The assay is performed in a 96-well plate. Each well contains the assay buffer, the enzyme solution, and the test compound at various concentrations.

    • A control well containing the enzyme and DMSO without any inhibitor is included to measure maximum enzyme activity. A blank well without the enzyme is used to measure background absorbance.

    • The plate is incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the p-NPA substrate to all wells.

    • The absorbance at 405 nm is measured immediately in kinetic mode at regular intervals for 10-30 minutes. The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis:

    • The rate of reaction for each concentration of the inhibitor is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (maximum activity).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Signaling Pathway

The following diagram illustrates the role of Carbonic Anhydrase in cellular pH regulation.

CA_Pathway cluster_reaction Enzymatic Reaction CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 Hydration H_ion H⁺ CA->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Inhibitor Isoxazole Derivative Inhibitor->CA Inhibition

Carbonic Anhydrase catalyzes the reversible hydration of CO₂.

Dihydroorotate Dehydrogenase Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH is a well-established target for the development of anticancer and immunosuppressive agents.

Comparative Efficacy of Isoxazole Derivatives against Dihydroorotate Dehydrogenase

Leflunomide, a 5-methylisoxazole derivative, is a well-known inhibitor of DHODH. Its active metabolite, A77 1726, and other related isoxazole derivatives have been evaluated for their inhibitory activity against both human and rat DHODH. The IC50 values from a comparative study are presented in Table 2.[1]

CompoundTarget EnzymeIC50
Leflunomide Human DHODH98 µM
Rat DHODH6.3 µM
A77 1726 (active metabolite) Human DHODH1.1 µM
Rat DHODH19 nM
MNA 279 Human DHODH0.5 µM
Rat DHODH53 nM
MNA 715 Human DHODH2.3 µM
Rat DHODH25 nM
HR 325 Human DHODH0.9 µM
Rat DHODH42 nM
Experimental Protocol: Dihydroorotate Dehydrogenase Inhibition Assay

The inhibitory activity of isoxazole derivatives against DHODH can be determined using a spectrophotometric assay that measures the reduction of an artificial electron acceptor.

Materials and Reagents:

  • Recombinant human DHODH

  • Dihydroorotate (DHO) as the substrate

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • Coenzyme Q10 (CoQ10)

  • Test compounds (isoxazole derivatives)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • A working solution of recombinant human DHODH is prepared in the assay buffer.

    • Stock solutions of the test compounds are prepared in DMSO and serially diluted.

    • A substrate solution containing DHO, DCIP, and CoQ10 is prepared in the assay buffer.

  • Assay Protocol:

    • The assay is conducted in a 96-well plate. To each well, the assay buffer and the test compound at various concentrations are added.

    • A control well with DMSO instead of the inhibitor is included for measuring 100% enzyme activity.

    • The DHODH enzyme solution is added to each well, and the plate is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate solution to all wells.

    • The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored in kinetic mode for a set duration (e.g., 15 minutes).

  • Data Analysis:

    • The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of Dihydroorotate Dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor Isoxazole Derivative Inhibitor->DHODH Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.

References

Spectroscopic Duel: A Comparative Guide to 3-Methylisoxazole and 5-Methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of the constitutional isomers 3-methylisoxazole and 5-methylisoxazole, offering key data and experimental protocols to facilitate their differentiation.

The subtle shift of a methyl group from the 3- to the 5-position of the isoxazole ring results in distinct spectroscopic signatures. This guide summarizes the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust toolkit for the confident identification of these isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-methylisoxazole and 5-methylisoxazole.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3-Methylisoxazole ~2.30Singlet3H-CH₃
~6.25Doublet1HH4
~8.30Doublet1HH5
5-Methylisoxazole ~2.45Singlet3H-CH₃
~6.10Doublet1HH4
~8.15Doublet1HH3
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
3-Methylisoxazole ~11.0-CH₃
~103.0C4
~158.0C5
~161.0C3
5-Methylisoxazole ~12.0-CH₃
~101.0C4
~151.0C3
~170.0C5
Table 3: Infrared (IR) Spectroscopic Data
CompoundCharacteristic Absorption Bands (cm⁻¹)Assignment
3-Methylisoxazole ~3140, ~2930, ~1610, ~1450, ~1380C-H (aromatic), C-H (aliphatic), C=N, C=C, -CH₃ bend
5-Methylisoxazole ~3120, ~2920, ~1600, ~1500, ~1370C-H (aromatic), C-H (aliphatic), C=N, C=C, -CH₃ bend
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
3-Methylisoxazole 8354, 42, 39
5-Methylisoxazole 8355, 43, 40

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the isoxazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 200 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For neat liquid analysis, place a drop of the isoxazole isomer between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization : Utilize electron ionization (EI) at 70 eV.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of 20-100.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of 3-methylisoxazole and 5-methylisoxazole.

Spectroscopic_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Methylisoxazole Isomers cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Methylisoxazole Isomer NMR 1H and 13C NMR Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR_Data 1H NMR: - Chemical shift of ring protons - Chemical shift of methyl protons NMR->H_NMR_Data C_NMR_Data 13C NMR: - Chemical shifts of C3, C4, C5 NMR->C_NMR_Data IR_Data IR: - Fingerprint region comparison IR->IR_Data MS_Data MS: - Fragmentation pattern MS->MS_Data Isomer_3 3-Methylisoxazole H_NMR_Data->Isomer_3 H5 proton downfield (~8.30 ppm) Isomer_5 5-Methylisoxazole H_NMR_Data->Isomer_5 H3 proton upfield (~8.15 ppm) C_NMR_Data->Isomer_3 C3 downfield (~161 ppm) C_NMR_Data->Isomer_5 C5 downfield (~170 ppm) IR_Data->Isomer_3 Distinct fingerprint IR_Data->Isomer_5 Distinct fingerprint MS_Data->Isomer_3 Characteristic fragments (e.g., m/z 54, 42) MS_Data->Isomer_5 Characteristic fragments (e.g., m/z 55, 43)

Caption: Workflow for distinguishing 3- and 5-methylisoxazole isomers.

A Comparative Guide to Alternative Synthetic Routes for 1,2,4-Triazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,4-triazole-3-carboxylic acid esters, key intermediates in the production of various pharmaceuticals, has been approached through several chemical pathways. This guide provides a comparative analysis of prominent synthetic routes, focusing on newer, safer methodologies while also referencing traditional approaches to highlight advancements in safety and efficiency. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.

Comparison of Synthetic Methodologies

Modern synthetic chemistry has moved towards developing routes that avoid hazardous reagents and intermediates. For the synthesis of 1,2,4-triazole-3-carboxylic acid esters, two notable safer alternatives to traditional methods have emerged: a high-yield route starting from trichloroacetonitrile and a non-diazotization route utilizing thiosemicarbazide.

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsKey FeaturesOverall Yield (%)Safety & Environmental Considerations
Route 1: From Trichloroacetonitrile Trichloroacetonitrile, Formyl HydrazineThree-step reaction, avoids diazotization89.0 - 90.5[1]Avoids explosive diazonium intermediates, reducing safety risks.[1]
Route 2: From Thiosemicarbazide Thiosemicarbazide, Oxalic AcidNon-diazotization three-step route> 58[2]Utilizes water as a solvent, making it environmentally friendly; avoids diazotization.[2]
Traditional Route A: From Lime Nitrogen Lime Nitrogen, Hydrazine Hydrate, Oxalic AcidInvolves a hazardous diazotization deamination stepNot specifiedInvolves highly explosive diazonium salt intermediates.[3]
Traditional Route B: From Ethyl Cyanoformate Ethyl Cyanoformate, FormylhydrazineInvolves a cyclization reactionNot specifiedRequires the use of highly toxic sodium cyanide, posing significant safety and handling risks.[1]

Experimental Protocols

Detailed experimental procedures for the two primary safer synthetic routes are provided below. These protocols are based on published patent literature.

Route 1: Synthesis from Trichloroacetonitrile and Formyl Hydrazine

This method proceeds in three main stages: formation of an intermediate from trichloroacetonitrile and formyl hydrazine, cyclization, and subsequent alcoholysis to yield the final ester.

Step 1: Intermediate Formation

  • In a reaction vessel, add 200 mL of methanol and cool to 0°C.

  • Add 1.4 g (0.01 mol) of potassium carbonate.

  • While maintaining the temperature between 0-5°C, slowly add 28.9 g (0.2 mol) of trichloroacetonitrile.

  • Stir the reaction mixture for 20 minutes after the addition is complete.

  • Slowly add 15.6 g (0.26 mol) of a methanol solution of formylhydrazine.

Step 2: Cyclization

  • After the reaction from Step 1 is complete, as monitored by an appropriate method (e.g., TLC), the resulting addition product is heated.

  • The mixture is heated to 90-100°C until the solid melts and the cyclization is complete.

  • Upon completion, the mixture is cooled to allow the intermediate to solidify.

Step 3: Alcoholysis

  • The solidified intermediate from Step 2 is treated with a solution of sodium hydroxide in methanol.

  • The reaction mixture is stirred until the alcoholysis is complete.

  • The solution is then neutralized, and the crude product is filtered.

  • The crude product is recrystallized from methanol to yield pure methyl 1,2,4-triazole-3-carboxylate.

Quantitative Data:

  • Yield: 90.5%[1]

  • Purity (by HPLC): 98.4%[1]

  • Melting Point: 198.5°C[1]

Route 2: Synthesis from Thiosemicarbazide and Oxalic Acid

This environmentally friendly route avoids hazardous reagents and uses water as a solvent.

Step 1: Condensation and Cyclization

  • In a reaction vessel, dissolve thiosemicarbazide and oxalic acid in a 1:1 molar ratio in water.

  • Heat the mixture to 60°C and maintain for 6 hours to facilitate the condensation reaction.

  • Add sodium hydroxide and continue to heat the mixture for another 8 hours to induce cyclization.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to precipitate the intermediate, 5-mercapto-1,2,4-triazole-3-carboxylic acid.

  • Filter and dry the solid intermediate.

Step 2: Desulfurization

  • Dissolve the intermediate from Step 1 in a 50% nitric acid solution.

  • Heat the mixture to 80°C for 6 hours to remove the mercapto group.

  • Cool the solution and neutralize with solid sodium hydroxide to precipitate the desulfurized intermediate.

  • Filter to remove the sodium nitrate byproduct and collect the intermediate.

Step 3: Esterification

  • Suspend the intermediate from Step 2 in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture until the esterification is complete.

  • Cool the reaction mixture and isolate the crude product by filtration.

  • Purify the crude product to obtain methyl 1,2,4-triazole-3-carboxylate.

Quantitative Data:

  • Overall Yield: > 58%[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the described synthetic routes.

Synthetic_Pathway_Trichloroacetonitrile A Trichloroacetonitrile + Formyl Hydrazine B Intermediate Formation (Methanol, K2CO3, 0-5°C) A->B C Addition Product B->C D Cyclization (90-100°C) C->D E Cyclized Intermediate D->E F Alcoholysis (NaOH, Methanol) E->F G Methyl 1,2,4-triazole- 3-carboxylate F->G

Caption: Synthetic Route from Trichloroacetonitrile.

Synthetic_Pathway_Thiosemicarbazide A Thiosemicarbazide + Oxalic Acid B Condensation & Cyclization (Water, NaOH, 60°C) A->B C 5-mercapto-1,2,4-triazole- 3-carboxylic acid B->C D Desulfurization (Nitric Acid, 80°C) C->D E 1,2,4-triazole-3-carboxylic acid D->E F Esterification (Methanol, H2SO4) E->F G Methyl 1,2,4-triazole- 3-carboxylate F->G

Caption: Synthetic Route from Thiosemicarbazide.

Logical_Comparison Title Comparison of Synthetic Routes to 1,2,4-Triazole-3-Carboxylic Acid Esters Route1 Trichloroacetonitrile Route Pros1 High Yield (89-90.5%) Avoids Diazotization Route1->Pros1 Advantages Cons1 Use of Trichloroacetonitrile Route1->Cons1 Considerations Route2 Thiosemicarbazide Route Pros2 Environmentally Friendly (Water Solvent) Avoids Diazotization Readily Available Starting Materials Route2->Pros2 Advantages Cons2 Moderate Yield (>58%) Use of Nitric Acid for Desulfurization Route2->Cons2 Considerations Traditional Traditional Routes (Lime Nitrogen, Ethyl Cyanoformate) ProsT Established Chemistry Traditional->ProsT Advantages ConsT Highly Hazardous (Explosive Intermediates) Toxic Reagents (Sodium Cyanide) Low Atom Economy Traditional->ConsT Disadvantages

Caption: Logical Comparison of Synthetic Routes.

References

Safety Operating Guide

Safe Disposal of 3-Methylisoxazole-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylisoxazole-4-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.

Hazard Assessment

This compound is classified as a hazardous substance.[1][2] It is a solid at room temperature and presents the following primary hazards:

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[2]

While not considered a significant fire risk, its containers may burn and emit corrosive fumes in a fire.[3] It is incompatible with strong oxidizing agents.[2] All personnel handling this chemical must be aware of these hazards and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE is mandatory to prevent exposure.[3][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Body Protection Laboratory coat or a chemical-resistant apron.[3]
Respiratory For bulk quantities or in case of dust generation, use a NIOSH/MSHA approved respirator.[3]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6] The following procedure outlines the approved disposal method.

Step 1: Waste Classification and Segregation

  • Treat all this compound waste, including contaminated materials, as hazardous solid chemical waste.[7]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions.[8]

Step 2: Collection and Labeling

  • Collect solid this compound waste in a designated, compatible, and sealable container.[3][9][10] Plastic containers are generally preferred for solid waste.[9]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9] Ensure the label also includes the date when waste was first added.[5]

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

  • The SAA must be inspected weekly for any signs of leakage.[10]

  • Keep the waste container securely closed at all times, except when adding waste.[5][10]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][9]

  • Follow all institutional and local regulations for waste pickup requests.[1][2]

Step 5: Spill and Contaminated Material Disposal

  • In case of a spill, immediately alert personnel in the area.[3]

  • Use dry cleanup procedures to avoid generating dust.[3] Sweep or vacuum the spilled material and place it into a labeled hazardous waste container.[1][3]

  • Any materials used for cleanup, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.[5]

Empty Container Disposal

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[5]

  • A container is considered "empty" when all contents have been removed by normal means.

  • Deface or remove all chemical labels from the empty container.[5]

  • Consult with your EHS office for specific procedures on disposing of empty hazardous chemical containers, as regulations can vary.[6] Some regulations may require triple-rinsing the container with a suitable solvent, with the rinseate collected as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Waste Generated: This compound IsSolid Is the waste solid? Start->IsSolid CollectSolid Collect in a labeled, compatible solid waste container. IsSolid->CollectSolid Yes IsContaminated Are there contaminated materials (e.g., PPE, spill debris)? CollectSolid->IsContaminated CollectContaminated Place contaminated materials in the same hazardous waste container. IsContaminated->CollectContaminated Yes Store Store sealed container in Satellite Accumulation Area (SAA). IsContaminated->Store No CollectContaminated->Store ContactEHS Contact EHS or licensed waste disposal company for pickup. Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for 3-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Methylisoxazole-4-carboxylic acid, fostering a secure and efficient laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, strict adherence to PPE protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye Protection Goggles or safety glasses with side-shields.EN 166 (EU) or OSHA 29 CFR 1910.133
Hand Protection Protective gloves (material to be specified by internal safety protocols based on breakthrough time).EN 374 (EU) or equivalent
Skin and Body Long-sleeved clothing or lab coat.N/A
Respiratory N95 (US) or P1 (EN143) dust masks for nuisance dust. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or significant dust is airborne.NIOSH (US) or CEN (EU)

This data is compiled from multiple safety data sheets. Always refer to the specific SDS provided with your product for the most accurate information.

Operational and Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and ensuring the integrity of your research.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Area prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh prep_dissolve Dissolve/Use in Reaction prep_weigh->prep_dissolve handle_reaction Perform Experiment prep_dissolve->handle_reaction handle_transfer Transfer/Work-up handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Standard operational workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Always work in a well-ventilated area, such as a chemical fume hood.[1][2][3]

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1][2]

    • Wash hands thoroughly after handling.[1][3]

  • Handling :

    • Avoid breathing dust.[1][3] Use dry clean-up procedures and avoid generating dust.[1]

    • Do not eat, drink, or smoke when using this product.[2]

    • Keep the container tightly closed when not in use.[2][3]

  • In Case of a Spill :

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed container for disposal.[1][2]

    • For wet spills, shovel or vacuum the material into a labeled container for disposal.[1]

    • Wash the spill area with large amounts of water.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste label_waste Label Waste Containers collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_authorized Dispose via Authorized Service store_waste->dispose_authorized

Procedure for the safe disposal of chemical waste.

Disposal Guidelines:

  • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]

  • Dispose of contents and containers at an authorized hazardous or special waste collection point.[1][2][3]

  • Keep waste in suitable, closed, and labeled containers for disposal.[1][2]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with fresh running water for several minutes, holding eyelids open.[1] If irritation persists, seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1][2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2][3] Get medical attention if symptoms occur.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-Methylisoxazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。